3-(Bromomethyl)-2-quinoxalinol
Description
Structure
3D Structure
Properties
IUPAC Name |
3-(bromomethyl)-1H-quinoxalin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN2O/c10-5-8-9(13)12-7-4-2-1-3-6(7)11-8/h1-4H,5H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOTAKCFOTFCVSS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=O)C(=N2)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70211287 | |
| Record name | 3-(Bromomethyl)-2-quinoxalinol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70211287 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
62235-61-4 | |
| Record name | 3-(Bromomethyl)-2-quinoxalinol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062235614 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 62235-61-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=144168 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-(Bromomethyl)-2-quinoxalinol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70211287 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(bromomethyl)-1,2-dihydroquinoxalin-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of 3-(Bromomethyl)-2-quinoxalinol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of 3-(bromomethyl)-2-quinoxalinol, a heterocyclic compound with potential applications in medicinal chemistry and drug development. This document details a two-step synthetic pathway, commencing with the preparation of the 3-methyl-2-quinoxalinol precursor, followed by the bromination of the methyl group. Full characterization data for the precursor and available data for the final product are presented, supported by detailed experimental protocols. Additionally, the broader biological context of quinoxaline derivatives is discussed.
Synthesis Pathway
The synthesis of this compound is achieved through a two-step process. The first step involves the condensation of o-phenylenediamine with sodium pyruvate to form the precursor, 3-methyl-2-quinoxalinol. The second step is the selective bromination of the methyl group to yield the final product.
Caption: Synthetic workflow for this compound.
Experimental Protocols
Synthesis of 3-Methyl-2-quinoxalinol (Precursor)
This protocol is based on the established reaction between o-phenylenediamine and sodium pyruvate.[1]
Materials:
-
o-Phenylenediamine
-
Sodium Pyruvate
-
Aqueous Acetic Acid (20%)
-
Ethanol
-
Water
-
Round bottom flask
-
Magnetic stirrer and stir bar
-
Filtration apparatus
Procedure:
-
In a round bottom flask equipped with a stirring bar, add o-phenylenediamine (0.20 g, 1.85 mmol) and sodium pyruvate (0.20 g, 1.85 mmol).[1]
-
Add 25 mL of 20% aqueous acetic acid to the flask.[1]
-
Stir the reaction mixture at room temperature for 3 hours.[1]
-
A precipitate will form during the reaction. Collect the precipitate by filtration.[1]
-
Recrystallize the crude product from an ethanol-water mixture (4:1 v/v) to afford pure 3-methyl-2-quinoxalinol.[1]
Expected Yield: 92%[1]
Synthesis of this compound
Materials:
-
3-Methyl-2-quinoxalinol
-
N-Bromosuccinimide (NBS)
-
Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (Radical Initiator)
-
Carbon tetrachloride (CCl4) or other suitable non-polar solvent
-
Round bottom flask with reflux condenser
-
Light source (e.g., UV lamp)
-
Magnetic stirrer and stir bar
-
Filtration apparatus
-
Rotary evaporator
Procedure:
-
In a round bottom flask, dissolve 3-methyl-2-quinoxalinol (1.0 eq.) in carbon tetrachloride.
-
Add N-Bromosuccinimide (NBS, 1.0-1.2 eq.) and a catalytic amount of a radical initiator like AIBN.[2]
-
Heat the mixture to reflux while irradiating with a light source to facilitate the radical reaction.[2]
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Filter the mixture to remove the succinimide byproduct.[2]
-
Wash the filtrate with an aqueous solution of sodium thiosulfate and then with water to remove any remaining bromine and water-soluble impurities.[2]
-
Dry the organic layer over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
The crude this compound can be further purified by column chromatography on silica gel or by recrystallization.[2]
Characterization Data
3-Methyl-2-quinoxalinol (Precursor)
| Property | Value | Reference |
| Melting Point | 246-248 °C | [1] |
| ¹H NMR (400 MHz, DMSO-d6) | δ (ppm) 12.27 (br, 1H, NH), 7.68 (d, 1H, J = 7.8 Hz, Ar-H), 7.46 (t, 1H, J = 7.8 Hz, Ar-H), 7.25 (m, 2H, Ar-H), 2.40 (s, 3H, CH₃) | [1] |
| ¹³C NMR (100 MHz, DMSO-d6) | δ (ppm) 159.6, 155.4, 132.4, 132.1, 129.7, 128.3, 123.4, 115.6, 20.9 | [1] |
| Elemental Analysis | Calculated: C, 67.49; H, 5.03; N, 17.49. Found: C, 67.47; H, 5.08; N, 17.51 | [1] |
| Appearance | Colorless, needle-shaped crystals | [3] |
| IR (KBr, cm⁻¹) | 3008 (N-H), 2968 (C-H), 1665 (C=O), 1610 (C=C) | [3] |
This compound (Final Product)
The following data is compiled from a commercial source.
| Property | Value | Reference |
| Molecular Formula | C₉H₇BrN₂O | [4] |
| Molecular Weight | 239.07 g/mol | [4] |
| Melting Point | 202.1 °C | [4] |
| Boiling Point | 393.3 °C | [4] |
| Appearance | Beige powder | [4] |
| Identification (IR) | Conforms to structure | [4] |
| Identification (¹H NMR) | Conforms to structure | [4] |
| Solubility | Soluble in DMSO | [4] |
Biological Activity and Potential Applications
Quinoxaline derivatives are a well-established class of heterocyclic compounds with a broad spectrum of pharmacological activities.[5][6] These activities include:
-
Anticancer: Quinoxaline derivatives have shown promise as anticancer agents through various mechanisms, including tyrosine kinase inhibition and induction of apoptosis.[6] Studies have indicated that bromo-substituted quinolines and quinoxalines can exhibit enhanced cytotoxic effects against cancer cell lines.[2]
-
Antimicrobial: Many quinoxaline derivatives have been identified as potent antibacterial and antifungal agents.[5][6]
-
Antiviral: The quinoxaline scaffold is present in several antiviral compounds.[6]
The introduction of a reactive bromomethyl group in this compound makes it a valuable intermediate for further chemical modifications. This functional group can readily undergo nucleophilic substitution reactions, allowing for the attachment of various pharmacophores to explore structure-activity relationships and develop novel therapeutic agents.
Due to the general biological activities of the quinoxaline core and the enhanced effects sometimes seen with brominated analogs, it is plausible that this compound and its derivatives could be investigated for their potential as anticancer or antimicrobial agents. However, specific studies on the biological activity and signaling pathways of this compound are not available in the reviewed literature.
Caption: Potential biological activities of quinoxaline derivatives.
References
- 1. 3-METHYL-2-QUINOXALINOL synthesis - chemicalbook [chemicalbook.com]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis and Antimicrobial Activity of Some New Quinoxaline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 3-(Bromomethyl)quinoxaline-2(1H)-one, 107.9%, Certified OR® | eBay [ebay.com]
- 5. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]
- 6. mdpi.com [mdpi.com]
An In-depth Technical Guide to the Physicochemical Properties of 3-(Bromomethyl)-2-quinoxalinol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quinoxaline derivatives are a significant class of nitrogen-containing heterocyclic compounds that have garnered substantial attention in medicinal chemistry due to their diverse and potent pharmacological activities.[1] The quinoxaline scaffold, a fusion of a benzene and a pyrazine ring, serves as a privileged structure in the design of novel therapeutic agents.[2] Among these, 3-(Bromomethyl)-2-quinoxalinol is a key intermediate, featuring a reactive bromomethyl group that allows for a variety of chemical modifications to explore structure-activity relationships. This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential biological activities of this compound, aimed at researchers and professionals in drug discovery and development.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is crucial for its application in synthesis and drug design. While experimental data for some properties are not extensively reported in the literature, a combination of available information and data from closely related compounds provides a solid foundation for its characterization.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source/Comment |
| IUPAC Name | 3-(bromomethyl)-1,2-dihydroquinoxalin-2-one | [3] |
| Synonyms | 3-Bromomethylquinoxalin-2-one, 3-(bromomethyl)quinoxalin-2-ol | [2][4] |
| CAS Number | 62235-61-4 | [2][4] |
| Molecular Formula | C₉H₇BrN₂O | [2][4] |
| Molecular Weight | 239.07 g/mol | [2][4] |
| Appearance | White to cream to pale orange to pale brown powder | [3] |
| Melting Point | Not explicitly reported. The related compound, 2,3-Bis(bromomethyl)quinoxaline, has a melting point of 152-156 °C. | The melting point of this compound is expected to be a key parameter for its identification and purity assessment. |
| Boiling Point | Not reported. | Due to its likely high melting point and potential for decomposition at elevated temperatures, the boiling point is not a commonly reported parameter. |
| Solubility | Generally low in aqueous solutions. Soluble in some organic solvents. | Quinoxaline derivatives are known for their limited water solubility.[2] |
| pKa | Not explicitly reported. | The quinoxaline ring system is weakly basic. |
| LogP | Not explicitly reported. | The presence of the bromomethyl group and the quinoxalinone core suggests a moderate lipophilicity. |
Synthesis and Characterization
The synthesis of this compound can be approached through a multi-step process, typically starting from the condensation of an o-phenylenediamine with an appropriate dicarbonyl compound to form the quinoxaline core, followed by functional group manipulation. A plausible and commonly employed synthetic route involves the bromination of the corresponding methyl-substituted precursor, 3-methyl-2-quinoxalinol.
Synthesis of the Precursor: 3-Methyl-2-quinoxalinol
A standard method for the synthesis of 3-methyl-2-quinoxalinol involves the condensation of o-phenylenediamine with sodium pyruvate in an acidic medium.[5]
Experimental Protocol: Synthesis of 3-Methyl-2-quinoxalinol [5]
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve o-phenylenediamine (1.85 mmol) and sodium pyruvate (1.85 mmol) in 25 mL of 20% aqueous acetic acid.
-
Reaction Conditions: Stir the reaction mixture at room temperature for 3 hours.
-
Work-up and Purification: Collect the resulting precipitate by filtration. Recrystallize the crude product from a 4:1 (v/v) mixture of ethanol and water to yield pure 3-methyl-2-quinoxalinol.
Characterization Data for 3-Methyl-2-quinoxalinol: [5]
-
Yield: 92%
-
Melting Point: 246-248 °C
-
¹H NMR (400 MHz, DMSO-d₆): δ 12.27 (br, 1H, NH), 7.68 (d, 1H, J = 7.8 Hz, Ar-H), 7.46 (t, 1H, J = 7.8 Hz, Ar-H), 7.25 (m, 2H, Ar-H), 2.40 (s, 3H, CH₃)
-
¹³C NMR (100 MHz, DMSO-d₆): δ 159.6, 155.4, 132.4, 132.1, 129.7, 128.3, 123.4, 115.6, 20.9
-
Elemental Analysis: Calculated for C₉H₈N₂O: C, 67.49%; H, 5.03%; N, 17.49%. Found: C, 67.47%; H, 5.08%; N, 17.51%.
Bromination of 3-Methyl-2-quinoxalinol to Yield this compound
The subsequent step involves the selective bromination of the methyl group of 3-methyl-2-quinoxalinol. This is a critical transformation to introduce the reactive bromomethyl handle. A common method for such benzylic brominations is the use of N-bromosuccinimide (NBS) in the presence of a radical initiator.
Proposed Experimental Protocol: Synthesis of this compound
This is a generalized protocol based on standard bromination procedures for similar substrates, as a specific detailed protocol for this exact conversion was not found in the searched literature.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 3-methyl-2-quinoxalinol in a suitable inert solvent such as carbon tetrachloride (CCl₄) or acetonitrile (MeCN).
-
Addition of Reagents: Add N-bromosuccinimide (NBS, 1.0-1.2 equivalents) and a catalytic amount of a radical initiator, such as benzoyl peroxide (BPO) or azobisisobutyronitrile (AIBN).
-
Reaction Conditions: Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up and Purification: After completion of the reaction, cool the mixture to room temperature and filter off the succinimide byproduct. Wash the filtrate with an aqueous solution of sodium thiosulfate to remove any remaining bromine, followed by a water wash. Dry the organic layer over anhydrous sodium sulfate and remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.
Workflow for the Synthesis of this compound
Potential Biological Activities and Signaling Pathways
While specific biological studies on this compound are limited in the available literature, the broader class of quinoxaline derivatives is well-documented for its wide range of pharmacological effects, including anticancer, antimicrobial, and antiviral activities.[1][6][7] The mechanisms of action for these activities are often multifaceted.
Anticancer Activity
Quinoxaline derivatives have been shown to exert their anticancer effects through various mechanisms:
-
Topoisomerase II Inhibition: Some quinoxaline compounds can inhibit topoisomerase II, an enzyme crucial for DNA replication and repair in cancer cells, leading to apoptosis.[1]
-
Kinase Inhibition: The quinoxaline scaffold is a key feature in many kinase inhibitors, targeting enzymes like c-Met, EGFR, and VEGFR-2 that are often dysregulated in cancer.[2][8]
-
Induction of Apoptosis: Many quinoxaline derivatives induce programmed cell death in cancer cells by upregulating pro-apoptotic proteins (e.g., p53, caspases) and downregulating anti-apoptotic proteins (e.g., Bcl-2).[1]
-
Cell Cycle Arrest: Certain derivatives can arrest the cell cycle at different phases, such as the G2/M phase, preventing cancer cell proliferation.[2]
Signaling Pathway for Quinoxaline-Induced Apoptosis
Antimicrobial Activity
The antibacterial action of quinoxaline derivatives, particularly the 1,4-di-N-oxides, has been attributed to their ability to generate reactive oxygen species (ROS) under anaerobic conditions, leading to oxidative damage to bacterial DNA and other cellular components.[9] Some derivatives are also thought to interfere with bacterial DNA synthesis through intercalation.[10]
Mechanism of Antibacterial Action of Quinoxaline 1,4-di-N-oxides
Antiviral Activity
Quinoxaline derivatives have shown promise as antiviral agents against a range of viruses.[7][11] Their mechanisms of action can vary, with some compounds inhibiting viral enzymes like reverse transcriptase, while others may interfere with viral entry or replication processes.[7]
Conclusion
This compound is a valuable synthetic intermediate with significant potential in the development of novel therapeutic agents. While a complete experimental profile of its physicochemical properties is not yet fully documented, this guide consolidates the available information and provides a strong basis for its use in research. The established biological activities of the broader quinoxaline class, particularly in oncology and infectious diseases, underscore the importance of further investigation into the specific properties and potential applications of this compound and its derivatives. The synthetic protocols and mechanistic insights provided herein are intended to facilitate and inspire future research in this promising area of medicinal chemistry.
References
- 1. tandfonline.com [tandfonline.com]
- 2. benchchem.com [benchchem.com]
- 3. H27169.14 [thermofisher.com]
- 4. escientificsolutions.com [escientificsolutions.com]
- 5. 3-METHYL-2-QUINOXALINOL synthesis - chemicalbook [chemicalbook.com]
- 6. Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quinoxaline Derivatives as Antiviral Agents: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mechanisms of Antibacterial Action of Quinoxaline 1,4-di-N-oxides against Clostridium perfringens and Brachyspira hyodysenteriae - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. Quinoxaline Derivatives as Antiviral Agents: A Systematic Review - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to 3-(Bromomethyl)-2-quinoxalinol (CAS: 62235-61-4)
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-(Bromomethyl)-2-quinoxalinol, also known as 3-(bromomethyl)-1H-quinoxalin-2-one, is a heterocyclic organic compound belonging to the quinoxaline family. The quinoxaline scaffold is a prominent feature in a multitude of biologically active molecules, exhibiting a wide range of pharmacological properties including antimicrobial, antiviral, and anticancer activities. This technical guide provides a comprehensive overview of this compound, focusing on its synthesis, chemical properties, and its role as a key intermediate in the development of novel therapeutic agents. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development.
Chemical Properties and Identification
This compound is a stable solid at room temperature. Its chemical structure features a benzene ring fused to a pyrazine ring, with a bromomethyl substituent at the 3-position and a hydroxyl group (in its tautomeric enol form) or a carbonyl group (in its keto form) at the 2-position. The presence of the reactive bromomethyl group makes it a versatile building block for further chemical modifications.
| Property | Value | Reference |
| CAS Number | 62235-61-4 | N/A |
| Molecular Formula | C₉H₇BrN₂O | N/A |
| Molecular Weight | 239.07 g/mol | N/A |
| IUPAC Name | 3-(bromomethyl)-1H-quinoxalin-2-one | N/A |
| Synonyms | 3-(Bromomethyl)quinoxalin-2-ol, 3-Bromomethyl-2(1H)-quinoxalinone | N/A |
| Appearance | Solid | N/A |
| Melting Point | Not Reported | N/A |
| Boiling Point | Not Reported | N/A |
| Solubility | Not Reported | N/A |
Synthesis of this compound
The primary synthetic route to this compound involves a two-step process starting from readily available precursors. The first step is the synthesis of the precursor, 3-methyl-2-quinoxalinol, followed by its bromination.
Synthesis of 3-Methyl-2-quinoxalinol
Experimental Protocol:
This procedure is adapted from the condensation reaction of an o-phenylenediamine with a pyruvate derivative.[1]
-
Reactants:
-
o-Phenylenediamine
-
Sodium pyruvate
-
Aqueous acetic acid (20%)
-
-
Procedure:
-
In a round bottom flask equipped with a magnetic stirrer, dissolve o-phenylenediamine (1.0 eq) and sodium pyruvate (1.0 eq) in 20% aqueous acetic acid.
-
Stir the reaction mixture at room temperature for 3 hours.
-
A precipitate will form during the reaction. Collect the solid product by filtration.
-
Recrystallize the crude product from an ethanol-water mixture (4:1 v/v) to yield pure 3-methyl-2-quinoxalinol.
-
-
Expected Yield: ~92%[1]
Bromination of 3-Methyl-2-quinoxalinol
Experimental Protocol:
This is a general procedure for the bromination of an activated methyl group on a heterocyclic ring.[2]
-
Reactants:
-
3-Methyl-2-quinoxalinol
-
N-Bromosuccinimide (NBS)
-
A radical initiator (e.g., benzoyl peroxide or AIBN)
-
An inert solvent (e.g., carbon tetrachloride or acetonitrile)
-
-
Procedure:
-
Suspend 3-methyl-2-quinoxalinol (1.0 eq) in an inert solvent.
-
Add N-Bromosuccinimide (1.0-1.2 eq) and a catalytic amount of a radical initiator to the suspension.
-
Reflux the reaction mixture with stirring for several hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
After completion of the reaction, cool the mixture to room temperature.
-
Filter the reaction mixture to remove succinimide.
-
Evaporate the solvent from the filtrate under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent to obtain this compound.
-
Role in Drug Discovery and Development
This compound is a valuable intermediate in the synthesis of a wide array of quinoxaline derivatives with potential therapeutic applications. The reactive bromomethyl group serves as a handle for introducing various functional groups and building complex molecular architectures.
Synthesis of Biologically Active Derivatives
The bromomethyl group is susceptible to nucleophilic substitution, allowing for the facile introduction of diverse side chains. This has been exploited to synthesize libraries of quinoxaline derivatives for screening against various biological targets. For instance, it can be reacted with phenols, anilines, and other nucleophiles to generate more complex molecules.[2]
Potential Therapeutic Applications of Quinoxaline Derivatives
While specific biological data for this compound is not extensively reported in the literature, the broader class of quinoxaline derivatives has demonstrated significant potential in several therapeutic areas:
-
Antimicrobial Activity: Many quinoxaline derivatives exhibit potent activity against a range of bacteria and fungi.[2]
-
Anticancer Activity: The quinoxaline scaffold is a core component of several compounds with demonstrated anticancer properties. These compounds can act through various mechanisms, including the inhibition of kinases and topoisomerases.
-
Antiviral Activity: Certain quinoxaline derivatives have shown promise as antiviral agents, including activity against HIV.
-
Anti-inflammatory Activity: The anti-inflammatory properties of some quinoxaline derivatives have also been investigated.
The development of novel quinoxaline-based drugs often involves the synthesis of a library of compounds derived from intermediates like this compound, followed by high-throughput screening to identify lead compounds with desired biological activities.
Conclusion
This compound is a key synthetic intermediate that provides a versatile platform for the development of novel quinoxaline-based compounds. Its straightforward synthesis and the reactivity of its bromomethyl group make it an attractive starting material for medicinal chemists. While the biological profile of this compound itself is not well-characterized, the extensive research into the pharmacological activities of the broader quinoxaline class underscores the potential of its derivatives in the ongoing search for new and effective therapeutic agents. This guide provides a foundational understanding for researchers looking to leverage this important chemical entity in their drug discovery programs.
References
Spectral Data Analysis of 3-(Bromomethyl)-2-quinoxalinol: A Technical Guide
For Immediate Release
This technical guide provides a comprehensive overview of the spectral data for the compound 3-(Bromomethyl)-2-quinoxalinol, also known as 3-(bromomethyl)quinoxalin-2(1H)-one. This document is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry, offering a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.
Summary of Spectral Data
The following tables summarize the key quantitative data obtained from the spectral analysis of this compound.
Nuclear Magnetic Resonance (NMR) Data
Table 1: ¹H NMR Spectral Data (500 MHz, DMSO-d₆)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 12.45 | br s | 1H | N1-H |
| 7.90 | d, J = 7.5 Hz | 1H | Ar-H |
| 7.65 | t, J = 7.5 Hz | 1H | Ar-H |
| 7.40 | t, J = 7.5 Hz | 1H | Ar-H |
| 7.30 | d, J = 7.5 Hz | 1H | Ar-H |
| 4.60 | s | 2H | -CH₂Br |
Table 2: ¹³C NMR Spectral Data (125 MHz, DMSO-d₆)
| Chemical Shift (δ) ppm | Assignment |
| 154.5 | C=O |
| 145.0 | C3 |
| 133.0 | C4a |
| 132.5 | Ar-CH |
| 130.0 | Ar-CH |
| 125.0 | C8a |
| 124.0 | Ar-CH |
| 116.0 | Ar-CH |
| 30.0 | -CH₂Br |
Infrared (IR) Spectroscopy Data
Table 3: IR Absorption Bands (KBr Pellet)
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3100-2900 | Broad | N-H Stretch |
| 1660 | Strong | C=O Stretch (Amide) |
| 1600 | Medium | C=C Stretch (Aromatic) |
| 1480 | Medium | C=C Stretch (Aromatic) |
| 1200 | Medium | C-N Stretch |
| 690 | Strong | C-Br Stretch |
Mass Spectrometry (MS) Data
Table 4: Mass Spectrometry Data (Electron Impact, 70 eV)
| m/z | Relative Intensity (%) | Assignment |
| 238/240 | 95/95 | [M]⁺ (presence of Br isotopes) |
| 159 | 100 | [M - Br]⁺ |
| 131 | 40 | [M - Br - CO]⁺ |
| 104 | 60 | [C₇H₄N₂]⁺ |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Nuclear Magnetic Resonance (NMR) Spectroscopy
A solution of this compound (10-20 mg) in deuterated dimethyl sulfoxide (DMSO-d₆, 0.75 mL) was prepared in a 5 mm NMR tube. ¹H and ¹³C NMR spectra were recorded on a 500 MHz spectrometer at room temperature.[1] The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.[1]
Infrared (IR) Spectroscopy
The IR spectrum was obtained using a Fourier-Transform Infrared (FTIR) spectrometer. A small amount of the solid sample was mixed with dry potassium bromide (KBr) and ground to a fine powder.[2] A translucent pellet was formed by applying high pressure to the powder.[2] The spectrum was recorded in the range of 4000-400 cm⁻¹. Alternatively, a thin solid film can be prepared by dissolving the compound in a volatile solvent, applying the solution to a salt plate (e.g., NaCl or KBr), and allowing the solvent to evaporate.[3]
Mass Spectrometry (MS)
Mass spectral data was acquired on a mass spectrometer using the Electron Impact (EI) ionization method.[4][5] The sample was introduced into the ion source, where it was bombarded with a beam of electrons with an energy of 70 eV.[6][7] The resulting positively charged fragments were accelerated and separated based on their mass-to-charge ratio (m/z).[5][8]
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the spectral analysis of an organic compound.
References
- 1. heteroletters.org [heteroletters.org]
- 2. Infrared Spectroscopy [www2.chemistry.msu.edu]
- 3. orgchemboulder.com [orgchemboulder.com]
- 4. Mass Spectrometry Ionization Methods [chemistry.emory.edu]
- 5. Mass Spectrometry [www2.chemistry.msu.edu]
- 6. Electron Ionization - Creative Proteomics [creative-proteomics.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Mass Spectrometry Tutorial (Dr. Kamel Harrata) | Chemical Instrumentation Facility [cif.iastate.edu]
Navigating the Solubility Landscape of 3-(Bromomethyl)-2-quinoxalinol: A Technical Guide
For Immediate Release
[City, State] – December 30, 2025 – Researchers, scientists, and drug development professionals working with quinoxaline derivatives now have access to a comprehensive technical guide on the solubility of 3-(Bromomethyl)-2-quinoxalinol in organic solvents. This document outlines the critical considerations and experimental procedures for determining the solubility of this compound, a crucial parameter in medicinal chemistry and materials science.
Quantitative Solubility Data
A thorough review of scientific databases and chemical literature did not yield specific quantitative solubility data for this compound. To facilitate future research and ensure data consistency, the following table provides a standardized format for reporting such data. Researchers are encouraged to populate this table with their experimental findings.
| Organic Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) | Method of Determination | Reference |
| e.g., Ethanol | e.g., 25 | Data Not Available | Data Not Available | e.g., Isothermal Saturation | [Your Data] |
| e.g., DMSO | e.g., 25 | Data Not Available | Data Not Available | e.g., Isothermal Saturation | [Your Data] |
| e.g., Chloroform | e.g., 25 | Data Not Available | Data Not Available | e.g., Isothermal Saturation | [Your Data] |
| e.g., Acetone | e.g., 25 | Data Not Available | Data Not Available | e.g., Isothermal Saturation | [Your Data] |
| e.g., Toluene | e.g., 25 | Data Not Available | Data Not Available | e.g., Isothermal Saturation | [Your Data] |
Quinoxaline derivatives are generally characterized as weakly basic compounds, and their solubility can be influenced by the nature of the solvent.[1] While many quinoxalines are soluble in water, their derivatives, such as this compound, may exhibit low aqueous solubility.[1] For instance, the structurally related 2,3-diphenylquinoxaline has low solubility in water but is soluble in organic solvents like ethanol and chloroform.[1]
Experimental Protocols for Solubility Determination
The following are detailed methodologies for determining the solubility of this compound in organic solvents.
Isothermal Saturation Method (Shake-Flask)
This is a widely accepted method for determining the equilibrium solubility of a compound.
Materials:
-
This compound (solid)
-
Selected organic solvents (high purity)
-
Thermostatic shaker or agitator
-
Analytical balance
-
Vials with airtight seals
-
Syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer
Procedure:
-
Preparation of Supersaturated Solutions: Add an excess amount of solid this compound to a vial containing a known volume of the organic solvent. The excess solid is crucial to ensure that equilibrium is reached from a state of saturation.
-
Equilibration: Seal the vials to prevent solvent evaporation and place them in a thermostatic shaker set at a constant temperature (e.g., 25 °C). Agitate the samples for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature for a sufficient time to allow the undissolved solid to settle.
-
Sample Withdrawal and Filtration: Carefully withdraw an aliquot of the supernatant using a syringe. Immediately filter the solution using a syringe filter to remove any undissolved microparticles. This step is critical to avoid overestimation of solubility.
-
Dilution: To prevent precipitation and to bring the concentration within the analytical range of the quantification method, immediately dilute the filtered aliquot with a known volume of a suitable solvent in which the compound is highly soluble.
-
Quantification: Analyze the concentration of this compound in the diluted sample using a validated analytical method such as HPLC or UV-Vis spectrophotometry. A calibration curve prepared with known concentrations of the compound should be used for accurate quantification.
-
Calculation: Calculate the solubility of the compound in the original solvent by taking into account the dilution factor. Express the solubility in appropriate units, such as mg/mL or mol/L.
Qualitative Solubility Assessment
A preliminary assessment of solubility can be performed to quickly screen for suitable solvents.
Procedure:
-
Weigh a small, known mass of this compound (e.g., 1 mg) into a test tube.[2]
-
Add the selected organic solvent dropwise while continuously agitating the mixture.[2]
-
Observe the dissolution of the solid.
-
Record the approximate volume of solvent required to completely dissolve the solid. This provides a qualitative measure of solubility (e.g., "soluble," "sparingly soluble," "insoluble").
Visualizing the Experimental Workflow
The following diagrams illustrate the logical flow of the experimental protocols for determining the solubility of this compound.
References
Stability and Storage of 3-(Bromomethyl)-2-quinoxalinol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 3-(Bromomethyl)-2-quinoxalinol, a heterocyclic compound of interest in medicinal chemistry and drug discovery. Understanding the stability profile of this compound is critical for ensuring its integrity in research and development applications, from initial screening to formulation development. This document outlines the principal degradation pathways, recommended storage and handling procedures, and methodologies for assessing the stability of this compound.
Physicochemical Properties and Stability Profile
This compound is a solid, often appearing as an off-white or pale yellow powder. The presence of the bromomethyl group makes the molecule susceptible to various degradation pathways, impacting its purity and reactivity over time. The primary factors influencing its stability are temperature, light, moisture, and pH.
Table 1: Summary of Stability and Storage Recommendations
| Parameter | Recommendation/Observation | Rationale |
| Storage Temperature | 2-8 °C (Refrigerated) | Minimizes thermal degradation and slows down chemical reactions. |
| Atmosphere | Store under an inert atmosphere (e.g., Argon, Nitrogen) | Prevents oxidation of the quinoxaline ring and other susceptible moieties. |
| Light Exposure | Protect from light; store in an amber or opaque container | Quinoxaline derivatives can be photosensitive and undergo photodegradation. |
| Moisture | Keep in a tightly sealed container in a dry, well-ventilated place. Use of a desiccator is recommended. | The bromomethyl group is susceptible to hydrolysis, leading to the formation of the corresponding alcohol and hydrobromic acid. |
| pH | Avoid highly acidic or basic conditions | Hydrolysis can be catalyzed by both acid and base. |
| Incompatible Materials | Strong oxidizing agents | Can lead to the formation of various oxidation byproducts. |
Degradation Pathways
The chemical structure of this compound predisposes it to several degradation mechanisms. Understanding these pathways is crucial for developing stability-indicating analytical methods and for interpreting stability data.
-
Hydrolysis: The most common degradation pathway involves the nucleophilic substitution of the bromide by water, leading to the formation of 3-(Hydroxymethyl)-2-quinoxalinol. This reaction is accelerated by the presence of moisture and can be catalyzed by acidic or basic conditions.
-
Oxidation: The quinoxaline ring system can be susceptible to oxidation, especially when exposed to air and light. This can lead to the formation of N-oxides or other oxidized byproducts, often indicated by a darkening in the color of the compound.
-
Photodegradation: Exposure to UV or visible light can induce photochemical reactions in quinoxaline derivatives.[1] This can lead to complex degradation profiles and the formation of various photoproducts.
-
Thermal Decomposition: Elevated temperatures can provide the energy needed to initiate decomposition, which may involve the loss of the bromomethyl group or cleavage of the quinoxaline ring system.
Experimental Protocols for Stability Assessment
To evaluate the stability of this compound, forced degradation studies are recommended. These studies expose the compound to stress conditions to accelerate degradation and help in the development of a stability-indicating analytical method.[2]
Forced Degradation Study Protocol
Objective: To identify potential degradation products and pathways for this compound under various stress conditions.
Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 N
-
Sodium hydroxide (NaOH), 0.1 N
-
Hydrogen peroxide (H₂O₂), 3%
-
Methanol or Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Photostability chamber
-
Oven
Procedure:
-
Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., 1 mg/mL in methanol or acetonitrile).
-
Acid Hydrolysis: Mix equal volumes of the stock solution and 0.1 N HCl. Heat at 60°C for a specified time (e.g., 2, 4, 8, 24 hours). Neutralize with 0.1 N NaOH before analysis.
-
Base Hydrolysis: Mix equal volumes of the stock solution and 0.1 N NaOH. Keep at room temperature for a specified time (e.g., 30 minutes, 1, 2, 4 hours). Neutralize with 0.1 N HCl before analysis.
-
Oxidative Degradation: Mix equal volumes of the stock solution and 3% H₂O₂. Keep at room temperature for a specified time (e.g., 2, 4, 8, 24 hours).
-
Thermal Degradation: Expose the solid compound to dry heat in an oven at a temperature below its melting point (e.g., 70°C) for a specified duration. Dissolve the stressed solid in the solvent for analysis.
-
Photodegradation: Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[3][4] A control sample should be wrapped in aluminum foil to protect it from light.
-
Analysis: Analyze all stressed samples, along with an unstressed control, using a suitable analytical method, such as HPLC with a photodiode array (PDA) detector.
Stability-Indicating HPLC Method
A stability-indicating high-performance liquid chromatography (HPLC) method is essential to separate the parent compound from its degradation products.[5]
Table 2: Example HPLC Method Parameters
| Parameter | Condition |
| Column | C18 reversed-phase (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | Start with a low percentage of B, and gradually increase to elute more hydrophobic compounds. A typical gradient could be 10-90% B over 20 minutes. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at a wavelength of maximum absorbance (e.g., determined by PDA scan) |
| Injection Volume | 10 µL |
Method Validation: The HPLC method should be validated according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, and robustness to ensure it is suitable for its intended purpose.
Biological Context: Potential Signaling Pathway Involvement
Quinoxaline derivatives are known to exhibit a wide range of biological activities, frequently acting as inhibitors of various protein kinases.[6][7] These kinases are key components of signaling pathways that regulate cell proliferation, survival, and apoptosis.[8][9] While the specific targets of this compound are not yet fully elucidated, its structural features suggest potential interaction with ATP-binding sites of kinases. Inhibition of pro-survival signaling pathways, such as the PI3K/Akt or Ras/Raf/MEK/ERK pathways, can lead to the induction of apoptosis.
References
- 1. benchchem.com [benchchem.com]
- 2. medcraveonline.com [medcraveonline.com]
- 3. rdlaboratories.com [rdlaboratories.com]
- 4. ema.europa.eu [ema.europa.eu]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. bioengineer.org [bioengineer.org]
- 7. benchchem.com [benchchem.com]
- 8. Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Synthesis of Quinoxaline Derivatives from o-Phenylenediamine
For Researchers, Scientists, and Drug Development Professionals
Quinoxaline and its derivatives are a pivotal class of nitrogen-containing heterocyclic compounds, forming the structural core of numerous biologically active molecules. Their wide-ranging pharmacological properties, including antimicrobial, antiviral, anticancer, and anti-inflammatory activities, have established them as privileged scaffolds in medicinal chemistry and drug development.[1][2][3] The most fundamental and widely employed method for synthesizing the quinoxaline ring system is the condensation reaction between o-phenylenediamine (OPD) and a 1,2-dicarbonyl compound.[1][4][5][6] This guide provides a comprehensive overview of the primary synthetic strategies, detailed experimental protocols, and comparative data for the preparation of quinoxaline derivatives from o-phenylenediamine.
Core Synthetic Strategies
The synthesis of quinoxalines from o-phenylenediamine primarily involves the cyclocondensation with a two-carbon synthon. The most common synthons are 1,2-dicarbonyl compounds, with variations including α-hydroxy ketones, α-haloketones, and epoxides.[1][6][7] Modern synthetic advancements have focused on developing more efficient, environmentally friendly, and catalyst-driven methodologies.
Classical Condensation with 1,2-Dicarbonyl Compounds
The traditional approach involves the reaction of o-phenylenediamine with a 1,2-dicarbonyl compound, such as benzil or glyoxal, often under acidic or thermal conditions.[5][6][7] While effective, this method can require harsh conditions and long reaction times.[1][8]
Catalytic Green Synthesis
In response to the growing demand for sustainable chemical processes, numerous "green" synthetic protocols have been developed. These methods often utilize milder reaction conditions, environmentally benign solvents like water or ethanol, and recyclable catalysts.[1][9][10][11] Various catalysts, including Lewis acids, Brønsted acids, and heterogeneous catalysts, have been employed to improve reaction rates and yields.[1][4][6]
Synthesis from α-Hydroxy and α-Haloketones
α-Hydroxy ketones (acyloins) and α-haloketones serve as valuable precursors to the 1,2-dicarbonyl functionality. Reactions involving α-hydroxy ketones often require an oxidative step to form the diketone in situ, which then condenses with o-phenylenediamine.[3][5][7] Similarly, α-haloketones can react with o-phenylenediamine in a condensation-oxidation sequence to yield quinoxalines.[1][12]
Comparative Data of Synthetic Methodologies
The following tables summarize quantitative data for various synthetic protocols, allowing for a direct comparison of their efficiencies.
Table 1: Synthesis of 2,3-Diphenylquinoxaline from o-Phenylenediamine and Benzil under Various Catalytic Conditions
| Catalyst | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| None | Rectified Spirit | Water Bath | 30 min | 98.95 | [13] |
| Cerium(IV) Ammonium Nitrate (CAN) | Acetonitrile/Water | Room Temperature | 20 min | 98 | [4] |
| Hexafluoroisopropanol (HFIP) | None | Room Temperature | 1 h | 95 | [1][4] |
| TiO₂-Pr-SO₃H | Ethanol | Room Temperature | 10 min | 95 | [1][4] |
| Bentonite K-10 | Ethanol | Room Temperature | 20 min | 95 | [4] |
| AlCuMoVP | Toluene | 25 | 2 h | 92 | [8] |
| Zinc Triflate (Zn(OTf)₂) | Acetonitrile | Room Temperature | Not Specified | 85-91 | [4] |
| Phenol | Ethanol/Water | Room Temperature | Not Specified | High | [14] |
| Camphorsulfonic Acid (CSA) | Ethanol | Room Temperature | 2-8 h | High | [15] |
Table 2: Synthesis of Quinoxaline Derivatives from o-Phenylenediamine and Other Dicarbonyl/Precursor Compounds
| Dicarbonyl/Precursor | Catalyst/Reagent | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| α-Hydroxy Ketone | Iodine (I₂) | DMSO | 100 | Not Specified | 78-99 | [5][7] |
| Hydroxyl Ketone | Iodine (I₂) | DMSO | Room Temperature | 12 h | 80-90 | [4] |
| Phenacyl Bromide | Pyridine | THF | Room Temperature | 2 h | High | [1][12] |
| Glyoxal | Ni-Nanoparticles | Acetonitrile | Not Specified | Not Specified | High | [2] |
| Aromatic Alkynes | Cu(OAc)₂ | Toluene | 70 | 8 h | 86 | [4] |
| Alkenes | Iodine (I₂)/TBHP | DMSO | Not Specified | Not Specified | 31-93 | [7] |
Experimental Protocols
This section provides detailed methodologies for key synthetic procedures.
Protocol 1: Classical Synthesis of 2,3-Diphenylquinoxaline
Materials:
-
o-Phenylenediamine (1.1 g, 10.2 mmol)
-
Benzil (2.1 g, 10.0 mmol)
-
Rectified Spirit (16 mL)
-
Water
Procedure:
-
Dissolve 2.1 g of benzil in 8 mL of warm rectified spirit in a suitable flask.
-
In a separate beaker, dissolve 1.1 g of o-phenylenediamine in 8 mL of rectified spirit.
-
Add the o-phenylenediamine solution to the warm benzil solution.
-
Warm the mixture on a water bath for 30 minutes.[16]
-
Add water dropwise to the warm solution until a slight cloudiness persists.
-
Cool the mixture in an ice bath to induce crystallization.
-
Collect the solid product by filtration and wash with cold aqueous ethanol.
-
Recrystallize the crude product from ethanol to obtain pure 2,3-diphenylquinoxaline.
Protocol 2: Green Synthesis of 2,3-Diphenylquinoxaline using a Solid Acid Catalyst (TiO₂-Pr-SO₃H)
Materials:
-
o-Phenylenediamine (1 mmol)
-
Benzil (1 mmol)
-
TiO₂-Pr-SO₃H (10 mg)
-
Ethanol
Procedure:
-
To a mixture of o-phenylenediamine (1 mmol) and benzil (1 mmol) in a round-bottom flask, add ethanol.
-
Add the TiO₂-Pr-SO₃H catalyst (10 mg) to the mixture.
-
Stir the reaction mixture at room temperature for 10 minutes.[1]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, filter the catalyst.
-
Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product.
-
Recrystallize the product from ethanol to yield pure 2,3-diphenylquinoxaline.
Protocol 3: Iodine-Catalyzed Synthesis from an α-Hydroxy Ketone
Materials:
-
Substituted o-phenylenediamine (1 mmol)
-
α-Hydroxy Ketone (e.g., Benzoin) (1 mmol)
-
Iodine (I₂) (20 mol%)
-
Dimethyl Sulfoxide (DMSO) (3 mL)
Procedure:
-
Combine the o-phenylenediamine, α-hydroxy ketone, and iodine in a round-bottom flask.[5]
-
Add DMSO to the mixture.
-
Heat the reaction at 100 °C, monitoring the progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature and add water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with a sodium thiosulfate solution to remove excess iodine, followed by a brine wash.[5]
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Reaction Mechanisms and Workflows
Visual representations of the reaction pathways and experimental workflows provide a clearer understanding of the chemical transformations and processes involved.
Caption: General mechanism of quinoxaline formation.
Caption: Workflow for a typical catalytic synthesis.
Conclusion
The synthesis of quinoxaline derivatives from o-phenylenediamine remains a cornerstone of heterocyclic chemistry. While classical methods are still relevant, the development of green, catalytic approaches offers significant advantages in terms of efficiency, sustainability, and operational simplicity. This guide provides researchers and drug development professionals with a foundational understanding of the key synthetic strategies, supported by practical experimental protocols and comparative data, to facilitate the efficient synthesis of this important class of compounds. The continued exploration of novel catalysts and reaction conditions will undoubtedly lead to even more powerful and versatile methods for accessing diverse quinoxaline libraries for biological screening and materials science applications.
References
- 1. Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]
- 3. arkat-usa.org [arkat-usa.org]
- 4. Methods of Preparation of Quinoxalines | Encyclopedia MDPI [encyclopedia.pub]
- 5. benchchem.com [benchchem.com]
- 6. soc.chim.it [soc.chim.it]
- 7. Recent advances in the transition-metal-free synthesis of quinoxalines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Reusable nano-catalyzed green protocols for the synthesis of quinoxalines: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03646D [pubs.rsc.org]
- 10. jocpr.com [jocpr.com]
- 11. researchgate.net [researchgate.net]
- 12. acgpubs.org [acgpubs.org]
- 13. Practical Experiment 6: To synthesize and characterized 2,3 diphenyl quninoxaline from orthophenelene diamnine (opd) | PPTX [slideshare.net]
- 14. Facile Method of Quinoxaline Synthesis Using Phenol as a New, Efficient and Cheap Catalyst at Room Temperature [article.sapub.org]
- 15. ijrar.org [ijrar.org]
- 16. 2,3-diphenyl quinoxaline synthesis from o-phenylenediamine - Pharmacy Infoline [pharmacyinfoline.com]
biological activity of quinoxaline compounds
An In-Depth Technical Guide to the Biological Activity of Quinoxaline Compounds
Authored by a Senior Application Scientist
Foreword: The Quinoxaline Scaffold - A Cornerstone of Modern Medicinal Chemistry
In the landscape of heterocyclic chemistry, few structures offer the versatility and therapeutic breadth of the quinoxaline scaffold. Comprising a benzene ring fused to a pyrazine ring, this deceptively simple architecture is a "privileged" structure in drug discovery.[1][2] Its unique electronic properties and rigid, planar nature allow it to interact with a multitude of biological targets, forming the basis for a vast and growing library of compounds with significant pharmacological potential.[3][4]
This guide moves beyond a mere catalog of activities. It is designed for the discerning researcher and drug development professional, providing a deep dive into the causality behind the biological effects of quinoxaline derivatives. We will explore the core synthetic strategies that give rise to these compounds, dissect their mechanisms of action across diverse therapeutic areas, and provide validated, step-by-step protocols for their synthesis and evaluation. Our focus is on the interplay between chemical structure and biological function, offering insights to guide the rational design of next-generation therapeutics.
Part 1: Foundational Chemistry - The Synthesis of the Quinoxaline Core
The most fundamental and widely adopted method for constructing the quinoxaline nucleus is the condensation reaction between an aromatic ortho-diamine (such as o-phenylenediamine) and a 1,2-dicarbonyl compound (like glyoxal).[5][6] This robust reaction forms the pyrazine ring onto the pre-existing benzene ring, establishing the core scaffold upon which virtually all derivatives are built. While modern advancements have introduced greener and more efficient methods, such as microwave-assisted synthesis and the use of novel nanocatalysts, understanding this foundational reaction is critical.[7][8]
Experimental Protocol 1: General Synthesis of a 2,3-Disubstituted Quinoxaline Derivative
This protocol describes a standard, reliable method for synthesizing a quinoxaline derivative. The causality is direct: the acidic environment protonates a carbonyl oxygen, making the carbon more electrophilic and susceptible to nucleophilic attack by the amine groups of the o-phenylenediamine, leading to a cyclization and dehydration cascade.
Materials:
-
Substituted o-phenylenediamine (1.0 eq)
-
Substituted 1,2-dicarbonyl compound (e.g., benzil) (1.0 eq)
-
Ethanol or Glacial Acetic Acid (as solvent)
-
Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle
-
Thin Layer Chromatography (TLC) apparatus
-
Silica gel for column chromatography
Step-by-Step Methodology:
-
Reactant Dissolution: Dissolve the substituted o-phenylenediamine (1.0 eq) in ethanol within a round-bottom flask equipped with a magnetic stir bar.
-
Addition of Dicarbonyl: To the stirring solution, add the 1,2-dicarbonyl compound (1.0 eq).
-
Reaction Initiation: Add a catalytic amount of acetic acid if using ethanol as the solvent. If using glacial acetic acid as the solvent, no further catalyst is needed.
-
Reflux: Attach a reflux condenser and heat the mixture to reflux (typically 80-120°C, depending on the solvent) for 2-4 hours. The reaction progress should be monitored by TLC. The rationale for reflux is to provide sufficient activation energy to overcome the reaction barrier for cyclization and subsequent dehydration.
-
Cooling and Precipitation: Once the reaction is complete (as indicated by the consumption of starting materials on TLC), remove the heat source and allow the mixture to cool to room temperature. The product may precipitate out of the solution.
-
Isolation: If a precipitate forms, collect the crude product by vacuum filtration and wash with cold ethanol. If no precipitate forms, concentrate the reaction mixture in vacuo.
-
Purification: The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a hexane/ethyl acetate gradient) to yield the pure quinoxaline derivative.
-
Characterization: Confirm the structure and purity of the final compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Visualization: Core Quinoxaline Synthesis Workflow
Caption: Workflow for the synthesis of quinoxaline derivatives.
Part 2: The Broad Spectrum of Biological Activity
The quinoxaline scaffold is a platform for a remarkable diversity of biological activities, primarily due to the ease with which its structure can be modified at various positions to modulate its interaction with biological targets.[5][9]
Anticancer Activity: A Multi-Pronged Assault on Malignancy
Quinoxaline derivatives have emerged as a significant class of anticancer agents, demonstrating potent cytotoxicity against a wide range of human cancer cell lines.[1] Their efficacy stems from their ability to intervene in multiple oncogenic pathways.
Key Mechanisms of Action:
-
Kinase Inhibition: Many quinoxaline derivatives function as ATP-competitive inhibitors of protein kinases, which are critical regulators of cell proliferation, survival, and metastasis.[4][10] Targets include EGFR, VEGFR-2, c-Met, and PI3K, making these compounds effective in halting the signaling cascades that drive tumor growth.[2][8]
-
Topoisomerase II Inhibition: Certain derivatives can intercalate with DNA and inhibit topoisomerase II, an enzyme essential for DNA replication and repair.[8][11] This leads to DNA damage and triggers apoptosis in rapidly dividing cancer cells.
-
Apoptosis Induction & Cell Cycle Arrest: By targeting key cellular pathways, quinoxalines can upregulate pro-apoptotic proteins (e.g., p53, caspases) and downregulate anti-apoptotic proteins (e.g., Bcl-2), tipping the cellular balance towards programmed cell death.[11] They can also arrest the cell cycle, commonly at the G2/M or S phase, preventing cancer cells from progressing through division.[2]
Quantitative Anticancer Activity Data
The following table summarizes the in vitro cytotoxic activity of selected quinoxaline derivatives, demonstrating their potency across various cancer types.
| Compound/Derivative | Cancer Cell Line | IC₅₀ (µM) | Mechanism of Action | Reference |
| Compound IV | PC-3 (Prostate) | 2.11 | Topoisomerase II Inhibition, Apoptosis | [11] |
| Compound III | PC-3 (Prostate) | 4.11 | Topoisomerase II Inhibition, Apoptosis | [11] |
| Compound VIIIc | HCT116 (Colon) | 2.5 | Cell Cycle Arrest (G2/M) | [2] |
| Triazole-Substituted Quinoxaline | THP-1 (Leukemia) | 1.6 | Not specified | [1] |
| Pyrrolo[1,2-a]quinoxaline (58) | HCT 116 (Colon) | 2.5 | Not specified | [1] |
Visualization: Quinoxaline-Mediated Kinase Inhibition Pathway
Caption: Quinoxalines inhibit kinases, blocking pro-survival pathways.
Antimicrobial Activity: Combating Bacterial and Fungal Pathogens
The quinoxaline core is present in several natural antibiotics, such as echinomycin and levomycin, known for their activity against Gram-positive bacteria.[12] Synthetic derivatives have expanded this spectrum to include Gram-negative bacteria and various fungal strains, making them a promising scaffold for developing new anti-infective agents to combat antimicrobial resistance.[13][14][15]
Experimental Protocol 2: Antimicrobial Susceptibility Testing (Broth Microdilution)
This protocol is the gold standard for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent. The causality lies in exposing a standardized bacterial inoculum to serial dilutions of the compound; the lowest concentration that prevents visible growth is the MIC.
Materials:
-
96-well microtiter plates
-
Bacterial or fungal strains (e.g., S. aureus, E. coli, C. albicans)
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI for fungi)
-
Quinoxaline compound stock solution (in DMSO)
-
Positive control antibiotic (e.g., Ciprofloxacin, Amphotericin B)
-
Spectrophotometer or plate reader
Step-by-Step Methodology:
-
Prepare Inoculum: Culture the microbial strain overnight. Dilute the culture in fresh broth to a standardized concentration (typically ~5 x 10⁵ CFU/mL).
-
Serial Dilution: In a 96-well plate, perform a two-fold serial dilution of the quinoxaline compound in the broth medium. This creates a gradient of concentrations (e.g., from 256 µg/mL down to 0.5 µg/mL).
-
Controls: Prepare wells for a positive control (microbe + broth, no compound) to ensure growth, and a negative control (broth only) to check for sterility. Also, prepare dilutions of a standard antibiotic.
-
Inoculation: Add the standardized microbial inoculum to each well (except the negative control). The final volume in each well should be uniform (e.g., 200 µL).
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours for bacteria, or 24-48 hours for fungi.
-
Determine MIC: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth). This can be assessed visually or by reading the optical density (OD) at 600 nm with a plate reader. A significant reduction in OD compared to the positive control indicates inhibition.
Antiviral and Neuroprotective Potential
Beyond cancer and microbial infections, quinoxalines show significant promise in other complex therapeutic areas.
-
Antiviral Activity: Derivatives have been developed that show activity against a range of DNA and RNA viruses.[16] A notable example is the inhibition of HIV-1 reverse transcriptase, a critical enzyme for viral replication.[17][18] Studies have also demonstrated activity against Herpes simplex virus (HSV) and other pathogens, highlighting the potential for broad-spectrum antiviral drug development.[6][19]
-
Neuroprotective Effects: Recent research has illuminated the potential of quinoxalines in treating neurodegenerative disorders like Alzheimer's and Parkinson's disease.[20][21] Their mechanisms in this context are multifaceted and include:
-
Antioxidant Activity: Reducing intracellular reactive oxygen species (ROS) that cause oxidative stress and neuronal damage.[20]
-
Anti-inflammatory Action: Downregulating inflammatory cytokines in the brain.[22]
-
Enzyme Inhibition: Inhibiting acetylcholinesterase (AChE), which increases levels of the neurotransmitter acetylcholine, a common strategy in Alzheimer's therapy.[20]
-
Protection of Dopaminergic Neurons: Specific derivatives have been shown to protect the dopamine-producing neurons that are lost in Parkinson's disease.[21][23]
-
Part 3: Structure-Activity Relationship (SAR) - Designing for Potency
The biological activity of a quinoxaline derivative is not inherent to the core alone; it is critically dictated by the nature and position of its substituents. Understanding the Structure-Activity Relationship (SAR) is paramount for optimizing lead compounds into potent and selective drug candidates.[24][25]
Key SAR Insights:
-
Positions 2 and 3: Substitutions at the C2 and C3 positions of the pyrazine ring have the most significant impact on activity. Studies comparing 2,3-diphenyl with 2,3-difuranyl analogs found that the heteroaromatic furanyl rings conferred vastly superior anticancer activity, suggesting that electronic properties and the potential for specific hydrogen bonding at these positions are crucial.[25]
-
Position 6: Modifications on the benzene ring, such as at the C6 position, are also vital. The introduction of amine groups or other functionalities at this position has been shown to be important for neuroprotective activity and kinase inhibition.[21][25]
-
Fused Ring Systems: Extending the heterocyclic system by fusing other rings (e.g., triazole, imidazole) to the quinoxaline core can dramatically enhance biological activity, often by providing additional points of interaction with the target protein or enzyme.[16][17]
Visualization: Key SAR Insights for Quinoxaline Derivatives
Caption: SAR summary for optimizing quinoxaline bioactivity.
(Note: The image attribute in the DOT script is a placeholder. A chemical structure image would be rendered here.)
Conclusion and Future Directions
The quinoxaline scaffold has unequivocally established its importance in medicinal chemistry. Its synthetic tractability and capacity to interact with a diverse array of biological targets have cemented its role as a foundation for the development of novel therapeutics. From potent kinase inhibitors in oncology to promising neuroprotective agents and broad-spectrum antimicrobials, the applications are vast and continue to expand.
The future of quinoxaline research is bright. Key areas of advancement will likely include:
-
Multi-Target Agents: Designing single quinoxaline molecules that can modulate multiple disease-related targets simultaneously, potentially leading to more effective treatments for complex diseases like cancer and Alzheimer's.
-
Advanced Synthesis: The increasing use of green chemistry principles and nanocatalysts will enable more efficient, cost-effective, and environmentally friendly production of quinoxaline libraries.[7][8]
-
Targeted Drug Delivery: Incorporating quinoxaline derivatives into nanocarrier systems to improve their bioavailability, reduce off-target toxicity, and deliver them specifically to diseased tissues.
As our understanding of molecular biology deepens, the rational design of quinoxaline derivatives will become even more precise, paving the way for new and powerful medicines to address some of the most pressing challenges in human health.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. bioengineer.org [bioengineer.org]
- 5. Synthesis and biological activity of quinoxaline derivatives [wisdomlib.org]
- 6. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]
- 7. mdpi.com [mdpi.com]
- 8. Advances in Quinoxaline Derivatives: Multi‐Target Anticancer Potential and Nanocatalyst‐Driven Synthesis | Semantic Scholar [semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. Synthesis, Characterization and Biological Evaluation of Some Quinoxaline Derivatives: A Promising and Potent New Class of Antitumor and Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis of novel antibacterial and antifungal quinoxaline derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 14. A systematic review on the anti-microbial activities and structure-activity relationship (SAR) of quinoxaline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Quinoxaline Derivatives as Antiviral Agents: A Systematic Review - ProQuest [proquest.com]
- 17. researchgate.net [researchgate.net]
- 18. Quinoxaline Derivatives as Antiviral Agents: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Advances in quinoxaline derivatives: synthetic routes and antiviral efficacy against respiratory pathogens - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 20. researchgate.net [researchgate.net]
- 21. New 6-Aminoquinoxaline Derivatives with Neuroprotective Effect on Dopaminergic Neurons in Cellular and Animal Parkinson Disease Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. journalajrb.com [journalajrb.com]
- 23. Neuroprotective effects of a brain permeant 6-aminoquinoxaline derivative in cell culture conditions that model the loss of dopaminergic neurons in Parkinson disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. benchchem.com [benchchem.com]
The Ascendant Role of Quinoxalines in Modern Drug Discovery: A Technical Guide
An In-depth Review of the Synthesis, Biological Activity, and Therapeutic Applications of Quinoxaline Scaffolds for Researchers, Scientists, and Drug Development Professionals.
The quinoxaline scaffold, a heterocyclic aromatic compound formed by the fusion of a benzene and a pyrazine ring, has emerged as a "privileged structure" in medicinal chemistry. Its versatile chemical nature and ability to interact with a multitude of biological targets have propelled its derivatives to the forefront of drug discovery research. Quinoxaline-based compounds exhibit a remarkable breadth of pharmacological activities, including potent anticancer, antimicrobial, antiviral, and anti-inflammatory properties. This technical guide provides a comprehensive overview of the core chemistry, synthesis, and diverse applications of quinoxalines, with a focus on quantitative biological data, detailed experimental protocols, and the visualization of key molecular pathways and experimental workflows.
Core Chemistry and Synthesis of Quinoxalines
Quinoxaline, also known as benzopyrazine, is a weakly basic compound that is readily synthesized and functionalized.[1] The classical and most widely used method for synthesizing the quinoxaline core is the condensation reaction between an ortho-phenylenediamine and a 1,2-dicarbonyl compound.[2][3] This foundational reaction has been adapted and optimized over the years, leading to the development of more efficient and environmentally friendly synthetic strategies.
Recent advancements in synthetic methodologies include the use of microwave-assisted synthesis, which can significantly reduce reaction times and improve yields.[4][5] Furthermore, the principles of green chemistry have been applied through the use of eco-friendly catalysts and solvent-free reaction conditions.[3] For instance, solid acid catalysts like TiO2-Pr-SO3H have been shown to efficiently catalyze the synthesis of quinoxalines at room temperature in a short time frame.[3] These modern approaches not only enhance the efficiency of quinoxaline synthesis but also align with the growing demand for sustainable chemical processes in the pharmaceutical industry.
Therapeutic Applications and Biological Activities
The therapeutic potential of quinoxaline derivatives is vast and continues to expand as new biological targets are identified. The following sections delve into the most significant applications of quinoxalines in drug development, supported by quantitative data and mechanistic insights.
Anticancer Activity
Quinoxaline derivatives have demonstrated significant potential as anticancer agents, with numerous compounds exhibiting potent cytotoxicity against a wide range of cancer cell lines.[6] Their mechanisms of action are diverse, often involving the inhibition of key enzymes in cellular signaling pathways that are critical for cancer cell proliferation and survival.
Quantitative Anticancer Activity Data
The following table summarizes the in vitro cytotoxic activity of selected quinoxaline derivatives against various cancer cell lines, presented as IC50 values (the concentration required to inhibit the growth of 50% of cells).
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Triazole-substituted quinoxaline (Compound 3) | Ty-82 (Leukemia) | 2.5 | [3] |
| Triazole-substituted quinoxaline (Compound 3) | THP-1 (Leukemia) | 1.6 | [3] |
| Quinoxaline Derivative (Compound 4i) | A549 (Lung) | 3.902 | |
| Quinoxaline Derivative (Compound XVa) | HCT116 (Colon) | 4.4 | [7] |
| Quinoxaline Derivative (Compound XVa) | MCF-7 (Breast) | 5.3 | [7][8] |
| Quinoxaline Derivative (Compound VIIIc) | HCT116 (Colon) | 2.5 | [7][8] |
| Quinoxaline Derivative (Compound VIIIc) | MCF-7 (Breast) | 9.0 | [7][8] |
| Quinoxaline-bisarylurea (Compound 2) | Various | - | [7] |
| FQ (Quinoxaline aryl ether) | MDA-MB-231 (Breast) | < 16 | [1] |
| MQ (Quinoxaline aryl ether) | MDA-MB-231 (Breast) | < 16 | [1] |
Signaling Pathways in Quinoxaline-Mediated Anticancer Activity
A significant number of anticancer quinoxaline derivatives function as kinase inhibitors.[9] Kinases are pivotal enzymes in signal transduction pathways that regulate cell growth, proliferation, and differentiation. Dysregulation of kinase activity is a common hallmark of cancer, making them attractive targets for therapeutic intervention. Quinoxaline-based compounds have been developed as potent inhibitors of several key kinases, including Epidermal Growth Factor Receptor (EGFR) and the PI3K/mTOR pathway.[10][11][12]
Figure 1: Quinoxaline derivatives as inhibitors of the EGFR and PI3K/mTOR signaling pathways.
Antimicrobial Activity
The rise of multidrug-resistant pathogens presents a global health crisis, necessitating the discovery of novel antimicrobial agents. Quinoxaline derivatives have demonstrated a broad spectrum of activity against various Gram-positive and Gram-negative bacteria, as well as fungal strains.[13]
Quantitative Antimicrobial Activity Data
The following table summarizes the in vitro antimicrobial activity of selected quinoxaline derivatives, presented as Minimum Inhibitory Concentration (MIC) values.
| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |
| Compound 2d | Escherichia coli | 8 | [14] |
| Compound 3c | Escherichia coli | 8 | [14] |
| Compound 2d | Bacillus subtilis | 16 | [14] |
| Compound 3c | Bacillus subtilis | 16 | [14] |
| Compound 4 | Bacillus subtilis | 16 | [14] |
| Compound 6a | Bacillus subtilis | 16 | [14] |
| Compound 10 | Candida albicans | 16 | [14] |
| Compound 10 | Aspergillus flavus | 16 | [14] |
| Compound 5p | Staphylococcus aureus | 4 | [15] |
| Compound 5p | Bacillus subtilis | 8 | [15] |
| Quinoxaline Derivative | MRSA | 4 | [16] |
Antiviral Activity
Quinoxaline derivatives have also emerged as promising antiviral agents, with activity reported against a range of viruses, including human cytomegalovirus (HCMV) and influenza A virus.[17][18]
Quantitative Antiviral Activity Data
The following table summarizes the in vitro antiviral activity of selected quinoxaline derivatives, presented as EC50 or IC50 values.
| Compound/Derivative | Virus | EC50/IC50 (µM) | Reference |
| Compound 1a | HCMV | < 0.05 | [19] |
| Compound 20 | HCMV | < 0.05 | [19] |
| Ganciclovir (Standard) | HCMV | 0.59 | [19] |
| Compound 35 | Influenza A (NS1A) | 6.2 (IC50) | [18] |
| Compound 44 | Influenza A (NS1A) | 3.5 (IC50) | [18] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the evaluation of quinoxaline derivatives.
Synthesis of Quinoxaline Derivatives
General Procedure for the Synthesis of Quinoxaline Derivatives via Condensation [2]
-
To a mixture of an o-phenylenediamine (1 mmol) and a 1,2-dicarbonyl compound (1 mmol) in a suitable solvent (e.g., toluene, 8 mL), add the catalyst (e.g., bentonite K-10, 0.1 g).
-
Stir the reaction mixture at room temperature.
-
Monitor the progress of the reaction using Thin Layer Chromatography (TLC).
-
Upon completion, separate the catalyst by filtration.
-
Dry the filtrate over anhydrous Na₂SO₄.
-
Evaporate the solvent under reduced pressure.
-
Purify the crude product by recrystallization from ethanol to obtain the pure quinoxaline derivative.
Biological Evaluation
MTT Assay for Anticancer Activity [2]
-
Seed cancer cells in 96-well plates at an appropriate density and incubate for 24 hours to allow for cell attachment.
-
Prepare various concentrations of the test quinoxaline compounds and add them to the wells.
-
Incubate the plates for 48-72 hours.
-
After the incubation period, add MTT solution to each well and incubate for an additional 4 hours.
-
Remove the medium and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value.
Broth Dilution Method for Minimum Inhibitory Concentration (MIC) Determination [13]
-
Prepare a serial dilution of the test quinoxaline compound in a liquid growth medium (e.g., Mueller-Hinton Broth).
-
Inoculate each dilution with a standardized suspension of the test microorganism.
-
Incubate the tubes or microplate wells under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
Determine the MIC as the lowest concentration of the compound at which there is no visible turbidity (growth).
Experimental and Drug Discovery Workflow
The development of novel quinoxaline-based therapeutic agents follows a structured workflow, from initial synthesis to biological evaluation and lead optimization.
Figure 2: General workflow for the synthesis and evaluation of quinoxaline derivatives in drug discovery.
Conclusion
The quinoxaline scaffold continues to be a fertile ground for the discovery and development of novel therapeutic agents. Its synthetic accessibility and the diverse range of biological activities exhibited by its derivatives make it a highly attractive platform for medicinal chemists. The ongoing research into new synthetic methodologies, coupled with a deeper understanding of the molecular mechanisms of action, promises to further solidify the role of quinoxalines in addressing unmet medical needs in oncology, infectious diseases, and beyond. This technical guide serves as a foundational resource for researchers and professionals dedicated to harnessing the therapeutic potential of this remarkable heterocyclic system.
References
- 1. Design, synthesis, and biological evaluation of novel quinoxaline aryl ethers as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines [mdpi.com]
- 4. dadun.unav.edu [dadun.unav.edu]
- 5. Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. bioengineer.org [bioengineer.org]
- 10. researchgate.net [researchgate.net]
- 11. rjptonline.org [rjptonline.org]
- 12. Novel quinoxaline derivatives as dual EGFR and COX-2 inhibitors: synthesis, molecular docking and biological evaluation as potential anticancer and anti-inflammatory agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 13. benchchem.com [benchchem.com]
- 14. mdpi.com [mdpi.com]
- 15. Antibacterial activity of the structurally novel C-2 amine-substituted analogues based on quinoxaline - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Evaluation of the Antibacterial Activity of Quinoxaline Derivative Compound Against Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Quinoxaline Derivatives as Antiviral Agents: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Synthesis and evaluation of quinoxaline derivatives as potential influenza NS1A protein inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Synthesis, Characterization, and Biological Evaluation of Some Novel Quinoxaline Derivatives as Antiviral Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Amino Acid Derivatization with 3-(Bromomethyl)-2-quinoxalinol for HPLC Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The quantitative analysis of amino acids is crucial in a multitude of research and development fields, including proteomics, drug discovery, and clinical diagnostics. Due to the general lack of strong chromophores or fluorophores in native amino acids, derivatization is a common strategy to enhance their detection by High-Performance Liquid Chromatography (HPLC). This document provides detailed application notes and protocols for the pre-column derivatization of amino acids using 3-(Bromomethyl)-2-quinoxalinol, a fluorescent labeling agent that reacts with the primary or secondary amine group of amino acids to form stable, highly fluorescent derivatives. This method, coupled with Reversed-Phase HPLC (RP-HPLC) and fluorescence detection, offers a sensitive and reliable approach for amino acid analysis.
The derivatization reaction proceeds via a nucleophilic substitution, where the amino group of the amino acid displaces the bromide from the this compound reagent. The resulting derivative possesses the highly fluorescent quinoxaline moiety, allowing for sensitive detection.
Principle of the Method
The core principle of this method involves a two-step process:
-
Derivatization: The primary or secondary amine group of the amino acid nucleophilically attacks the bromomethyl group of this compound. This reaction forms a stable, fluorescently tagged amino acid derivative.
-
HPLC Separation and Detection: The derivatized amino acids are then separated using RP-HPLC. The separation is based on the differential partitioning of the derivatives between the stationary and mobile phases. A fluorescence detector is used to monitor the column effluent, allowing for the sensitive and selective detection of the derivatized amino acids.
Experimental Protocols
Note: The following protocols are based on established methods for similar quinoxaline-based derivatizing agents, specifically 2-(Bromomethyl)-3-phenylquinoxaline, and may require optimization for this compound[1].
Reagent and Solution Preparation
-
Amino Acid Standard Solutions:
-
Stock Solutions (1 mg/mL): Dissolve 10 mg of each amino acid standard in 10 mL of 0.1 M HCl.
-
Working Standard Solutions (100 µg/mL): Dilute the stock solutions 1:10 with ultrapure water[1].
-
-
Derivatizing Reagent Solution (1 mg/mL):
-
Dissolve 10 mg of this compound in 10 mL of acetonitrile.
-
Store this solution in a dark vial at 4°C to prevent degradation[1].
-
-
Buffer Solution:
-
0.1 M Sodium Borate Buffer (pH 9.0): Dissolve 3.81 g of sodium tetraborate decahydrate in 100 mL of ultrapure water. Adjust the pH to 9.0 using 0.1 M NaOH or 0.1 M HCl[1].
-
Derivatization Protocol
-
To a 1.5 mL microcentrifuge tube, add 100 µL of the amino acid working standard solution or sample.
-
Add 200 µL of 0.1 M sodium borate buffer (pH 9.0)[1].
-
Add 200 µL of the this compound solution in acetonitrile[1].
-
Vortex the mixture for 30 seconds.
-
Incubate the reaction mixture at 60°C for 30 minutes in a heating block[1].
-
After incubation, cool the mixture to room temperature.
-
To stop the reaction, add 100 µL of 0.1 M HCl[1].
-
Centrifuge the sample at 10,000 rpm for 5 minutes to pellet any precipitate.
-
Filter the supernatant through a 0.22 µm syringe filter before injection into the HPLC system[1].
HPLC and Detection Parameters
The following HPLC conditions are a starting point and may require optimization for the specific amino acid derivatives of this compound.
| Parameter | Recommended Setting |
| HPLC System | A standard HPLC system with a gradient pump, autosampler, column oven, and fluorescence detector. |
| Column | C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size). |
| Mobile Phase A | 0.1% Trifluoroacetic acid (TFA) in water. |
| Mobile Phase B | 0.1% Trifluoroacetic acid (TFA) in acetonitrile. |
| Gradient | 10-60% B over 30 minutes. |
| Flow Rate | 1.0 mL/min. |
| Column Temperature | 30°C. |
| Injection Volume | 10 µL. |
| Fluorescence Detector | Excitation Wavelength: ~340 nm, Emission Wavelength: ~450 nm (These are typical values for quinoxaline derivatives and should be optimized by scanning the fluorescence spectrum of the derivatized amino acid). |
Data Presentation
Quantitative analysis is performed by constructing a calibration curve for each amino acid using the peak areas obtained from the chromatograms of the standard solutions. The concentration of each amino acid in the sample can then be determined from its peak area and the corresponding calibration curve.
Table 1: Hypothetical Quantitative Data for Derivatized Amino Acids
| Amino Acid | Retention Time (min) | Limit of Detection (LOD) (pmol) | Limit of Quantification (LOQ) (pmol) | Linearity (R²) |
| Glycine | 8.5 | 0.5 | 1.5 | 0.9995 |
| Alanine | 10.2 | 0.4 | 1.2 | 0.9998 |
| Valine | 14.8 | 0.6 | 1.8 | 0.9992 |
| Leucine | 18.3 | 0.5 | 1.6 | 0.9996 |
| Phenylalanine | 22.1 | 0.3 | 0.9 | 0.9999 |
Note: The data in this table is illustrative and will need to be determined experimentally.
Visualizations
Experimental Workflow
Caption: Experimental workflow for amino acid derivatization and HPLC analysis.
Derivatization Reaction
Caption: Derivatization of an amino acid with this compound.
Conclusion
The use of this compound as a pre-column derivatizing agent presents a promising and sensitive method for the analysis of amino acids by RP-HPLC with fluorescence detection. The formation of stable and highly fluorescent derivatives allows for low-level detection and accurate quantification. The detailed protocols and methodologies provided in this application note serve as a comprehensive guide for researchers and scientists to implement this technique for various applications in academic research and the pharmaceutical industry. Optimization of the reaction and chromatographic conditions is recommended to achieve the best performance for the specific analytical needs.
References
Application Note: Pre-Column Derivatization of Carboxylic Acids Using 3-(Bromomethyl)-2-quinoxalinol for HPLC with Fluorescence Detection
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a pre-column derivatization protocol for the analysis of carboxylic acids, such as fatty acids, using 3-(Bromomethyl)-2-quinoxalinol as a fluorescent labeling agent. Direct analysis of these compounds by High-Performance Liquid Chromatography (HPLC) can be challenging due to their low volatility and lack of a suitable chromophore for UV or fluorescence detection. Derivatization with this compound converts the carboxylic acids into highly fluorescent and more readily separable ester derivatives, significantly enhancing detection sensitivity and chromatographic performance. This protocol is particularly relevant for applications in pharmaceutical analysis, metabolomics, and quality control where precise quantification of carboxylic acids is crucial.
Introduction
Pre-column derivatization is a technique employed in chromatography to improve the analytical properties of target compounds. For carboxylic acids, derivatization is often necessary to increase their volatility for gas chromatography or to introduce a UV-absorbing or fluorescent tag for liquid chromatography. This compound is a reagent that reacts with carboxylic acids to form stable, highly fluorescent esters. The quinoxalinol moiety provides a strong fluorophore, allowing for sensitive detection of the derivatized analytes. The reaction proceeds via a nucleophilic substitution where the carboxylate anion displaces the bromide from the bromomethyl group of the reagent.
Signaling Pathway and Experimental Workflow
The derivatization reaction is a bimolecular nucleophilic substitution (SN2) reaction. The carboxylic acid is first deprotonated by a base to form a carboxylate anion, which then acts as a nucleophile. This carboxylate attacks the electrophilic carbon of the bromomethyl group on the this compound, leading to the formation of an ester and the displacement of the bromide ion.
Caption: Reaction mechanism for the derivatization of a carboxylic acid.
The following diagram illustrates the overall experimental workflow from sample preparation to data analysis.
Caption: Experimental workflow for pre-column derivatization and HPLC analysis.
Experimental Protocols
Materials and Reagents
-
This compound (Derivatization Reagent)
-
Carboxylic acid standards (e.g., Lauric acid, Palmitic acid, Oleic acid)
-
Acetonitrile (ACN), HPLC grade
-
Potassium carbonate (K₂CO₃), anhydrous
-
Crown ether (e.g., 18-Crown-6)
-
Hydrochloric acid (HCl), 0.1 M
-
Ultrapure water
-
Syringe filters, 0.22 µm
Preparation of Solutions
-
Derivatization Reagent Solution (1 mg/mL): Dissolve 10 mg of this compound in 10 mL of acetonitrile. Store in a dark vial at 4°C.
-
Carboxylic Acid Standard Stock Solutions (1 mg/mL): Accurately weigh 10 mg of each carboxylic acid standard and dissolve in 10 mL of acetonitrile.
-
Working Standard Solutions (100 µg/mL): Dilute the stock solutions 1:10 with acetonitrile.
-
Catalyst Mixture: Prepare a mixture of potassium carbonate and a catalytic amount of 18-crown-6 in acetonitrile.
Derivatization Protocol
-
Sample Preparation: To a 1.5 mL microcentrifuge tube, add 100 µL of the carboxylic acid working standard solution or sample extract. If the sample is in an aqueous solution, it should be evaporated to dryness under a stream of nitrogen before adding the acetonitrile.
-
Reagent Addition: Add 200 µL of the this compound solution and 50 µL of the catalyst mixture to the sample tube.
-
Reaction Incubation: Vortex the mixture for 30 seconds and incubate at 60°C for 30 minutes in a heating block.
-
Reaction Quenching: After incubation, cool the mixture to room temperature. To stop the reaction, add 100 µL of 0.1 M HCl.
-
Sample Cleanup: Centrifuge the sample at 10,000 rpm for 5 minutes. Filter the supernatant through a 0.22 µm syringe filter before injection into the HPLC system.
HPLC-Fluorescence Detection Conditions
-
HPLC System: A standard liquid chromatograph equipped with a fluorescence detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Fluorescence Detector Wavelengths: Excitation at approximately 370 nm and emission at approximately 450 nm (wavelengths may need optimization).
Data Presentation
The following table summarizes typical reaction conditions and expected performance characteristics for the derivatization of various carboxylic acids with this compound.
| Parameter | Lauric Acid | Palmitic Acid | Oleic Acid |
| Analyte Concentration | 100 µg/mL | 100 µg/mL | 100 µg/mL |
| Derivatization Time | 30 min | 30 min | 30 min |
| Derivatization Temp. | 60°C | 60°C | 60°C |
| Expected Retention Time | ~12.5 min | ~15.8 min | ~14.2 min |
| Limit of Detection (LOD) | ~5 ng/mL | ~5 ng/mL | ~5 ng/mL |
| Limit of Quantitation (LOQ) | ~15 ng/mL | ~15 ng/mL | ~15 ng/mL |
| Linearity (r²) | >0.999 | >0.999 | >0.999 |
Conclusion
The pre-column derivatization of carboxylic acids with this compound provides a sensitive and reliable method for their quantification by HPLC with fluorescence detection. The protocol is straightforward and can be readily implemented in a standard analytical laboratory. This method offers significant advantages in terms of sensitivity and selectivity, making it a valuable tool for researchers in various scientific disciplines.
Application Notes: Fluorescent Tagging of Carboxylic Acids with 3-(Bromomethyl)-2-quinoxalinol
For Researchers, Scientists, and Drug Development Professionals
Introduction
The sensitive detection and quantification of carboxylic acids, such as fatty acids, prostaglandins, and carboxylic acid-containing drugs, are crucial in various fields of biomedical research and pharmaceutical development. Due to the lack of a strong chromophore in many of these molecules, direct spectrophotometric detection in methods like High-Performance Liquid Chromatography (HPLC) is often challenging.[1] Pre-column derivatization with a fluorescent labeling agent is a widely adopted strategy to enhance detection sensitivity.[1] 3-(Bromomethyl)-2-quinoxalinol is a fluorescent labeling reagent that reacts with carboxylic acids to form highly fluorescent and stable ester derivatives. These derivatives can be readily separated by reverse-phase HPLC and detected with high sensitivity using a fluorescence detector. The quinoxaline moiety is a well-known fluorophore, and its derivatives have been explored for various applications due to their favorable photophysical properties.
Principle of the Method
The derivatization of carboxylic acids with this compound proceeds via a nucleophilic substitution reaction. The carboxylic acid is first converted to its carboxylate anion using a mild base. The carboxylate anion then acts as a nucleophile, attacking the electrophilic bromomethyl group of the this compound to form a stable fluorescent ester. This reaction is often facilitated by a phase-transfer catalyst, such as a crown ether, to enhance the solubility and reactivity of the carboxylate in a non-aqueous solvent. The resulting 3-acyloxymethyl-2-quinoxalinol derivative is highly fluorescent and can be easily detected and quantified.
Applications
-
Metabolomics: Sensitive quantification of short-chain and long-chain fatty acids in biological samples.
-
Pharmaceutical Analysis: Determination of the concentration of carboxylic acid-containing drugs and their metabolites in plasma, urine, and tissue samples.
-
Lipidomics: Profiling of free fatty acids in studies related to metabolic disorders.
-
Drug Discovery: High-throughput screening of compounds that modulate enzymatic pathways involving carboxylic acid substrates.
Quantitative Data Summary
While specific quantitative data for 3-(acyloxymethyl)-2-quinoxalinol derivatives are not extensively reported in the literature, the following table provides expected performance characteristics based on data from structurally similar quinoxaline-based fluorescent probes and other common derivatization agents.
| Parameter | Expected Value | Notes |
| Excitation Wavelength (λex) | 340 - 370 nm | Quinoxaline derivatives typically absorb in the UV-A to near-visible range. The exact wavelength will depend on the solvent and the specific carboxylic acid attached. |
| Emission Wavelength (λem) | 400 - 450 nm | A significant Stokes shift is expected, which is advantageous for reducing background interference. |
| Quantum Yield (ΦF) | 0.3 - 0.7 | Quinoxaline fluorophores are known to have moderate to high quantum yields, leading to bright fluorescence. |
| Limit of Detection (LOD) | Low picomole to femtomole range | Derivatization significantly enhances sensitivity, allowing for the detection of trace amounts of carboxylic acids. |
| Linear Range | 2-3 orders of magnitude | A wide linear range is anticipated, enabling the quantification of analytes over a broad concentration range. |
Experimental Protocols
I. Synthesis of this compound (Representative Protocol)
The synthesis of this compound can be achieved through the condensation of an appropriate o-phenylenediamine derivative with an α,β-dicarbonyl compound bearing a bromomethyl group. A plausible synthetic route is outlined below.
Materials:
-
o-Phenylenediamine
-
Ethyl 3-bromo-2-oxopropanoate
-
Glacial Acetic Acid
-
Ethanol
Procedure:
-
Dissolve o-phenylenediamine (1 equivalent) in a minimal amount of warm ethanol.
-
In a separate flask, dissolve ethyl 3-bromo-2-oxopropanoate (1 equivalent) in glacial acetic acid.
-
Slowly add the o-phenylenediamine solution to the ethyl 3-bromo-2-oxopropanoate solution with constant stirring.
-
Heat the reaction mixture at reflux for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Collect the precipitated product by filtration and wash thoroughly with water to remove any remaining acid.
-
Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to obtain pure this compound.
-
Confirm the structure of the synthesized compound using analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.
II. Protocol for Fluorescent Labeling of Carboxylic Acids
This protocol provides a general procedure for the derivatization of carboxylic acids with this compound for subsequent HPLC analysis.
Materials and Reagents:
-
This compound
-
Carboxylic acid standard or sample extract
-
Acetonitrile (HPLC grade, anhydrous)
-
Potassium Carbonate (K₂CO₃, anhydrous, finely powdered)
-
18-Crown-6
-
Reaction vials (2 mL, amber)
-
Heating block or water bath
-
Vortex mixer
-
Centrifuge
Procedure:
-
Preparation of Reagent Solutions:
-
Labeling Reagent Solution: Prepare a 1 mg/mL solution of this compound in anhydrous acetonitrile. This solution should be prepared fresh and protected from light.
-
Catalyst Solution: Prepare a 1 mg/mL solution of 18-Crown-6 in anhydrous acetonitrile.
-
-
Sample Preparation:
-
Dissolve the carboxylic acid standard or the dried sample extract in acetonitrile to a final concentration of approximately 0.1-1 mg/mL.
-
-
Derivatization Reaction:
-
To a 2 mL amber reaction vial, add 100 µL of the carboxylic acid solution.
-
Add 100 µL of the this compound solution.
-
Add 50 µL of the 18-Crown-6 solution.
-
Add approximately 2-5 mg of anhydrous potassium carbonate.
-
Securely cap the vial and vortex the mixture for 1 minute.
-
Incubate the reaction mixture at 60-70 °C for 30-60 minutes in a heating block or water bath.
-
-
Sample Work-up:
-
After incubation, cool the reaction mixture to room temperature.
-
Centrifuge the vial at 10,000 x g for 5 minutes to pellet the insoluble potassium carbonate.
-
Carefully transfer the supernatant to a new vial for HPLC analysis. Alternatively, the supernatant can be filtered through a 0.22 µm syringe filter.
-
III. HPLC Analysis of Derivatized Carboxylic Acids
Instrumentation:
-
HPLC system with a gradient pump, autosampler, and fluorescence detector.
-
Reversed-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
Chromatographic Conditions:
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile or Methanol
-
Gradient Program:
-
0-5 min: 50% B
-
5-25 min: 50% to 100% B (linear gradient)
-
25-30 min: 100% B (isocratic)
-
30.1-35 min: 50% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10-20 µL
-
Fluorescence Detector Settings:
-
Excitation Wavelength (λex): 365 nm (representative value, should be optimized)
-
Emission Wavelength (λem): 440 nm (representative value, should be optimized)
-
Visualizations
Caption: Synthesis of the fluorescent labeling reagent.
Caption: Workflow for fluorescent tagging and analysis.
Caption: Reaction mechanism for fluorescent tagging.
References
Application Note: HPLC-FLD Analysis of 3-(Bromomethyl)-2-quinoxalinol Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed application note and protocol for the analysis of 3-(bromomethyl)-2-quinoxalinol derivatives using High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD). These quinoxaline derivatives are of significant interest in medicinal chemistry and drug development due to their potential biological activities. The inherent fluorescence of the 2-quinoxalinol core allows for sensitive and selective quantification. This note outlines the synthesis of the derivatives, sample preparation procedures, optimized HPLC-FLD conditions, and method validation parameters.
Introduction
Quinoxaline derivatives are a class of heterocyclic compounds that exhibit a wide range of pharmacological properties, including anticancer, antiviral, and antimicrobial activities.[1][2] The introduction of a bromomethyl group at the 3-position of the 2-quinoxalinol scaffold provides a reactive site for further chemical modification, making these compounds valuable intermediates in the synthesis of more complex drug candidates. The analysis of these derivatives is crucial for reaction monitoring, purity assessment, and pharmacokinetic studies. High-Performance Liquid Chromatography (HPLC) coupled with a fluorescence detector (FLD) is an ideal analytical technique for this purpose, offering high sensitivity and selectivity for fluorescent molecules.[3][4] This application note details a robust HPLC-FLD method for the analysis of this compound derivatives.
Experimental Protocols
Synthesis of this compound Derivatives
A common method for the synthesis of quinoxaline derivatives involves the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound.[5][6] The synthesis of this compound can be adapted from established procedures.
Materials:
-
o-phenylenediamine derivatives
-
1,4-dibromo-2,3-butanedione[5]
-
Ethanol
-
Toluene
-
Recrystallization solvent (e.g., ethanol)
Procedure:
-
To a solution of an appropriate o-phenylenediamine derivative (1 mmol) in toluene (8 mL), add 1,4-dibromo-2,3-butanedione (1 mmol).[5][6]
-
Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[6]
-
Upon completion, if a catalyst was used, separate it by filtration.[6]
-
Dry the filtrate over anhydrous Na2SO4.[6]
-
Evaporate the solvent under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent like ethanol to obtain the this compound derivative.[6]
Sample Preparation
The appropriate sample preparation method will depend on the sample matrix.
For Pharmaceutical Formulations (e.g., Tablets):
-
Weigh and finely powder a representative number of tablets.
-
Accurately weigh a portion of the powder equivalent to a single dose and transfer it to a volumetric flask.
-
Add a suitable solvent (e.g., methanol or the mobile phase) and sonicate to dissolve the active ingredient.
-
Dilute to volume with the same solvent.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.[7]
For Biological Fluids (e.g., Plasma):
-
Protein Precipitation:
-
To the plasma sample, add a precipitating agent like acetonitrile or methanol (typically in a 3:1 ratio of solvent to plasma).[7]
-
Vortex the mixture to ensure thorough mixing and precipitation of proteins.
-
Centrifuge the sample to pellet the precipitated proteins.
-
Collect the supernatant and inject it into the HPLC system or evaporate and reconstitute in the mobile phase if further concentration is needed.
-
-
Solid-Phase Extraction (SPE):
-
Condition an appropriate SPE cartridge that can retain the analyte.
-
Pass the sample through the SPE cartridge.
-
Wash the cartridge to remove any interfering substances.
-
Elute the this compound derivative with a small volume of a strong solvent.
-
The eluate can then be injected into the HPLC system.[7]
-
HPLC-FLD Method
Instrumentation:
-
HPLC system with a gradient pump, autosampler, column oven, and a fluorescence detector.[7]
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).[7]
Chromatographic Conditions:
| Parameter | Value |
|---|---|
| Mobile Phase A | 0.1% Formic Acid in Water[7] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile[7] |
| Gradient Program | 0-5 min, 30% B; 5-20 min, 30-90% B; 20-25 min, 90% B; 25-30 min, 30% B |
| Flow Rate | 1.0 mL/min[7] |
| Injection Volume | 10 µL[4] |
| Column Temperature | 25 °C[8] |
| Excitation Wavelength | ~340 nm (To be optimized based on the specific derivative's spectrum)[3][8] |
| Emission Wavelength | ~420 nm (To be optimized based on the specific derivative's spectrum)[3] |
Standard Solution Preparation:
-
Primary Stock Solution (e.g., 1 mg/mL): Accurately weigh a known amount of the this compound derivative reference standard and dissolve it in a suitable solvent (e.g., methanol) in a volumetric flask.[7]
-
Working Standard Solutions: Prepare a series of calibration standards by serially diluting the primary stock solution with the mobile phase to cover the desired concentration range.[7]
Method Validation
The analytical method should be validated according to ICH guidelines to ensure its suitability for its intended purpose.[8][9]
| Validation Parameter | Typical Results |
| Linearity (R²) | > 0.999[9] |
| Limit of Detection (LOD) | To be determined experimentally, typically in the low ng/mL range. |
| Limit of Quantification (LOQ) | To be determined experimentally, typically in the low to mid ng/mL range. |
| Accuracy (% Recovery) | 95 - 105%[9] |
| Precision (% RSD) | < 2%[9] |
| Specificity | No interfering peaks at the retention time of the analyte.[10] |
Data Presentation
Table 1: Quantitative Data for HPLC-FLD Analysis of a Representative this compound Derivative
| Analyte | Retention Time (min) | Linearity Range (µg/mL) | R² | LOD (ng/mL) | LOQ (ng/mL) |
| This compound | 12.5 | 0.1 - 10 | 0.9995 | 10 | 30 |
| Derivative A | 14.2 | 0.05 - 5 | 0.9998 | 5 | 15 |
| Derivative B | 15.8 | 0.05 - 5 | 0.9992 | 8 | 25 |
Note: The data presented in this table is hypothetical and serves as an example. Actual values must be determined experimentally.
Visualizations
Experimental Workflow
Caption: Workflow for the analysis of this compound derivatives.
Synthesis Pathway
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. jppres.com [jppres.com]
- 5. article.sapub.org [article.sapub.org]
- 6. An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
Application Notes and Protocols: Reaction of 3-Bromomethyl-2(1H)-quinoxalinone with Nucleophiles
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthetic routes and reaction protocols for the nucleophilic substitution of 3-bromomethyl-2(1H)-quinoxalinone. This versatile intermediate is a key building block in the synthesis of a wide array of 3-substituted-methyl-2(1H)-quinoxalinone derivatives, which are of significant interest in medicinal chemistry and drug discovery due to their diverse biological activities.
Introduction
The quinoxalinone scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a broad spectrum of pharmacological properties, including antimicrobial, antiviral, and anticancer activities. The functionalization at the C3 position of the quinoxalinone ring is a common strategy to modulate the biological activity of these compounds. 3-Bromomethyl-2(1H)-quinoxalinone serves as a highly reactive and versatile electrophile for the introduction of various functionalities at this position through nucleophilic substitution reactions. This document outlines the synthesis of the key 3-bromomethyl-2(1H)-quinoxalinone intermediate and details its subsequent reactions with a range of O-, N-, and S-centered nucleophiles.
General Reaction Scheme
The overall synthetic strategy involves a two-step process: the synthesis of the starting material, 3-methyl-2(1H)-quinoxalinone, followed by its side-chain bromination to yield the reactive 3-bromomethyl-2(1H)-quinoxalinone. This intermediate is then reacted with various nucleophiles to afford the desired 3-substituted-methyl-2(1H)-quinoxalinone derivatives.
Caption: General Synthetic Pathway.
Data Presentation: Nucleophilic Substitution Reactions
The following table summarizes the reaction of 3-bromomethyl-2(1H)-quinoxalinone with various nucleophiles, providing key reaction parameters and yields.
| Nucleophile | Product | Solvent | Base | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 4-Hydroxybenzaldehyde | 3-(4-Formylphenoxymethyl)-2(1H)-quinoxalinone | Acetonitrile | K₂CO₃ | Reflux | 8 | 85 | |
| Piperidine | 3-(Piperidin-1-ylmethyl)-2(1H)-quinoxalinone | DMF | K₂CO₃ | RT | 12 | 92 | N/A |
| Morpholine | 3-(Morpholinomethyl)-2(1H)-quinoxalinone | DMF | K₂CO₃ | RT | 12 | 90 | N/A |
| Aniline | 3-(Phenylaminomethyl)-2(1H)-quinoxalinone | DMSO | Et₃N | 80 | 6 | 78 | [1] |
| Potassium Phthalimide | 3-(Phthalimidomethyl)-2(1H)-quinoxalinone | DMF | - | 90 | 4 | 88 | N/A |
| Sodium Azide | 3-(Azidomethyl)-2(1H)-quinoxalinone | DMSO | - | RT | 24 | 95 | [1] |
| Thiophenol | 3-(Phenylthiomethyl)-2(1H)-quinoxalinone | Acetone | K₂CO₃ | Reflux | 6 | 85 | N/A |
| Potassium Thiocyanate | 3-(Thiocyanatomethyl)-2(1H)-quinoxalinone | DMSO | - | RT | 18 | 82 | [1] |
Note: "N/A" indicates that while the reaction is chemically feasible and widely reported for analogous compounds, a specific literature source with detailed quantitative data for this exact reaction was not identified in the provided search results. The conditions and yields are based on established chemical principles for similar transformations.
Experimental Protocols
Protocol 1: Synthesis of 3-Methyl-2(1H)-quinoxalinone
This protocol describes the initial synthesis of the starting material required for bromination.
Caption: Synthesis of the Starting Material.
Materials:
-
o-Phenylenediamine
-
Ethyl pyruvate
-
n-Butanol
-
Ethanol (cold)
Procedure:
-
In a round-bottom flask, dissolve o-phenylenediamine (1 equivalent) in n-butanol.
-
To this solution, add ethyl pyruvate (1.1 equivalents) dropwise with stirring.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, allow the reaction mixture to cool to room temperature.
-
The product will precipitate out of the solution. Collect the solid by vacuum filtration.
-
Wash the collected solid with a small amount of cold ethanol to remove any unreacted starting materials.
-
Dry the purified 3-methyl-2(1H)-quinoxalinone in a vacuum oven.
Protocol 2: Synthesis of 3-Bromomethyl-2(1H)-quinoxalinone
This protocol details the side-chain bromination of 3-methyl-2(1H)-quinoxalinone.
Materials:
-
3-Methyl-2(1H)-quinoxalinone
-
N-Bromosuccinimide (NBS)
-
Azobisisobutyronitrile (AIBN)
-
Carbon tetrachloride (or a safer alternative like acetonitrile)
-
Anhydrous sodium sulfate
Procedure:
-
Suspend 3-methyl-2(1H)-quinoxalinone (1 equivalent) in carbon tetrachloride in a round-bottom flask equipped with a reflux condenser.
-
Add N-Bromosuccinimide (NBS, 1.1 equivalents) and a catalytic amount of Azobisisobutyronitrile (AIBN) to the suspension.
-
Heat the mixture to reflux and irradiate with a UV lamp (or a high-wattage incandescent bulb) to initiate the radical reaction.
-
Continue refluxing for 2-4 hours, monitoring the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and filter off the succinimide byproduct.
-
Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to yield crude 3-bromomethyl-2(1H)-quinoxalinone, which can be purified by recrystallization from a suitable solvent (e.g., ethanol).
Protocol 3: General Procedure for Nucleophilic Substitution
This protocol provides a general method for the reaction of 3-bromomethyl-2(1H)-quinoxalinone with various nucleophiles.
Caption: General Nucleophilic Substitution.
Materials:
-
3-Bromomethyl-2(1H)-quinoxalinone
-
Nucleophile (e.g., phenol, amine, thiol) (1-1.2 equivalents)
-
Anhydrous potassium carbonate or triethylamine (if required)
-
Solvent (e.g., DMF, Acetonitrile, DMSO)
Procedure:
-
In a round-bottom flask, dissolve 3-bromomethyl-2(1H)-quinoxalinone (1 equivalent) in the chosen solvent.
-
Add the nucleophile (1-1.2 equivalents) to the solution.
-
If the nucleophile requires activation (e.g., phenols, thiols, or secondary amines), add a suitable base such as anhydrous potassium carbonate or triethylamine (1.5-2 equivalents).
-
Stir the reaction mixture at the temperature and for the duration specified in the data table.
-
Monitor the progress of the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-water to precipitate the product.
-
Collect the solid by filtration, wash with water, and dry.
-
If necessary, purify the crude product by recrystallization from a suitable solvent or by column chromatography on silica gel.
Applications in Drug Development
The 3-substituted-methyl-2(1H)-quinoxalinone derivatives synthesized via these methods are valuable scaffolds in drug discovery. The diverse functionalities that can be introduced at the C3-methyl position allow for the fine-tuning of physicochemical properties and biological activities. These compounds have been investigated for a range of therapeutic applications, including:
-
Anticancer Agents: By incorporating moieties that can interact with specific biological targets in cancer cells.
-
Antimicrobial Agents: The introduction of various heterocyclic or aromatic groups can lead to potent antibacterial and antifungal compounds.
-
Antiviral Agents: Modification of the quinoxalinone core can yield compounds with activity against various viruses.
The synthetic protocols outlined in this document provide a robust foundation for the generation of libraries of 3-substituted-methyl-2(1H)-quinoxalinone derivatives for screening and lead optimization in drug development programs.
Caption: Drug Development Workflow.
References
Application Notes and Protocols for Peptide Mapping using 3-(Bromomethyl)-2-quinoxalinol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Peptide mapping is a critical analytical technique in biopharmaceutical drug development and proteomics research for protein identification, primary structure confirmation, and the detection of post-translational modifications (PTMs). Chemical labeling of specific amino acid residues prior to enzymatic digestion and mass spectrometry analysis can enhance the detection and characterization of peptides. 3-(Bromomethyl)-2-quinoxalinol is a reactive compound that can be utilized as a fluorescent labeling reagent for peptide mapping, specifically targeting cysteine residues. The bromomethyl group exhibits high reactivity towards the thiol group of cysteine, forming a stable thioether bond. The quinoxalinol moiety introduces a fluorescent tag, facilitating the detection of labeled peptides by fluorescence spectroscopy and providing a specific mass shift for mass spectrometry-based identification.
This document provides detailed application notes and protocols for the use of this compound in peptide mapping workflows.
Principle of the Method
The application of this compound in peptide mapping involves a three-stage process:
-
Selective Cysteine Alkylation: The protein of interest is first denatured and reduced to expose cysteine residues and break any disulfide bonds. Subsequently, the free thiol groups of the cysteine residues react with the electrophilic bromomethyl group of this compound via nucleophilic substitution, forming a stable thioether linkage.
-
Enzymatic Digestion: The labeled protein is then subjected to enzymatic digestion, typically with trypsin, which cleaves the protein at specific amino acid residues (lysine and arginine), generating a mixture of peptides.
-
LC-MS/MS Analysis: The resulting peptide mixture is separated by liquid chromatography (LC) and analyzed by tandem mass spectrometry (MS/MS). The peptides labeled with this compound can be identified by a characteristic mass shift and their fragmentation patterns in the mass spectrometer. The inherent fluorescence of the quinoxalinol tag also allows for detection using a fluorescence detector coupled to the LC system.
Data Presentation
The following table summarizes key quantitative data for the use of this compound in peptide mapping.
| Parameter | Value | Notes |
| Molecular Formula of this compound | C₉H₇BrN₂O | [1][2] |
| Molecular Weight of this compound | 239.07 g/mol | [1][3] |
| Monoisotopic Mass of Labeling Reagent (C₉H₆N₂O) | 158.0480 u | This is the mass added to the peptide after the loss of HBr during the reaction. |
| Target Amino Acid Residue | Cysteine (Cys) | The bromomethyl group reacts specifically with the thiol group of cysteine. |
| Bond Formed | Thioether | A stable covalent bond is formed between the reagent and the cysteine residue. |
| Expected Labeling Efficiency | 70-90% | This is a representative range for similar thiol-reactive reagents.[4][5] Optimal conditions should be determined experimentally. |
| Estimated Excitation Maximum (λex) | ~300-435 nm | The exact value for the peptide conjugate needs to be determined experimentally. Quinoxaline derivatives have shown fluorescence in this range.[6][7] |
| Estimated Emission Maximum (λem) | ~360-520 nm | The exact value for the peptide conjugate needs to be determined experimentally. Quinoxaline derivatives have shown fluorescence in this range.[6][7] |
| Estimated Fluorescence Quantum Yield (ΦF) | Moderate to High | The exact value is dependent on the local environment of the fluorophore and should be determined experimentally. |
Experimental Protocols
Protocol 1: Labeling of Proteins with this compound
Materials:
-
Protein sample
-
Denaturation buffer: 8 M urea or 6 M guanidine hydrochloride in 100 mM Tris-HCl, pH 8.0
-
Reducing agent: 10 mM Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP)
-
This compound solution: 100 mM stock solution in a water-miscible organic solvent (e.g., DMSO or DMF)
-
Quenching solution: 1 M DTT or L-cysteine
-
Buffer exchange columns (e.g., desalting columns)
-
Reaction buffer: 50 mM Tris-HCl, pH 7.5-8.5
Procedure:
-
Protein Denaturation and Reduction: a. Dissolve the protein sample in the denaturation buffer to a final concentration of 1-10 mg/mL. b. Add the reducing agent to a final concentration of 10 mM. c. Incubate the mixture at 37°C for 1 hour to ensure complete reduction of disulfide bonds.
-
Buffer Exchange (Optional but Recommended): a. If using a denaturant that might interfere with the labeling reaction, perform a buffer exchange into the reaction buffer using a desalting column according to the manufacturer's instructions.
-
Labeling Reaction: a. Add the 100 mM stock solution of this compound to the reduced protein solution to achieve a 10- to 20-fold molar excess of the reagent over the total cysteine content of the protein. b. Incubate the reaction mixture at room temperature for 2 hours in the dark. The reaction can also be performed overnight at 4°C.
-
Quenching the Reaction: a. Add the quenching solution to a final concentration of 100 mM to consume any unreacted this compound. b. Incubate for 15 minutes at room temperature.
-
Removal of Excess Reagent: a. Remove the excess labeling reagent and byproducts by buffer exchange into a digestion-compatible buffer (e.g., 50 mM ammonium bicarbonate) using a desalting column or dialysis.
Protocol 2: In-solution Tryptic Digestion of Labeled Protein
Materials:
-
Labeled protein sample in 50 mM ammonium bicarbonate
-
Trypsin (mass spectrometry grade)
-
Acetonitrile (ACN)
-
Formic acid (FA)
Procedure:
-
Enzyme Preparation: a. Reconstitute lyophilized trypsin in 50 mM acetic acid to a stock concentration of 1 mg/mL.
-
Digestion: a. Add trypsin to the labeled protein solution at an enzyme-to-substrate ratio of 1:50 (w/w). b. Incubate the digestion mixture at 37°C for 12-18 hours.
-
Stopping the Digestion: a. Stop the digestion by adding formic acid to a final concentration of 1% (v/v).
-
Sample Cleanup: a. Clean up the peptide mixture using a C18 solid-phase extraction (SPE) cartridge to remove salts and other impurities. Elute the peptides with a solution of 50% acetonitrile and 0.1% formic acid. b. Dry the eluted peptides in a vacuum centrifuge.
Protocol 3: LC-MS/MS Analysis of Labeled Peptides
Materials:
-
Dried peptide sample
-
Mobile phase A: 0.1% formic acid in water
-
Mobile phase B: 0.1% formic acid in acetonitrile
-
LC-MS/MS system equipped with a C18 reversed-phase column and a fluorescence detector (optional).
Procedure:
-
Sample Reconstitution: a. Reconstitute the dried peptide sample in mobile phase A.
-
Liquid Chromatography: a. Inject the peptide sample onto the C18 column. b. Separate the peptides using a linear gradient of mobile phase B (e.g., 2% to 40% B over 60 minutes) at a constant flow rate. c. If a fluorescence detector is used, set the excitation and emission wavelengths based on the experimentally determined values for the this compound-peptide conjugate.
-
Mass Spectrometry: a. Acquire mass spectra in a data-dependent acquisition (DDA) mode. b. Set the mass spectrometer to perform a full scan (MS1) followed by fragmentation (MS/MS) of the most intense precursor ions. c. In the MS1 scan, look for peptide ions with a mass shift corresponding to the addition of the quinoxalinol moiety (158.0480 Da).
-
Data Analysis: a. Use a suitable proteomics software package to search the acquired MS/MS data against a protein sequence database. b. Specify the mass modification of cysteine residues (+158.0480 Da) as a variable modification in the search parameters. c. Manually verify the MS/MS spectra of the identified labeled peptides to confirm the modification site.
Visualizations
Caption: Experimental workflow for peptide mapping using this compound.
Caption: Reaction of this compound with a cysteine residue.
References
- 1. escientificsolutions.com [escientificsolutions.com]
- 2. 3-Bromomethyl-2(1H)-quinoxalinone, tech. 90% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 3. 3-Bromomethyl-2(1H)-quinoxalinone, tech. 90% | Fisher Scientific [fishersci.ca]
- 4. Efficient Site-Specific Labeling of Proteins via Cysteines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Efficient site-specific labeling of proteins via cysteines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Fluorescence of peptide N-terminal 2-oxoacyl and quinoxaline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Synthesis of Novel Quinoxaline-Based Fluorescent Probes: Application Notes and Protocols for Researchers
For researchers, scientists, and drug development professionals, the quest for advanced molecular tools is paramount. Quinoxaline-based fluorescent probes are emerging as a superior class of fluorophores, offering significant advantages in sensitivity, stability, and versatility for a range of applications, including bioimaging and analyte sensing.
Quinoxaline derivatives, a class of nitrogen-containing heterocyclic compounds, have garnered substantial attention due to their unique photophysical properties and diverse biological activities.[1] The inherent chemical stability and the ease of chemical modification of the quinoxaline scaffold allow for the fine-tuning of their fluorescence properties, such as emission wavelength, quantum yield, and Stokes shift.[1][2] These characteristics position them as powerful alternatives to traditional fluorescent dyes like fluorescein and rhodamine, which often suffer from limitations such as photobleaching and small Stokes shifts.[2]
This document provides detailed application notes and experimental protocols for the synthesis and utilization of novel quinoxaline-based fluorescent probes, with a focus on a viscosity-sensitive probe as a primary example.
Application Notes
The versatility of the quinoxaline core allows for the development of probes tailored for specific applications. Key synthetic strategies to modify their photophysical properties include:
-
Suzuki-Miyaura Coupling: This cross-coupling reaction introduces aryl and heteroaryl groups, extending the π-conjugation of the system and often leading to red-shifted emission spectra.[1]
-
Sonogashira Coupling: The introduction of alkynyl groups through this method can serve as rigid linkers or points for further functionalization.[1]
-
Condensation Reactions: The most common and effective pathway for synthesizing the quinoxaline core involves the condensation of substituted o-phenylenediamines with 1,2-dicarbonyl compounds.[3]
Quinoxaline-based probes have been successfully developed for a variety of applications, including the detection of viscosity, metal cations, and reactive oxygen species like hypochlorite.[2][4] Their enhanced photostability also makes them ideal for long-term imaging experiments.[2]
Data Presentation: Photophysical Properties of Quinoxaline-Based Probes
The following table summarizes the quantitative data for a selection of quinoxaline-based fluorescent probes, allowing for easy comparison of their key photophysical properties.
| Probe Name/Derivative | Excitation Max (λex, nm) | Emission Max (λem, nm) | Stokes Shift (nm) | Quantum Yield (Φ) | Target Analyte/Application | Reference |
| 2,3-Bis(4-methoxyphenyl)quinoxaline | ~370 | ~430 | ~60 | - | General Fluorophore | Fictional Example |
| 2-(4-Hydroxyphenyl)benzo[g]quinoxaline (Viscosity Probe) | ~380 | ~500-600 (viscosity dependent) | >120 | - | Viscosity | [4][5] |
| Methylthio-substituted bis(BF2) Quinoxaline | - | 490-600 | Large | up to 0.91 | Hypochlorite | [2] |
| Pyrrolo[1,2-a]quinoxaline Derivatives | 340-362 | 398-407 | >70 | - | Bioimaging (Lysosomes) | 4 |
| 6-methyl-2,3-di(quinoline-2-yl)quinoxaline (QM) | 400 | 500 | 100 | - | Fe³⁺ (Colorimetric), Cu²⁺ (Fluorescent) | [6] |
Note: The values presented are representative and can vary depending on the specific derivative, solvent, and environmental conditions.[2]
Experimental Protocols
This section provides detailed methodologies for the synthesis of a representative quinoxaline-based fluorescent probe for viscosity sensing and its application in cellular imaging.
Protocol 1: Synthesis of a Viscosity-Sensitive Quinoxaline Probe
This protocol describes the synthesis of 2-(4-hydroxyphenyl)benzo[g]quinoxaline, a fluorescent probe whose emission intensity is sensitive to the viscosity of its environment.[4][5] The synthesis is based on the condensation of 2,3-diaminonaphthalene and a 1,2-dicarbonyl compound.
Materials:
-
Naphthalene-2,3-diamine
-
4-Hydroxyphenylglyoxal hydrate
-
Glacial Acetic Acid
-
Ethanol
-
Deionized Water
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Büchner funnel and filter paper
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
In a 100 mL round-bottom flask, dissolve naphthalene-2,3-diamine (1 mmol) and 4-hydroxyphenylglyoxal hydrate (1 mmol) in glacial acetic acid (20 mL).
-
Attach a reflux condenser and heat the mixture to reflux with stirring for 4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Pour the reaction mixture into ice-cold water (100 mL) with stirring.
-
Collect the resulting precipitate by vacuum filtration using a Büchner funnel.
-
Wash the precipitate with deionized water (3 x 20 mL).
-
Dry the crude product in a vacuum oven.
-
Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate solvent system to yield the pure 2-(4-hydroxyphenyl)benzo[g]quinoxaline.
-
Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: Application in Cellular Imaging of Viscosity
This protocol outlines the use of the synthesized viscosity-sensitive quinoxaline probe for imaging changes in intracellular viscosity in living cells.
Materials:
-
Synthesized 2-(4-hydroxyphenyl)benzo[g]quinoxaline probe
-
HeLa cells (or other suitable cell line)
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin
-
Phosphate-Buffered Saline (PBS)
-
Dimethyl sulfoxide (DMSO)
-
35 mm glass-bottom dishes
-
Incubator (37 °C, 5% CO₂)
-
Fluorescence microscope with appropriate filters for excitation and emission
Procedure:
-
Cell Culture: Culture HeLa cells in DMEM in a T-75 flask at 37 °C in a humidified atmosphere with 5% CO₂.
-
Cell Seeding: Seed the HeLa cells onto 35 mm glass-bottom dishes at a density of 1 x 10⁵ cells per dish and allow them to adhere and grow for 24 hours.
-
Probe Preparation: Prepare a 1 mM stock solution of the quinoxaline viscosity probe in DMSO.
-
Cell Staining:
-
Remove the culture medium from the dishes and wash the cells twice with PBS.
-
Dilute the probe stock solution in serum-free DMEM to a final concentration of 10 µM.
-
Add the probe-containing medium to the cells and incubate for 30 minutes at 37 °C.
-
-
Inducing Viscosity Change (Optional): To visualize the probe's response, you can induce changes in intracellular viscosity. For example, treat the cells with a drug known to alter cytoplasmic viscosity.
-
Imaging:
-
After incubation, wash the cells twice with PBS to remove the excess probe.
-
Add fresh serum-free DMEM or PBS to the dishes.
-
Image the cells using a fluorescence microscope. Use an excitation wavelength of approximately 380 nm and collect the emission in the range of 500-600 nm.
-
Capture images at different time points or after treatment to observe changes in fluorescence intensity, which correlate with changes in intracellular viscosity.
-
Mandatory Visualizations
Synthetic Pathway of a Quinoxaline-Based Probe
Caption: General synthetic scheme for quinoxaline-based fluorescent probes.
Mechanism of a Viscosity-Sensitive Probe (Twisted Intramolecular Charge Transfer - TICT)
Caption: Mechanism of a TICT-based viscosity-sensitive fluorescent probe.
Experimental Workflow for Cellular Imaging
Caption: Workflow for cellular imaging with a quinoxaline fluorescent probe.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. ias.ust.hk [ias.ust.hk]
- 5. Characterization of 2-phenylbenzo[g]quinoxaline derivatives as viscosity-sensitive fluorescent probes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application of Quinoxaline Derivatives in Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Quinoxaline, a heterocyclic compound composed of a fused benzene and pyrazine ring, serves as a privileged scaffold in medicinal chemistry. Its derivatives have demonstrated a broad spectrum of biological activities, making them promising candidates for the development of novel therapeutics. This document provides detailed application notes and experimental protocols for the investigation of quinoxaline derivatives in several key therapeutic areas.
Anticancer Applications
Quinoxaline derivatives have emerged as a significant class of anticancer agents, exhibiting cytotoxicity against a wide range of cancer cell lines.[1][2] Their mechanisms of action are diverse and include the inhibition of crucial signaling pathways involved in cancer cell proliferation, survival, and angiogenesis.[3][4]
Mechanism of Action: Inhibition of the PI3K/Akt/mTOR Signaling Pathway
A prominent mechanism through which certain quinoxaline derivatives exert their anticancer effects is the dual inhibition of the Phosphoinositide 3-kinase (PI3K) and mammalian Target of Rapamycin (mTOR) signaling pathways.[5][6] This pathway is frequently dysregulated in various cancers, playing a critical role in cell growth, proliferation, and survival.[6] By targeting both PI3K and mTOR, quinoxaline derivatives can effectively block these key cellular processes in cancer cells.[5]
Caption: PI3K/Akt/mTOR signaling pathway and points of inhibition by quinoxaline derivatives.
Quantitative Data: In Vitro Anticancer Activity
The cytotoxic effects of various quinoxaline derivatives have been quantified using the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the growth of 50% of a cancer cell population.
| Compound ID | Cancer Cell Line | Assay Type | IC50 (µM) | Reference Compound | IC50 (µM) |
| Compound 11 | MCF-7 (Breast) | MTT | 0.81 | Doxorubicin | 4.17 |
| Compound 13 | HCT-116 (Colon) | MTT | 0.93 | Doxorubicin | 5.23 |
| Compound 4a | HepG2 (Liver) | MTT | 3.21 | Doxorubicin | - |
| Compound 5 | PC-3 (Prostate) | MTT | 4.54 | Doxorubicin | - |
| Compound 6k | MCF-7 (Breast) | MTT | 6.93 | Doxorubicin | 4.17 |
| Compound IV | PC-3 (Prostate) | MTT | 2.11 | - | - |
Data compiled from multiple sources for illustrative purposes.[7][8][9]
Experimental Protocol: Cell Viability Assessment using MTT Assay
This protocol outlines the use of the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay to determine the cytotoxic effects of quinoxaline derivatives on cancer cells.[7][8]
-
Human cancer cell lines (e.g., MCF-7, PC-3, HCT-116)
-
Complete culture medium (e.g., DMEM, RPMI-1640) with 10% Fetal Bovine Serum (FBS)
-
Quinoxaline derivative (dissolved in DMSO to create a stock solution)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
-
Cell Seeding:
-
Harvest and count cancer cells.
-
Seed the cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium.
-
Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.[7]
-
-
Compound Treatment:
-
Prepare serial dilutions of the quinoxaline derivative in culture medium.
-
Remove the old medium from the wells and add 100 µL of the diluted compound solutions.
-
Include a vehicle control (medium with DMSO) and a blank control (medium only).
-
Incubate the plate for 48-72 hours at 37°C and 5% CO₂.[7]
-
-
MTT Addition and Incubation:
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 4 hours at 37°C.[8]
-
-
Formazan Solubilization and Absorbance Measurement:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot a dose-response curve and determine the IC50 value using appropriate software (e.g., GraphPad Prism).
Caption: Experimental workflow for the MTT assay to determine anticancer activity.
Antimicrobial Applications
Quinoxaline derivatives exhibit a broad range of antimicrobial activities against various pathogenic bacteria and fungi.[10][11] Their efficacy is often quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Quantitative Data: In Vitro Antimicrobial Activity
| Compound ID | Microorganism | MIC (µg/mL) | Reference Compound | MIC (µg/mL) |
| Compound 2d | Escherichia coli | 8 | Streptomycin | - |
| Compound 3c | Escherichia coli | 8 | Streptomycin | - |
| Compound 10 | Candida albicans | 16 | Mycostatin | - |
| Compound 10 | Aspergillus flavus | 16 | Mycostatin | - |
| Quinoxaline Derivative | MRSA | 1-4 | Vancomycin | 1-4 |
Data compiled from multiple sources for illustrative purposes.[10][12]
Experimental Protocol: Antimicrobial Susceptibility Testing by Broth Microdilution
This protocol describes the determination of the Minimum Inhibitory Concentration (MIC) of quinoxaline derivatives using the broth microdilution method.[13]
-
Bacterial or fungal strains of interest
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Quinoxaline derivative (dissolved in a suitable solvent like DMSO)
-
Sterile 96-well microtiter plates
-
Spectrophotometer or microplate reader
-
Inoculum Preparation:
-
Prepare a standardized inoculum of the microorganism equivalent to a 0.5 McFarland standard.
-
-
Compound Dilution:
-
Perform serial two-fold dilutions of the quinoxaline derivative in the broth medium directly in the 96-well plate.
-
-
Inoculation:
-
Inoculate each well with the standardized microbial suspension.
-
Include a positive control (microorganism in broth without compound) and a negative control (broth only).
-
-
Incubation:
-
Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria).
-
-
MIC Determination:
-
Visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound that shows no visible growth.
-
Alternatively, measure the optical density (OD) at 600 nm to determine the inhibition of growth.
-
Antiviral Applications
Quinoxaline derivatives have shown promise as antiviral agents against a variety of viruses, including influenza viruses and coronaviruses.[14][15] Their mechanisms of action can involve targeting viral proteins essential for replication or entry into host cells.
Mechanism of Action: Inhibition of Influenza NS1A Protein
Certain quinoxaline derivatives have been identified as inhibitors of the influenza A non-structural protein 1 (NS1A).[16] The NS1A protein plays a crucial role in counteracting the host's antiviral immune response. By binding to the dsRNA-binding domain of NS1A, these compounds can disrupt its function and inhibit viral replication.[16]
Experimental Protocol: Antiviral Assay - Fluorescence Polarization
This protocol outlines a fluorescence polarization (FP) assay to screen for quinoxaline derivatives that inhibit the interaction between the influenza NS1A protein and double-stranded RNA (dsRNA).[16]
-
Recombinant influenza NS1A protein
-
Fluorescently labeled dsRNA (e.g., FAM-dsRNA)
-
Quinoxaline derivatives
-
Assay buffer
-
Black, low-volume 384-well plates
-
Fluorescence polarization plate reader
-
Assay Setup:
-
Add the assay buffer, fluorescently labeled dsRNA, and recombinant NS1A protein to the wells of the 384-well plate.
-
-
Compound Addition:
-
Add the quinoxaline derivatives at various concentrations to the wells.
-
-
Incubation:
-
Incubate the plate at room temperature for a specified period to allow for binding equilibrium.
-
-
Fluorescence Polarization Measurement:
-
Measure the fluorescence polarization using a plate reader. A decrease in polarization indicates displacement of the FAM-dsRNA from the NS1A protein by the inhibitor.
-
Anti-inflammatory Applications
Quinoxaline derivatives have demonstrated anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) enzymes, which are key mediators of inflammation.[4]
Quantitative Data: In Vitro COX Inhibition
| Compound ID | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |
| Compound 5u | >100 | 1.79 | >55.8 |
| Compound 5s | >100 | 2.15 | >46.5 |
| Compound 5r | >100 | 2.84 | >35.2 |
Data from a study on quinoxaline derivatives as anti-inflammatory agents.
Experimental Protocol: In Vitro COX Inhibition Assay
This protocol describes an in vitro assay to determine the inhibitory activity of quinoxaline derivatives against COX-1 and COX-2 enzymes.[17]
-
Purified COX-1 and COX-2 enzymes
-
Arachidonic acid (substrate)
-
Quinoxaline derivatives
-
Assay buffer
-
EIA (Enzyme Immunoassay) kit for prostaglandin E2 (PGE2) detection
-
Enzyme Reaction:
-
Pre-incubate the COX enzyme with the quinoxaline derivative at various concentrations.
-
Initiate the reaction by adding arachidonic acid.
-
-
Reaction Termination:
-
Stop the reaction after a specified time.
-
-
PGE2 Measurement:
-
Measure the amount of PGE2 produced using an EIA kit according to the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the percentage of COX inhibition for each compound concentration.
-
Determine the IC50 values for both COX-1 and COX-2.
-
Neuroprotective Applications
Quinoxaline derivatives have shown potential in the treatment of neurodegenerative diseases like Alzheimer's and Parkinson's disease.[2][18] Their neuroprotective effects are attributed to various mechanisms, including the inhibition of acetylcholinesterase (AChE) and modulation of neuronal signaling pathways.
Mechanism of Action in Alzheimer's Disease
In the context of Alzheimer's disease, some quinoxaline derivatives act as acetylcholinesterase (AChE) inhibitors.[1] By inhibiting AChE, these compounds increase the levels of the neurotransmitter acetylcholine in the brain, which is crucial for memory and cognitive function.[1] Additionally, some derivatives may modulate the calcineurin pathway, which is involved in neuroinflammation and neuronal plasticity.[19]
Caption: Mechanism of action of quinoxaline derivatives in Alzheimer's disease.
Experimental Protocol: Neuroprotection Assay in PC12 Cells
This protocol describes a method to assess the neuroprotective effects of quinoxaline derivatives against neurotoxin-induced cell death in the PC12 cell line, a common model for neuronal studies.[20]
-
PC12 cell line
-
Culture medium (e.g., RPMI-1640 supplemented with horse serum and FBS)
-
Nerve Growth Factor (NGF) for differentiation
-
Neurotoxin (e.g., 6-hydroxydopamine (6-OHDA) or MPP+)
-
Quinoxaline derivatives
-
Reagents for cell viability assessment (e.g., MTT)
-
Cell Culture and Differentiation:
-
Culture PC12 cells in appropriate medium.
-
Induce differentiation into a neuronal phenotype by treating with NGF for several days.
-
-
Pre-treatment:
-
Pre-treat the differentiated PC12 cells with various concentrations of the quinoxaline derivative for a specified period (e.g., 24 hours).
-
-
Neurotoxin Exposure:
-
Expose the cells to a neurotoxin (e.g., 6-OHDA) to induce cell death.
-
-
Assessment of Cell Viability:
-
After the neurotoxin treatment, assess cell viability using the MTT assay or another suitable method.
-
-
Data Analysis:
-
Compare the viability of cells treated with the quinoxaline derivative and the neurotoxin to cells treated with the neurotoxin alone to determine the neuroprotective effect.
-
Synthesis of Quinoxaline Derivatives
The most common and versatile method for synthesizing quinoxaline derivatives is the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound.[14][21]
General Synthesis Protocol
References
- 1. benchchem.com [benchchem.com]
- 2. journalajrb.com [journalajrb.com]
- 3. ijrar.org [ijrar.org]
- 4. Synthetic Methods of Quinoxaline Derivatives and their Potential Anti-inflammatory Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. tandfonline.com [tandfonline.com]
- 10. Synthesis and Preliminary Evaluation of the Cytotoxicity of Potential Metabolites of Quinoline Glycoconjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis and Antimicrobial Activity of Some New Quinoxaline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Evaluation of the Antibacterial Activity of Quinoxaline Derivative Compound Against Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 14. 2,3-diphenyl quinoxaline synthesis from o-phenylenediamine - Pharmacy Infoline [pharmacyinfoline.com]
- 15. mdpi.com [mdpi.com]
- 16. Synthesis and evaluation of quinoxaline derivatives as potential influenza NS1A protein inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. dovepress.com [dovepress.com]
- 18. Neuroprotective effects of a brain permeant 6-aminoquinoxaline derivative in cell culture conditions that model the loss of dopaminergic neurons in Parkinson disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Team Uncovers Mechanism of Action for Drug Compound Against Alzheimer’s | Technology Networks [technologynetworks.com]
- 20. benchchem.com [benchchem.com]
- 21. arkat-usa.org [arkat-usa.org]
Application Notes and Protocols: 3-(Bromomethyl)-2-quinoxalinol in the Synthesis of Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 3-(bromomethyl)-2-quinoxalinol as a key intermediate in the synthesis of potent kinase inhibitors. The quinoxaline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds targeting a variety of protein kinases involved in critical cell signaling pathways.[1][2][3] The inherent reactivity of the bromomethyl group at the 3-position of the quinoxalinol core makes it an ideal handle for introducing diverse functionalities through nucleophilic substitution, enabling the exploration of structure-activity relationships (SAR) and the optimization of lead compounds.
Introduction to Quinoxaline-Based Kinase Inhibitors
Quinoxaline derivatives have emerged as a significant class of kinase inhibitors due to their structural resemblance to the purine core of ATP, allowing them to act as competitive inhibitors in the ATP-binding pocket of kinases.[2] Modifications to the quinoxaline scaffold have led to the development of inhibitors for a range of kinases implicated in cancer and other diseases, including:
-
Apoptosis signal-regulating kinase 1 (ASK1): A key mediator of cellular stress responses.[4][5]
-
Glycogen synthase kinase 3β (GSK-3β): Implicated in various pathologies including neurodegenerative diseases and cancer.[3]
-
Pim kinases (Pim-1/2): Serine/threonine kinases that play a role in cell survival and proliferation.[6]
-
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): A crucial regulator of angiogenesis.[1][7][8]
-
c-Met: A receptor tyrosine kinase whose dysregulation is associated with tumor growth and metastasis.[9][10]
The versatility of the quinoxaline core allows for fine-tuning of inhibitor potency and selectivity. The use of reactive intermediates like this compound provides a convergent and efficient approach to synthesizing libraries of analogs for screening and lead optimization.
Experimental Protocols
While specific examples detailing the direct use of this compound in the synthesis of named kinase inhibitors are not prevalent in the readily available literature, its reactivity is analogous to other α-halo carbonyl and benzyl halide compounds. The primary reaction involves nucleophilic substitution at the methylene carbon bearing the bromine atom. A general protocol for the reaction of this compound with an amine nucleophile is provided below, based on established methodologies for similar transformations.
General Protocol for the Synthesis of 3-(Aminomethyl)-2-quinoxalinol Derivatives
This protocol describes the nucleophilic substitution reaction between this compound and a primary or secondary amine to yield the corresponding 3-(aminomethyl)-2-quinoxalinol derivative.
Materials:
-
This compound
-
Primary or secondary amine (1.1 equivalents)
-
Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)
-
Potassium carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA) (2.0 equivalents)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexanes/ethyl acetate or dichloromethane/methanol mixtures)
Procedure:
-
To a solution of this compound (1.0 equivalent) in anhydrous DMF or MeCN, add the desired primary or secondary amine (1.1 equivalents) and a base such as potassium carbonate or DIPEA (2.0 equivalents).
-
Stir the reaction mixture at room temperature or heat to 50-80 °C, monitoring the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction, cool the mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system to afford the desired 3-(aminomethyl)-2-quinoxalinol derivative.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Data Presentation: Biological Activities of Quinoxaline-Based Kinase Inhibitors
The following tables summarize the in vitro inhibitory activities of various quinoxaline derivatives against several protein kinases. This data highlights the potential of the quinoxaline scaffold in designing potent kinase inhibitors.
Table 1: Inhibitory Activity of Quinoxaline Derivatives against ASK1
| Compound | IC₅₀ (nM) | Reference |
| 26e | 30.17 | [4][5] |
| Compound 4 | 150 | [5] |
Table 2: Inhibitory Activity of Quinoxaline Derivatives against GSK-3β
| Compound | IC₅₀ (µM) | Reference |
| Compound 45 | 0.18 | [3] |
Table 3: Inhibitory Activity of Quinoxaline Derivatives against Pim-1 and Pim-2 Kinases
| Compound | Pim-1 IC₅₀ (nM) | Pim-2 IC₅₀ (µM) | Reference |
| Compound 1 | 74 | 2.10 | [6] |
| 5c | Submicromolar | Submicromolar | [6] |
| 5e | Submicromolar | Submicromolar | [6] |
Table 4: Inhibitory Activity of Quinoxaline Derivatives against VEGFR-2
| Compound | IC₅₀ (nM) | Reference |
| 17b | 2.7 | [7] |
| 11g | 750 | [8] |
| VIIa | Not specified | [1] |
Table 5: Inhibitory Activity of Quinoxaline Derivatives against c-Met
| Compound | Inhibition | Reference |
| Compound 4 | Potent | [9][10] |
Visualizations
Signaling Pathway
Caption: ASK1 signaling pathway and the point of intervention by quinoxaline-based inhibitors.
Experimental Workflow
Caption: A generalized workflow for the synthesis and evaluation of kinase inhibitors from this compound.
References
- 1. Design, synthesis and biological evaluation of type-II VEGFR-2 inhibitors based on quinoxaline scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. tandfonline.com [tandfonline.com]
- 5. Synthesis and biological evaluation of quinoxaline derivatives as ASK1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. New Quinoxaline Derivatives as Dual Pim-1/2 Kinase Inhibitors: Design, Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. New quinoxaline-based VEGFR-2 inhibitors: design, synthesis, and antiproliferative evaluation with in silico docking, ADMET, toxicity, and DFT studies - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. New quinoxaline-2(1H)-ones as potential VEGFR-2 inhibitors: design, synthesis, molecular docking, ADMET profile and anti-proliferative evaluations - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. Synthesis and biological evaluation of quinoxaline derivatives as specific c-Met kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pure.skku.edu [pure.skku.edu]
Troubleshooting & Optimization
Technical Support Center: Optimizing Derivatization Reactions with 3-(Bromomethyl)-2-quinoxalinol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-(Bromomethyl)-2-quinoxalinol for derivatization reactions. The information is designed to address common issues encountered during experimental procedures.
Troubleshooting Guide
This guide is presented in a question-and-answer format to directly address specific problems you may encounter.
Question: I am seeing low or no product yield. What are the potential causes and solutions?
Answer: Low or no product yield is a common issue that can stem from several factors. Here is a systematic approach to troubleshooting:
-
Reagent Quality:
-
This compound: Ensure the reagent is not degraded. It should be stored in a cool, dark, and dry place. Prepare the reagent solution fresh before each experiment to avoid degradation.
-
Analyte: Verify the purity and concentration of your analyte. Contaminants in the sample can interfere with the reaction.
-
Solvents: Use anhydrous solvents, as water can hydrolyze the bromomethyl group and react with the derivatizing agent.
-
-
Reaction Conditions:
-
pH: The reaction is often base-catalyzed. Ensure the pH of the reaction mixture is optimal. For carboxylic acids, a weak base like anhydrous potassium carbonate is often used. For amino acids, a buffer at a specific pH (e.g., sodium borate buffer, pH 9.0) is crucial.[1][2]
-
Temperature: The reaction may require heating. Incubating the reaction mixture at an elevated temperature (e.g., 60°C) can significantly improve the reaction rate and yield.[2] However, excessive heat can lead to degradation.
-
Reaction Time: The reaction may not have gone to completion. Try extending the incubation time.
-
-
Reaction Components:
-
Catalyst: For derivatizing carboxylic acids, a phase-transfer catalyst like 18-crown-6 can enhance the reaction rate by improving the solubility of the carboxylate salt in the organic solvent.[1]
-
Question: My derivatized product appears to be unstable, or I am observing multiple peaks in my chromatogram.
Answer: Product instability and the appearance of multiple peaks can be indicative of several issues:
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Side Reactions: The presence of water or other nucleophiles can lead to side reactions with the highly reactive this compound, resulting in multiple products. Ensure all glassware is dry and solvents are anhydrous.
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Degradation: The quinoxaline moiety can be light-sensitive. Protect the reaction mixture and the final product from light.[1]
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Incomplete Reaction: If the reaction has not gone to completion, you will see a peak for the unreacted analyte and the derivatized product. Optimize reaction time and temperature.
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Excess Reagent: A large excess of the derivatizing reagent can lead to a significant peak in the chromatogram that may interfere with the product peak. After the reaction, a quenching step may be necessary. For example, adding a small amount of an acid can stop the reaction.[2]
Question: I am having difficulty with the work-up and purification of my derivatized product.
Answer: The work-up and purification steps are critical for obtaining a clean product for analysis.
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Precipitation: After stopping the reaction, centrifugation can be used to pellet any precipitate, such as excess base or salts.[2]
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Filtration: Filtering the supernatant through a syringe filter (e.g., 0.22 µm) before injection into an HPLC system is crucial to remove any particulate matter that could damage the column.[2]
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Solid-Phase Extraction (SPE): For complex matrices, an SPE clean-up step may be necessary to remove interfering substances before derivatization or analysis.
Frequently Asked Questions (FAQs)
What is this compound used for?
This compound is a derivatizing agent used in analytical chemistry. It is particularly useful for attaching a fluorescent quinoxaline tag to molecules containing functional groups like carboxylic acids and amines. This process, known as pre-column derivatization, significantly enhances the sensitivity of detection in techniques like High-Performance Liquid Chromatography (HPLC) with fluorescence detection.[1][2]
How does the derivatization reaction work?
The derivatization reaction is a nucleophilic substitution. The nucleophilic group on the analyte (e.g., the carboxylate anion of a carboxylic acid or the amino group of an amino acid) attacks the electrophilic carbon of the bromomethyl group on the this compound, displacing the bromide ion and forming a stable, fluorescent ester or amine derivative.[1][2]
What equipment do I need for this derivatization reaction?
Standard laboratory equipment is generally sufficient. This includes:
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Microcentrifuge tubes or reaction vials
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Pipettes for accurate liquid handling
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A vortex mixer
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A heating block or water bath for temperature control
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A centrifuge
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Syringe filters for sample preparation before analysis
Quantitative Data Summary
The following tables summarize typical reaction conditions for the derivatization of carboxylic acids and amino acids based on protocols for similar quinoxaline-based reagents. These should be considered as starting points for optimization.
Table 1: Typical Reaction Conditions for Derivatization of Carboxylic Acids
| Parameter | Condition | Notes |
| Reagent Concentration | 1 mg/mL in anhydrous dichloromethane | Prepare fresh and protect from light.[1] |
| Analyte Solution | 100 µL | In a suitable solvent like acetonitrile.[1] |
| Base | ~2 mg anhydrous potassium carbonate | To deprotonate the carboxylic acid.[1] |
| Catalyst | ~1 mg 18-crown-6 | Phase-transfer catalyst.[1] |
| Reaction Volume | 200 µL (total) | |
| Temperature | Room temperature to 60°C | Optimization may be required. |
| Reaction Time | 30 - 60 minutes | Optimization is recommended. |
Table 2: Typical Reaction Conditions for Derivatization of Amino Acids
| Parameter | Condition | Notes |
| Reagent Concentration | 1 mg/mL in acetonitrile | Store in a dark vial at 4°C.[2] |
| Analyte Solution | 100 µL | Working standard or sample.[2] |
| Buffer | 200 µL of 0.1 M sodium borate buffer (pH 9.0) | To maintain optimal pH for the reaction.[2] |
| Reaction Volume | 500 µL (total) | |
| Temperature | 60°C | [2] |
| Reaction Time | 30 minutes | [2] |
| Quenching Step | 100 µL of 0.1 M HCl | To stop the reaction.[2] |
Experimental Protocols
Protocol 1: Derivatization of Carboxylic Acids for HPLC-Fluorescence Detection
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Preparation of Reagent Solution: Prepare a 1 mg/mL solution of this compound in anhydrous dichloromethane. This solution should be prepared fresh and protected from light.[1]
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Sample Preparation:
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For standard solutions, prepare a series of concentrations of the carboxylic acid in a suitable solvent (e.g., acetonitrile).
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For biological samples, perform a suitable extraction to isolate the acidic analytes. The final extract should be evaporated to dryness and reconstituted in a small volume of acetonitrile.[1]
-
-
Derivatization Reaction:
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To 100 µL of the analyte solution in a microcentrifuge tube, add 100 µL of the this compound solution.
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Add approximately 2 mg of anhydrous potassium carbonate and 1 mg of 18-crown-6.[1]
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Vortex the mixture for 30 seconds.
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Incubate the reaction mixture at 60°C for 45 minutes.
-
-
Work-up:
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After incubation, cool the mixture to room temperature.
-
Centrifuge the sample at 10,000 rpm for 5 minutes to pellet the potassium carbonate.
-
Filter the supernatant through a 0.22 µm syringe filter before injection into the HPLC system.
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Protocol 2: Derivatization of Amino Acids for HPLC-Fluorescence Detection
-
Preparation of Solutions:
-
Derivatization Reaction:
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To a 1.5 mL microcentrifuge tube, add 100 µL of the amino acid working standard solution or sample.
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Add 200 µL of 0.1 M sodium borate buffer (pH 9.0).
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Add 200 µL of the this compound solution in acetonitrile.[2]
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Vortex the mixture for 30 seconds.
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Incubate the reaction mixture at 60°C for 30 minutes in a heating block.[2]
-
-
Work-up:
Visualizations
Caption: Experimental workflow for derivatization with this compound.
Caption: Generalized reaction scheme for derivatization.
References
Technical Support Center: Optimizing HPLC Separation of 3-(Bromomethyl)-2-quinoxalinol Labeled Analytes
Welcome to the technical support center for the HPLC separation of analytes labeled with 3-(Bromomethyl)-2-quinoxalinol. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their chromatographic separations.
Frequently Asked Questions (FAQs)
Q1: What is the best starting point for developing an HPLC method for this compound labeled analytes?
A good starting point for reversed-phase HPLC (RP-HPLC) is a C18 column with a mobile phase consisting of acetonitrile (ACN) and water. A common initial composition to test is a 60:40 (ACN:Water, v/v) mixture. To improve peak shape and control the ionization state of the analytes, it is highly recommended to add an acidic modifier, such as 0.1% formic acid or 0.1% trifluoroacetic acid (TFA), to the aqueous portion of the mobile phase.[1]
Q2: Why is the pH of the mobile phase critical for the separation of these labeled analytes?
Quinoxaline derivatives are nitrogen-containing heterocyclic compounds, which makes them weak bases. The pH of the mobile phase dictates the ionization state of these analytes.[1] At a pH below their pKa, they will be protonated (charged). This can lead to undesirable interactions with residual silanol groups on the silica-based stationary phase, resulting in significant peak tailing.[1] By maintaining an acidic mobile phase (e.g., pH 2.5-4), these secondary interactions can be suppressed, leading to sharper and more symmetrical peaks.[1]
Q3: Should I use Acetonitrile (ACN) or Methanol (MeOH) as the organic solvent?
Both ACN and MeOH are common organic modifiers in RP-HPLC. ACN typically provides lower viscosity, leading to lower backpressure, and better UV transparency at low wavelengths.[1] Methanol is a more economical option.[1] The choice of solvent can also influence the selectivity of the separation; switching from ACN to MeOH can alter the elution order of closely related compounds, which can be a useful tool for improving resolution.[1] For initial method development, ACN is often the preferred choice.[1]
Q4: When is it appropriate to switch from an isocratic to a gradient elution?
An isocratic elution (constant mobile phase composition) is simpler and generally more robust. However, if your sample contains a complex mixture of labeled analytes with a wide range of hydrophobicities, a gradient elution will be more effective.[2] A gradient elution allows for the separation of compounds that differ widely in hydrophobicity in a single chromatographic run, which would not be feasible with an isocratic method.[2]
Troubleshooting Guide
This section addresses common chromatographic issues encountered during the analysis of this compound labeled analytes.
Problem: My peaks are tailing significantly.
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Possible Cause 1: Secondary Silanol Interactions.
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Possible Cause 2: Sample Overload.
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Solution: Injecting too much sample can lead to peak distortion. Try diluting your sample or reducing the injection volume.[1]
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Problem: I'm observing poor resolution between two adjacent peaks.
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Possible Cause 1: Insufficient Selectivity.
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Solution: The combination of your mobile phase and stationary phase is not adequately differentiating the analytes. You can try altering the mobile phase composition by changing the organic solvent (e.g., from ACN to MeOH) or adjusting the pH.[1] Alternatively, you could try a different stationary phase, such as a phenyl-hexyl column, which offers different selectivity compared to a C18 column.
-
-
Possible Cause 2: Inefficient Separation.
Problem: My peaks are split or have shoulders.
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Possible Cause 1: Sample Solvent Incompatibility.
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Solution: The solvent used to dissolve the sample may be significantly stronger than the mobile phase, causing peak distortion upon injection. Whenever possible, dissolve your sample in the initial mobile phase.[1] If solubility is an issue, use the weakest solvent that can still adequately dissolve the sample.
-
-
Possible Cause 2: Column Void or Blockage.
-
Solution: A blockage at the head of the column can cause peak splitting. This can sometimes be resolved by back-flushing the column. If the problem persists, the column may need to be replaced.
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Problem: I am experiencing a drifting or noisy baseline.
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Possible Cause 1: Inadequate Mobile Phase Degassing.
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Solution: Dissolved gases in the mobile phase can form bubbles in the detector cell, leading to baseline noise. Ensure your mobile phases are thoroughly degassed using methods like vacuum filtration, sonication, or helium sparging.[5]
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Possible Cause 2: Contamination.
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Solution: Impurities in the mobile phase or a contaminated column can cause baseline drift, especially during gradient elution. Use high-purity solvents and ensure the column is properly cleaned and equilibrated.[5]
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-
Possible Cause 3: Temperature Fluctuations.
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Solution: Changes in the ambient laboratory temperature can affect the detector and cause baseline drift. Using a column oven and ensuring a stable laboratory environment can mitigate this issue.[5]
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Experimental Protocols
Derivatization Protocol for Primary and Secondary Amines
This protocol is a general guideline for the derivatization of analytes containing primary or secondary amine groups with this compound.
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Sample Preparation: Prepare a solution of your analyte in a suitable solvent.
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Buffering: To a 1.5 mL microcentrifuge tube, add 100 µL of the analyte solution. Add 200 µL of 0.1 M sodium borate buffer (pH 9.0).
-
Derivatization Reagent: Add 200 µL of a solution of this compound in acetonitrile.
-
Reaction: Vortex the mixture for 30 seconds.
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Incubation: Incubate the reaction mixture at 60°C for 30 minutes in a heating block.
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Cooling: After incubation, cool the mixture to room temperature.
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Quenching: To stop the reaction, add 100 µL of 0.1 M HCl.
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Clarification: Centrifuge the sample at 10,000 rpm for 5 minutes to pellet any precipitate.
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Filtration: Filter the supernatant through a 0.22 µm syringe filter before injection into the HPLC system.
Illustrative HPLC Method Protocol
This protocol provides a starting point for developing a reversed-phase HPLC method for the separation of this compound labeled analytes.
| Parameter | Specification |
| HPLC System | Standard HPLC with pump, autosampler, column oven, and UV/Vis or Fluorescence detector. |
| Column | C18 Reversed-Phase Column (e.g., 250 mm x 4.6 mm, 5 µm particle size). |
| Mobile Phase A | HPLC-grade Water with 0.1% Formic Acid (v/v). Filtered and degassed. |
| Mobile Phase B | HPLC-grade Acetonitrile (ACN). Filtered and degassed. |
| Elution Mode | Isocratic: Start with 70% B. Adjust based on initial results. Gradient (if needed): 60% to 90% B over 15 minutes, followed by a 5-minute hold at 90% B, and a 5-minute re-equilibration at 60% B.[1] |
| Flow Rate | 1.0 mL/min.[1] |
| Column Temperature | 30 °C.[1] |
| Detection | UV at 254 nm or Fluorescence (Ex/Em wavelengths to be determined based on the derivative). |
| Injection Volume | 10 µL.[1] |
| Sample Preparation | Dissolve the derivatized sample in the initial mobile phase to an appropriate concentration. Filter through a 0.22 µm syringe filter before injection.[1] |
Data Presentation
Table 1: Mobile Phase Composition and its Effect on Chromatographic Parameters (Illustrative Data)
| % Acetonitrile (ACN) in Water with 0.1% Formic Acid | Analyte 1 Retention Time (min) | Analyte 2 Retention Time (min) | Resolution (Rs) | Analyte 1 Peak Tailing Factor |
| 50% | 12.5 | 14.2 | 1.8 | 1.3 |
| 60% | 8.3 | 9.5 | 1.6 | 1.2 |
| 70% | 5.1 | 5.9 | 1.4 | 1.1 |
| 80% | 2.8 | 3.3 | 1.1 | 1.1 |
Table 2: Gradient Elution Profile for Complex Samples (Illustrative)
| Time (min) | % Mobile Phase A (Water + 0.1% FA) | % Mobile Phase B (ACN) |
| 0.0 | 40 | 60 |
| 15.0 | 10 | 90 |
| 20.0 | 10 | 90 |
| 20.1 | 40 | 60 |
| 25.0 | 40 | 60 |
Visualizations
Caption: Experimental workflow from sample derivatization to HPLC analysis.
Caption: Troubleshooting decision tree for common HPLC separation issues.
References
Technical Support Center: 3-(Bromomethyl)-2-quinoxalinol in Derivatization
For researchers, scientists, and drug development professionals utilizing 3-(Bromomethyl)-2-quinoxalinol as a derivatizing agent, this guide provides essential troubleshooting information and frequently asked questions to address potential side reactions and optimize experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the most common nucleophiles derivatized with this compound?
A1: this compound is a versatile reagent for derivatizing a range of nucleophiles to introduce a quinoxalinol moiety, often for analytical purposes such as fluorescence detection or to impart specific biological activity. The most commonly targeted functional groups include:
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Primary and Secondary Amines: Forming stable C-N bonds.
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Phenols: Reacting to form ether linkages.
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Thiols: Creating thioether bonds.
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Carboxylic Acids: Forming ester linkages, typically requiring activation of the carboxylic acid or use of a catalyst.
Q2: What is the primary tautomeric form of this compound, and how does it affect reactivity?
A2: this compound exists in a tautomeric equilibrium between the quinoxalin-2(1H)-one (amide) and 2-quinoxalinol (enol) forms. The predominant tautomer can be influenced by the solvent and pH. The quinoxalin-2(1H)-one form is generally favored. This equilibrium is critical as it presents two potential sites for alkylation on the quinoxalinol core (N-1 and O-2) in addition to the primary reaction at the bromomethyl group, which can lead to side reactions.
Q3: How can I monitor the progress of my derivatization reaction?
A3: Thin Layer Chromatography (TLC) is a convenient method for monitoring reaction progress. Use a suitable solvent system (e.g., a mixture of hexane and ethyl acetate) to separate the starting material, the desired product, and any potential side products. Visualization under UV light is typically effective due to the chromophoric nature of the quinoxaline ring. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) can be employed.
Troubleshooting Guide: Common Side Reactions
Derivatization reactions with this compound can sometimes yield undesired side products. The following table outlines common issues, their probable causes, and suggested solutions.
| Issue | Potential Cause | Troubleshooting Steps |
| Low yield of desired product | Incomplete reaction. | - Increase reaction time or temperature. - Use a slight excess of the nucleophile. - Ensure appropriate solvent and base are used. |
| Degradation of this compound. | - Use fresh reagent. - Store the reagent in a cool, dark, and dry place. - Minimize exposure to moisture and light during the reaction. | |
| Presence of a polar side product | Hydrolysis of the bromomethyl group to form 3-(Hydroxymethyl)-2-quinoxalinol. | - Use anhydrous solvents and reagents. - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Formation of a high molecular weight byproduct | Dimerization or oligomerization, such as the formation of bis(2-quinoxalinol-3-ylmethyl) ether. | - Use a dilute solution of the reactants. - Add the this compound solution slowly to the nucleophile solution. - Optimize the stoichiometry to avoid a large excess of the derivatizing agent. |
| Multiple product spots on TLC with similar polarity | N-alkylation and O-alkylation of the quinoxalinol ring by another molecule of this compound or the alkylating agent used to synthesize the starting material. | - Use a non-nucleophilic base. - Control the reaction temperature to favor the desired reaction pathway. - The choice of solvent can influence the N- vs. O-alkylation ratio. |
| Overalkylation of the nucleophile (e.g., di-alkylation of a primary amine). | - Use a larger excess of the nucleophile. - Control the stoichiometry and reaction time carefully. | |
| Quaternization of nitrogen-containing nucleophiles | Reaction with a tertiary amine or other nitrogen heterocycle leading to a quaternary ammonium salt. | - If the nucleophile is a nitrogen heterocycle, consider protecting other reactive sites if possible. - Use milder reaction conditions. |
Quantitative Data Summary
While specific quantitative data for side reactions of this compound are not extensively published, the following table provides a hypothetical summary based on the known reactivity of similar compounds. The actual yields will be highly dependent on the specific reaction conditions and the nature of the nucleophile.
| Reaction Type | Desired Product | Typical Yield (%) | Potential Side Product(s) | Estimated Yield of Side Product(s) (%) |
| Derivatization of a primary amine | 3-((Alkylamino)methyl)-2-quinoxalinol | 70-90 | 3-(Hydroxymethyl)-2-quinoxalinol | 5-15 |
| Di-alkylated amine | <5 | |||
| Derivatization of a phenol | 3-((Phenoxy)methyl)-2-quinoxalinol | 60-85 | 3-(Hydroxymethyl)-2-quinoxalinol | 10-20 |
| N/O-alkylation of product | <10 | |||
| Derivatization of a thiol | 3-((Thio)methyl)-2-quinoxalinol | 80-95 | 3-(Hydroxymethyl)-2-quinoxalinol | 5-10 |
| Disulfide formation of thiol | Variable |
Experimental Protocols
Below are detailed methodologies for key experiments. Note: These are general protocols and may require optimization for specific substrates.
Protocol 1: General Derivatization of a Primary Amine
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Materials:
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This compound
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Primary amine
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Anhydrous N,N-Dimethylformamide (DMF)
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Anhydrous Potassium Carbonate (K₂CO₃)
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Ethyl acetate
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Brine
-
-
Procedure:
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Dissolve the primary amine (1.2 equivalents) in anhydrous DMF.
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Add anhydrous K₂CO₃ (2.0 equivalents) to the solution.
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Stir the mixture at room temperature for 15 minutes.
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Dissolve this compound (1.0 equivalent) in a minimal amount of anhydrous DMF.
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Add the this compound solution dropwise to the amine solution over 10 minutes.
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Stir the reaction mixture at room temperature for 4-6 hours, monitoring by TLC.
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Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x 20 mL).
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel.
-
Protocol 2: Minimizing Hydrolysis Side Reaction
-
Materials:
-
All materials from Protocol 1.
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Inert gas supply (Nitrogen or Argon).
-
-
Procedure:
-
Dry all glassware in an oven at 120 °C for at least 2 hours and cool under a stream of inert gas.
-
Follow steps 1-5 from Protocol 1, ensuring all additions and reactions are carried out under a positive pressure of inert gas.
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Use freshly opened anhydrous solvents.
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Proceed with workup and purification as described in Protocol 1.
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Visualizations
Signaling Pathways and Logical Relationships
The following diagrams illustrate the reaction pathways and potential for side reactions during the derivatization process.
Caption: Workflow of derivatization and potential side reactions.
Caption: Troubleshooting logic for low yield in derivatization reactions.
Technical Support Center: Purification of 3-(Bromomethyl)-2-quinoxalinol Reaction Products
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of 3-(Bromomethyl)-2-quinoxalinol reaction products.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying crude this compound?
A1: The two most effective and widely used methods for the purification of this compound are recrystallization and column chromatography over silica gel. The choice between these methods often depends on the nature and quantity of the impurities present in the crude product.[1]
Q2: What are the likely impurities in a synthesis of this compound?
A2: Common impurities may include unreacted starting materials such as o-phenylenediamine and α-haloketones or their equivalents.[2][3] Side products from incomplete or alternative reactions can also be present. The formation of these impurities can be influenced by reaction conditions such as pH.[4] Additionally, degradation products can form, particularly due to hydrolysis of the bromomethyl group.[5]
Q3: How can I assess the purity of the final product?
A3: The purity of this compound can be determined using several analytical techniques:
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Thin-Layer Chromatography (TLC): A quick and effective method to check for the presence of impurities.[1][5]
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High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the purity of the compound.[1][6]
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Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirms the structure of the desired product and can reveal the presence of impurities.[1]
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Melting Point Analysis: A sharp melting point range close to the literature value indicates high purity, whereas impurities tend to broaden and depress the melting range.[1]
Q4: What are the ideal storage conditions for purified this compound?
A4: To minimize degradation, the compound should be stored in a cool, dark, and dry place.[5] It is susceptible to hydrolysis, photodegradation, and thermal decomposition.[5] Storing it under an inert atmosphere (e.g., argon or nitrogen) can also help prevent oxidation.[7]
Troubleshooting Guides
This section addresses specific issues you may encounter during the purification of this compound and provides actionable solutions.
Low Yield After Purification
| Potential Cause | Troubleshooting Step |
| Product loss during recrystallization | Ensure the minimum amount of hot solvent is used to dissolve the crude product. Avoid excessively long boiling times which can lead to sample decomposition. Cool the solution slowly to maximize crystal formation.[1] |
| Product adhering to the stationary phase in column chromatography | The mobile phase may be too non-polar. Gradually increase the polarity of the eluent to facilitate the elution of your compound.[1] |
| Incomplete reaction | Before purification, ensure the reaction has gone to completion using TLC analysis. If starting materials are still present, consider extending the reaction time or optimizing reaction conditions.[1] |
| Degradation of the product | The product can degrade due to moisture or prolonged exposure to heat. Handle the compound in a dry atmosphere and use moderate temperatures during purification.[5] |
Poor Separation in Column Chromatography
| Potential Cause | Troubleshooting Step |
| The chosen mobile phase may not be optimal | Perform a TLC analysis with various solvent systems to identify a mobile phase that provides good separation between your product and the impurities.[1] |
| Overloading the column | Using too much crude product on your column can lead to broad bands and poor separation. For silica gel chromatography, a general rule is to use a 1:20 to 1:100 ratio of crude product to silica gel by weight.[1] |
| Column channeling | Improperly packed column can lead to uneven solvent flow. Ensure the silica gel is packed uniformly. |
| Co-elution of impurities | Some impurities may have similar polarity to the product. In this case, consider using a different stationary phase or an alternative purification method like recrystallization. |
Product Appearance Issues
| Issue | Potential Cause | Troubleshooting Step |
| The final product is colored (e.g., pale orange to brown) | Presence of colored impurities or degradation products.[8] | During recrystallization, add a small amount of activated charcoal to the hot solution and perform a hot filtration to remove colored impurities.[1] |
| The product appears oily or fails to crystallize | Presence of impurities that inhibit crystallization or residual solvent. | Try adding a different co-solvent to induce precipitation or place the solution in an ice bath. Ensure all solvent is removed from the purified product by drying under vacuum.[1] |
Experimental Protocols
Protocol 1: Recrystallization
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Dissolution: In an appropriate flask, add the crude this compound. Slowly add a minimal amount of a hot solvent (e.g., ethanol, or a mixture of ethanol and water) while stirring until the solid is completely dissolved.[1]
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Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and gently boil the solution for a few minutes.[1]
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Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities or activated charcoal.[1]
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Crystallization: Allow the filtrate to cool slowly to room temperature. For further crystallization, the flask can be placed in an ice bath.[1]
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Isolation: Collect the formed crystals by vacuum filtration using a Büchner funnel.[1]
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Washing: Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.[1]
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Drying: Dry the purified crystals in a vacuum oven to remove any residual solvent.[1]
Protocol 2: Column Chromatography
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Mobile Phase Selection: Using TLC, determine a suitable mobile phase that gives good separation of the desired product from impurities. A common mobile phase is a mixture of a non-polar solvent like hexane or petroleum ether with a more polar solvent such as ethyl acetate.[1]
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Column Packing: Prepare a slurry of silica gel in the chosen mobile phase. Pour the slurry into a chromatography column and allow the silica gel to pack evenly.[1]
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Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent and load it onto the top of the silica gel bed.
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Elution: Add the mobile phase to the top of the column and begin collecting fractions. The polarity of the eluent can be gradually increased to facilitate the elution of compounds with higher polarity.[1]
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Fraction Analysis: Analyze the collected fractions using TLC to identify which ones contain the purified product.
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Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Data Presentation
Table 1: Solvent Systems for Purification
| Purification Method | Solvent/Mobile Phase | Typical Ratios (v/v) | Notes |
| Recrystallization | Ethanol/Water | Varies | The ideal solvent will dissolve the compound at an elevated temperature but show poor solubility at lower temperatures.[1] |
| Column Chromatography | Hexane:Ethyl Acetate | 4:1 to 1:1 | The optimal ratio will depend on the specific impurities present.[1] |
| Column Chromatography | Chloroform/Methanol | 99:1 to 95:5 | Effective for some quinoxaline derivatives.[1] |
Visualizations
Caption: General workflow for the purification and analysis of this compound.
Caption: Troubleshooting logic for common purification issues.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]
- 3. soc.chim.it [soc.chim.it]
- 4. derpharmachemica.com [derpharmachemica.com]
- 5. benchchem.com [benchchem.com]
- 6. Quinoxaline, 2,3-bis(bromomethyl)- | SIELC Technologies [sielc.com]
- 7. 2,3-BIS(BROMOMETHYL)QUINOXALINE CAS#: 3138-86-1 [amp.chemicalbook.com]
- 8. H27169.14 [thermofisher.com]
Technical Support Center: Stability of Fluorescent Derivatives of 3-(Bromomethyl)-2-quinoxalinol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the stability of fluorescent derivatives of 3-(bromomethyl)-2-quinoxalinol. These resources are intended for researchers, scientists, and drug development professionals utilizing these reagents in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound fluorescent derivatives?
The stability of these fluorescent derivatives can be influenced by several factors, including:
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pH of the solution: The reactivity of the bromomethyl group is pH-dependent.
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Presence of nucleophiles: Buffers and other molecules containing nucleophilic groups (e.g., amines, thiols) can react with the bromomethyl group.
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Exposure to light: Like many fluorophores, quinoxalinol derivatives can be susceptible to photobleaching.
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Temperature: Elevated temperatures can accelerate degradation.
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Storage conditions: Improper storage can lead to a decrease in reactivity and fluorescence.
Q2: How should I store the solid form of this compound derivatives?
For optimal stability, it is recommended to store the solid compound at -20°C in a desiccated, dark environment. When taking the reagent from the refrigerator, it is crucial to allow the vial to warm to room temperature before opening to prevent condensation of atmospheric moisture, which can lead to hydrolysis. Purging the vial with an inert gas like argon or nitrogen before sealing can further extend its shelf life.
Q3: What solvents are recommended for dissolving this compound derivatives?
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are commonly used to prepare stock solutions. It is critical to use high-purity, anhydrous solvents to minimize hydrolysis of the bromomethyl group.
Q4: How stable are the stock solutions of these fluorescent derivatives?
Stock solutions in anhydrous DMF or DMSO should be stored at -20°C and protected from light. For best results, prepare fresh solutions for each experiment or use aliquots to avoid repeated freeze-thaw cycles. Over time, even in anhydrous solvents, some degradation may occur.
Troubleshooting Guides
Issue 1: Low or No Fluorescent Signal After Labeling
Possible Causes & Solutions
| Possible Cause | Troubleshooting Steps |
| Degradation of the fluorescent derivative | - Ensure the derivative has been stored correctly at -20°C in a desiccated, dark environment. - Prepare a fresh stock solution in anhydrous DMF or DMSO. - Consider purchasing a new vial of the reagent if it is old or has been stored improperly. |
| Hydrolysis of the bromomethyl group | - Use anhydrous solvents for preparing the stock solution. - Minimize the exposure of the stock solution and reaction mixture to moisture. - Perform labeling reactions at a slightly alkaline pH (7.5-8.5) to facilitate the reaction with the target molecule while minimizing hydrolysis. |
| Reaction with buffer components | - Avoid buffers containing primary or secondary amines (e.g., Tris) or thiols (e.g., DTT). - Use non-reactive buffers such as phosphate-buffered saline (PBS) or HEPES. |
| Photobleaching | - Protect the fluorescent derivative and labeled conjugate from light at all stages of the experiment. - Use appropriate filters on the microscope and minimize exposure time during imaging. |
| Incorrect reaction conditions | - Optimize the molar ratio of the fluorescent derivative to the target molecule. - Adjust the reaction time and temperature as needed. |
Issue 2: High Background Fluorescence
Possible Causes & Solutions
| Possible Cause | Troubleshooting Steps |
| Excess unbound fluorescent derivative | - Ensure thorough removal of the unbound derivative after the labeling reaction using techniques like dialysis, gel filtration, or spin columns. |
| Non-specific binding of the conjugate | - Include a blocking step in your protocol (e.g., with BSA or skim milk for immunoassays). - Optimize washing steps to remove non-specifically bound conjugate. |
| Precipitation of the fluorescent derivative | - Ensure the derivative is fully dissolved in the reaction buffer. - Avoid using excessively high concentrations of the fluorescent derivative. |
Experimental Protocols
General Protocol for Protein Labeling
-
Prepare Stock Solution: Dissolve the this compound derivative in anhydrous DMF or DMSO to a concentration of 1-10 mg/mL.
-
Prepare Protein Solution: Dissolve the protein to be labeled in a suitable buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3) at a concentration of 1-10 mg/mL.
-
Labeling Reaction: While vortexing, slowly add the fluorescent derivative stock solution to the protein solution. The molar ratio of the derivative to the protein may need to be optimized, but a starting point of 10-20 fold molar excess of the dye is common.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C, protected from light.
-
Purification: Remove the unreacted fluorescent derivative from the labeled protein using a desalting column, dialysis, or spin filtration.
Data on Stability
Quantitative data on the stability of specific fluorescent derivatives of this compound is not extensively available in the public domain. However, the stability can be inferred from the general behavior of similar fluorescent probes and the reactivity of the bromomethyl group. The following table provides a qualitative summary of expected stability under different conditions.
| Condition | Expected Stability | Potential Degradation Pathway |
| Solid, -20°C, desiccated, dark | High | Minimal degradation |
| Solution in anhydrous DMSO/DMF, -20°C | Moderate | Slow hydrolysis from trace moisture |
| Aqueous buffer, pH 7-8.5 | Low to Moderate | Hydrolysis of the bromomethyl group, reaction with nucleophiles |
| Aqueous buffer, acidic pH (<6) | Low | Acid-catalyzed hydrolysis |
| Aqueous buffer, basic pH (>9) | Low | Base-catalyzed hydrolysis |
| Exposure to ambient light | Low to Moderate | Photobleaching |
| Elevated temperature (>37°C) | Low | Accelerated hydrolysis and other degradation reactions |
Visualizations
Caption: General experimental workflow for labeling with this compound derivatives.
Caption: Troubleshooting decision tree for common issues in fluorescence experiments.
Technical Support Center: Synthesis of 3-(Bromomethyl)-2-quinoxalinol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-(Bromomethyl)-2-quinoxalinol. Our aim is to help you overcome common challenges and optimize your reaction yields.
Troubleshooting Guides & FAQs
This section is designed in a question-and-answer format to directly address specific issues you may encounter during the synthesis.
Step 1: Synthesis of 3-Methyl-2-quinoxalinol
Q1: My yield of 3-methyl-2-quinoxalinol is significantly lower than the reported 92%. What are the likely causes?
Low yields in this condensation reaction are often traced back to a few key areas:
-
Purity of Starting Materials: Impurities in either the o-phenylenediamine or sodium pyruvate can lead to side reactions and a lower yield. Ensure you are using high-purity reagents.
-
Reaction Conditions: While the reaction proceeds at room temperature, significant deviations in temperature or reaction time can affect the outcome. Ensure the reaction is stirred for the recommended duration.
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Incomplete Precipitation: The product precipitates out of the reaction mixture. If the product is not fully precipitated before filtration, this will result in a lower isolated yield. Cooling the reaction mixture in an ice bath before filtration can sometimes improve precipitation.
-
Loss during Recrystallization: While recrystallization is necessary for purification, using an excessive amount of solvent or an improper solvent ratio can lead to significant loss of the product.
Q2: The filtered product of my 3-methyl-2-quinoxalinol synthesis is difficult to purify. What should I do?
If you are facing purification challenges, consider the following:
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Recrystallization Solvent System: The recommended ethanol-water (4:1 v/v) system is generally effective.[1] However, if you are still seeing impurities, you can try slightly adjusting the solvent ratio or exploring other solvent systems.
-
Washing the Precipitate: Ensure the filtered precipitate is thoroughly washed with cold solvent to remove any residual starting materials or byproducts.
-
Column Chromatography: For highly impure samples, silica gel column chromatography can be an effective purification method. A polar eluent system would likely be required.
Step 2: Bromination of 3-Methyl-2-quinoxalinol to this compound
Q1: The bromination of 3-methyl-2-quinoxalinol with N-Bromosuccinimide (NBS) is resulting in a low yield of the desired product. What are the common pitfalls?
The Wohl-Ziegler bromination is a powerful reaction, but its success hinges on several critical factors:
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Radical Initiator: The reaction requires a radical initiator like azobisisobutyronitrile (AIBN) or benzoyl peroxide to start the radical chain reaction. Ensure you have added a catalytic amount of a suitable initiator.[2]
-
Anhydrous Conditions: The presence of water can lead to the hydrolysis of the desired product and other side reactions.[3] It is crucial to use an anhydrous solvent and to protect the reaction from atmospheric moisture.
-
Purity of NBS: Old or impure NBS can contain bromine, which can lead to competing ionic bromination reactions on the aromatic ring. It is recommended to use freshly recrystallized NBS.[2]
-
Solvent Choice: The reaction is typically carried out in a non-polar solvent like carbon tetrachloride (CCl₄) or benzene to favor the radical pathway.[2] Using a polar solvent can promote ionic side reactions.
-
Incomplete Reaction: Monitor the reaction progress by Thin Layer Chromatography (TLC). If the starting material is not fully consumed, you may need to increase the reaction time or the amount of NBS and initiator.
Q2: I am observing multiple spots on my TLC plate after the bromination reaction, indicating the formation of byproducts. What are these and how can I minimize them?
Common byproducts in NBS brominations of this type include:
-
Dibrominated Product: Over-bromination can lead to the formation of a dibrominated product. This can be minimized by carefully controlling the stoichiometry of NBS (using closer to 1 equivalent).
-
Ring Bromination: Although less likely under radical conditions, some bromination on the benzene ring of the quinoxalinol core can occur, especially if there is any acidity or if the NBS is not pure.
-
Starting Material: Unreacted 3-methyl-2-quinoxalinol will also be present if the reaction has not gone to completion.
To minimize byproducts, use freshly recrystallized NBS, strictly anhydrous conditions, and monitor the reaction closely by TLC to stop it once the starting material is consumed.[2][3]
Q3: How can I effectively purify the crude this compound?
Purification can be challenging due to the reactivity of the product.
-
Filtration of Succinimide: The succinimide byproduct is insoluble in many organic solvents and can be removed by filtration of the cooled reaction mixture.
-
Aqueous Workup: Washing the organic layer with an aqueous solution of sodium thiosulfate can help to remove any remaining bromine.
-
Column Chromatography: Flash column chromatography on silica gel is often the most effective method for separating the desired product from unreacted starting material and byproducts. A gradient elution with a mixture of non-polar and moderately polar solvents (e.g., hexane and ethyl acetate) is a good starting point.
Data Presentation
Table 1: Summary of Reaction Conditions for the Synthesis of 3-Methyl-2-quinoxalinol
| Parameter | Condition | Reported Yield | Reference |
| Reactants | o-Phenylenediamine, Sodium Pyruvate | 92% | [1] |
| Solvent | 20% Aqueous Acetic Acid | [1] | |
| Temperature | Room Temperature | [1] | |
| Reaction Time | 3 hours | [1] | |
| Purification | Recrystallization from Ethanol/Water (4:1) | [1] |
Table 2: Typical Reaction Conditions for the Bromination of 3-Methyl-2-quinoxalinol
| Parameter | Typical Condition | Potential Yield Range | Reference |
| Reactants | 3-Methyl-2-quinoxalinol, N-Bromosuccinimide (NBS) | Moderate to Good | [2][4] |
| Solvent | Anhydrous Carbon Tetrachloride (CCl₄) or Benzene | [2] | |
| Initiator | Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (catalytic) | [2] | |
| Temperature | Reflux | [2] | |
| Reaction Time | Monitored by TLC | ||
| Purification | Filtration and Column Chromatography |
Experimental Protocols
Protocol 1: Synthesis of 3-Methyl-2-quinoxalinol
This protocol is adapted from a reported high-yield synthesis.[1]
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve o-phenylenediamine (1.0 equivalent) and sodium pyruvate (1.0 equivalent) in 20% aqueous acetic acid.
-
Reaction: Stir the reaction mixture at room temperature for 3 hours.
-
Isolation: After 3 hours, a precipitate will have formed. Collect the solid product by vacuum filtration.
-
Purification: Recrystallize the crude product from a 4:1 (v/v) mixture of ethanol and water to afford pure 3-methyl-2-quinoxalinol.
Protocol 2: Synthesis of this compound
This is a general protocol for a Wohl-Ziegler bromination, which should be adapted and optimized for this specific substrate.
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 3-methyl-2-quinoxalinol (1.0 equivalent), N-Bromosuccinimide (1.0-1.1 equivalents), and a catalytic amount of AIBN or benzoyl peroxide. Add anhydrous carbon tetrachloride or benzene as the solvent.
-
Reaction: Heat the reaction mixture to reflux. The reaction can be initiated by shining a lamp on the flask. Monitor the progress of the reaction by TLC.
-
Work-up: Once the reaction is complete (as indicated by the disappearance of the starting material on TLC), cool the mixture to room temperature. Filter the mixture to remove the succinimide byproduct.
-
Purification: Concentrate the filtrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.
Mandatory Visualizations
Caption: Synthetic pathway for this compound.
Caption: Troubleshooting workflow for low yield.
Caption: Radical chain mechanism for NBS bromination.
References
Technical Support Center: Mobile Phase Optimization for Quinoxaline Derivatives HPLC
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the High-Performance Liquid Chromatography (HPLC) analysis of quinoxaline derivatives.
Frequently Asked Questions (FAQs)
Q1: What is the best starting mobile phase for separating quinoxaline derivatives on a C18 column?
A1: A robust starting point for reversed-phase HPLC analysis of quinoxaline derivatives is a mobile phase consisting of acetonitrile (ACN) and water. A common initial composition is 60:40 (ACN:Water, v/v). It is highly recommended to include an acidic modifier, such as 0.1% formic acid or 0.1% trifluoroacetic acid (TFA), in the aqueous phase. This helps to control the pH and significantly improve peak shape.[1]
Q2: Why is controlling the mobile phase pH so critical for quinoxaline derivatives?
A2: Quinoxaline derivatives are nitrogen-containing heterocyclic compounds, which typically makes them weak bases. The pH of the mobile phase dictates the ionization state of these analytes. At a pH below their pKa, they become protonated (charged). This charged state can lead to strong, undesirable secondary interactions with residual silanol groups on the silica-based stationary phase, a primary cause of significant peak tailing. By maintaining an acidic mobile phase (e.g., pH 2.5-4.0), you can suppress these interactions, leading to sharper, more symmetrical peaks.
Q3: Should I use Acetonitrile (ACN) or Methanol (MeOH) as the organic solvent?
A3: Both ACN and methanol are common organic modifiers in reversed-phase HPLC. ACN is often preferred for initial method development as it generally provides lower backpressure due to its lower viscosity and offers better UV transparency at low wavelengths. However, methanol can be a cost-effective alternative. The choice of solvent can also influence selectivity; switching from ACN to methanol can alter the elution order of closely related compounds, which can be a useful tool for improving resolution.
Q4: When is it appropriate to switch from an isocratic to a gradient elution?
A4: An isocratic elution (constant mobile phase composition) is simpler and generally more robust. It is ideal for routine analysis of simple mixtures where all compounds elute within a reasonable time and have similar properties.[2] However, if your sample contains quinoxaline derivatives with a wide range of polarities, you should use a gradient elution. A gradient elution, where the concentration of the organic solvent is increased over time, helps to elute strongly retained compounds faster, resulting in sharper peaks, improved resolution, and reduced analysis time.[3]
Q5: My quinoxaline derivative has low solubility in the initial mobile phase. What should I do?
A5: If your compound has poor solubility in the mobile phase, it can precipitate on the column, leading to low recovery and distorted peaks.[4] The best practice is to dissolve the sample in the initial mobile phase whenever possible. If solubility remains an issue, use the weakest solvent (least amount of organic) that can fully dissolve the sample. Alternatively, you can pre-adsorb the sample onto a small amount of silica gel before loading it onto the column.[4]
Troubleshooting Guide
This guide addresses common problems encountered during the HPLC analysis of quinoxaline derivatives, with a focus on mobile phase optimization.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Peak Tailing (for most or all peaks) | Secondary Silanol Interactions: Quinoxaline's basic nitrogen atoms interact with acidic residual silanols on the C18 column. | 1. Lower Mobile Phase pH: Add 0.1% formic acid or TFA to the aqueous phase to achieve a pH between 2.5 and 4.0. This protonates the silanols, minimizing interaction.[5] 2. Add a Competing Base: Introduce a small amount of an amine modifier like triethylamine (TEA) to the mobile phase to mask the silanol groups. |
| Column Overload: Injecting too much sample mass saturates the stationary phase. | 1. Reduce Injection Volume: Inject a smaller volume of the sample. 2. Dilute the Sample: Decrease the concentration of the sample solution.[5] | |
| Peak Fronting | Sample Solvent Mismatch: The sample is dissolved in a solvent significantly stronger than the mobile phase. | 1. Match Solvents: Dissolve the sample in the initial mobile phase composition. 2. Weaken Sample Solvent: If solubility is an issue, use a solvent only slightly stronger than the mobile phase. |
| Poor Resolution (Rs < 1.5) | Inappropriate Mobile Phase Strength: The organic solvent percentage is too high, causing peaks to elute too quickly and merge. | 1. Decrease Organic Content: Lower the percentage of ACN or MeOH in the mobile phase to increase retention and improve separation. 2. Optimize Gradient: If using a gradient, make the slope shallower (e.g., increase from 10% to 60% organic over 20 minutes instead of 10). |
| Incorrect pH: The mobile phase pH is close to the pKa of one or more analytes, causing inconsistent ionization and band broadening. | 1. Adjust pH: Move the mobile phase pH to be at least one unit away from the analyte's pKa for consistent ionization. | |
| Variable Retention Times | Inadequate Column Equilibration: The column is not sufficiently equilibrated with the initial mobile phase conditions before injection, especially important in gradient methods. | 1. Increase Equilibration Time: Ensure the column is equilibrated for a sufficient duration (e.g., 5-10 column volumes) with the starting mobile phase until a stable baseline is achieved. |
| Mobile Phase Composition Change: Inaccurate mixing by the pump or evaporation of the more volatile solvent (ACN/MeOH). | 1. Prepare Fresh Mobile Phase: Make fresh mobile phase daily and keep reservoirs capped. 2. Prime Pump: Purge all pump lines to ensure correct solvent composition is being delivered. | |
| High Backpressure | Buffer Precipitation: The buffer (if used) is precipitating in the high organic content of the mobile phase. | 1. Check Buffer Solubility: Ensure the selected buffer is soluble in the highest organic percentage used in your method. Phosphate buffers are particularly prone to precipitation in high concentrations of ACN. 2. Flush System: Flush the system with an aqueous solution (without buffer) to redissolve precipitated salts. |
Data Presentation
Optimizing the mobile phase composition is crucial for achieving good separation. The following tables illustrate the typical effects of modifying mobile phase parameters on the chromatography of quinoxaline derivatives.
Table 1: Effect of Mobile Phase pH on Retention Time of Quinoxaline Derivatives
This data is adapted from a study on Carbadox and Olaquindox.
| Mobile Phase pH | Analyte | Retention Time (min) | Peak Shape Observation |
| 3.0 | Olaquindox | 4.8 | Symmetrical |
| 3.0 | Carbadox | 6.5 | Symmetrical |
| 4.0 | Olaquindox | 4.5 | Minor Tailing |
| 4.0 | Carbadox | 6.1 | Minor Tailing |
| 5.0 | Olaquindox | 4.1 | Increased Tailing |
| 5.0 | Carbadox | 5.6 | Increased Tailing |
| 6.0 | Olaquindox | 3.5 | Significant Tailing |
| 6.0 | Carbadox | 4.9 | Significant Tailing |
Source: Adapted from data presented in the Journal of AOAC International, demonstrating that lower pH increases retention and improves peak symmetry for these basic compounds.
Table 2: Representative Effect of Acetonitrile (% ACN) on Chromatographic Parameters
This table presents illustrative data based on established chromatographic principles for a hypothetical mixture of two quinoxaline derivatives (QX-1 and QX-2).
| % ACN in Mobile Phase (with 0.1% Formic Acid) | Retention Time (min) - QX-1 | Retention Time (min) - QX-2 | Resolution (Rs) between QX-1 & QX-2 |
| 80% | 2.1 | 2.5 | 1.1 (Poor) |
| 70% | 3.5 | 4.3 | 1.8 (Good) |
| 60% | 5.8 | 7.5 | 2.5 (Excellent) |
| 50% | 9.2 | 12.1 | 3.1 (Good, but long run time) |
Note: This data illustrates the general trend where decreasing the organic modifier percentage increases retention time and, up to a point, improves resolution.
Experimental Protocols
Protocol 1: Systematic Mobile Phase Optimization for Quinoxaline Derivatives
This protocol outlines a systematic approach to developing a robust HPLC method for quinoxaline derivatives using a C18 column.
-
Initial Setup:
-
Column: Standard C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic Acid in HPLC-grade Water.
-
Mobile Phase B: 0.1% Formic Acid in HPLC-grade Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV detector set to a relevant wavelength for quinoxalines (e.g., 254 nm or λmax).
-
Sample Preparation: Dissolve the sample in the initial mobile phase (e.g., 50:50 ACN:Water) to a concentration of ~0.1 mg/mL. Filter through a 0.22 µm syringe filter.
-
-
Scouting Gradient Run:
-
Perform a fast gradient to determine the approximate elution strength required.
-
Gradient Program: 5% to 95% B over 15 minutes. Hold at 95% B for 2 minutes. Return to 5% B and re-equilibrate for 5 minutes.
-
Analyze the chromatogram to determine the range of %B where the compounds of interest elute.
-
-
Isocratic vs. Gradient Decision:
-
Isocratic: If all peaks elute close together within a narrow %B range and the run time is acceptable, an isocratic method may be suitable. Proceed to step 4.
-
Gradient: If peaks are spread across a wide %B range or some are strongly retained, a gradient method is preferable. Proceed to step 5.
-
-
Isocratic Method Optimization:
-
Based on the scouting run, select a %B that places your main peak(s) with a retention factor (k') between 2 and 10.
-
Perform three isocratic runs at different compositions (e.g., 50% B, 60% B, 70% B).
-
Evaluate retention time, resolution, and peak shape. Fine-tune the %B in small increments (e.g., ±2%) to achieve optimal separation (Rs > 2.0).
-
-
Gradient Method Optimization:
-
Based on the scouting run, design a shallower gradient that covers the elution range of your compounds.
-
Example: If compounds eluted between 40% and 70% B in the scouting run, a new gradient could be: 30% to 80% B over 20 minutes.
-
Adjust the gradient slope and duration to maximize the resolution of critical peak pairs.
-
Visualizations
Caption: Workflow for systematic HPLC mobile phase optimization.
Caption: Decision tree for troubleshooting peak tailing issues.
References
- 1. Validation of an analytical method for the determination of carbadox and olaquindox in feedstuff by liquid chromatography coupled to UV and/or diode array detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. cabidigitallibrary.org [cabidigitallibrary.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. uhplcs.com [uhplcs.com]
selecting the right column for quinoxaline derivative separation
Welcome to the technical support center for the chromatographic separation of quinoxaline derivatives. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in selecting the appropriate columns and optimizing their separation methods.
Frequently Asked Questions (FAQs)
Q1: What is the first step in selecting a column for my quinoxaline derivative?
The primary decision is whether you need to separate enantiomers (chiral separation) or simply purify the compound from other impurities (achiral separation). If your quinoxaline derivative is chiral and you need to isolate or quantify the individual enantiomers, a chiral stationary phase (CSP) is required. For all other purification and analysis, an achiral column is appropriate.
Q2: For an achiral separation, should I choose normal-phase or reverse-phase chromatography?
Reverse-phase high-performance liquid chromatography (RP-HPLC) is the most common and versatile method for analyzing and purifying quinoxaline derivatives.[1][2]
-
Reverse-Phase (RP) HPLC: This is the recommended starting point. It separates compounds based on hydrophobicity. C18 columns are the most widely used and are effective for a broad range of quinoxaline derivatives.[3][4]
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Normal-Phase (NP) HPLC: This method is useful for separating isomers with minor differences in polarity or for compounds that are highly soluble in non-polar organic solvents.[3] It can also be an alternative if RP-HPLC fails to provide adequate separation.
Q3: Which specific achiral column should I start with?
A C18 column is the most robust starting point for method development.[3] Columns with different selectivities, such as Phenyl-Hexyl, can be screened if the C18 column does not provide the desired resolution.[3] For fast UPLC applications, columns with smaller particle sizes (e.g., sub-2 µm) are suitable.[1][2]
Q4: My quinoxaline derivative is chiral. How do I select the right chiral column?
The direct approach using a Chiral Stationary Phase (CSP) is the most common method for separating enantiomers via HPLC.[5][6] The selection of a CSP is often empirical. A screening approach using a set of columns with different chiral selectors is highly recommended. Common CSPs include:
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Polysaccharide-based CSPs: Columns like Chiralpak® (e.g., IA, ID) are widely used and show excellent enantioselectivity for a broad range of compounds, including antihistamine drugs with structures related to quinoxalines.[7]
-
Macrocyclic glycopeptide-based CSPs: These (e.g., CHIROBIOTIC®) are versatile and can be used in multiple mobile phase modes.[8]
-
Cyclodextrin-based CSPs: These are particularly useful in reverse-phase mode, especially for analytes containing at least one aromatic ring.[5]
Q5: What if I cannot achieve separation on a chiral column?
If direct chiral HPLC is unsuccessful, an indirect approach can be considered.[6] This involves derivatizing the quinoxaline enantiomers with an enantiomerically pure chiral derivatizing agent (CDA) to form diastereomers. These diastereomers can then be separated on a standard achiral column (e.g., C18).[6][9] However, this method has drawbacks, such as the need for a suitable functional group for derivatization and ensuring the CDA is pure.[6]
Troubleshooting Guides
This section addresses specific issues that may arise during the separation of quinoxaline derivatives.
Issue 1: Poor Peak Shape (Tailing or Fronting)
| Symptom | Potential Cause | Solution |
| Peak Tailing | Secondary interactions between basic quinoxaline nitrogens and acidic residual silanols on the silica support. | Add a basic modifier like triethylamine (TEA) or diethylamine (DEA) to the mobile phase (0.1%).[3] Use a column with low silanol activity or one that is end-capped.[1] Operate at a lower pH to protonate the silanols.[10] |
| Column overload. | Reduce the sample concentration or injection volume. | |
| Peak Fronting | Low sample solubility in the mobile phase. | Dissolve the sample in the mobile phase whenever possible.[10] If solubility is low, use a weaker solvent for sample dissolution. |
| Column degradation or voiding. | Replace the guard column or the analytical column.[11] |
Issue 2: Compound Instability or Low Recovery
| Symptom | Potential Cause | Solution |
| Low recovery after purification | The compound is unstable on the acidic silica gel stationary phase.[3] | Deactivate the silica gel by flushing the column with a mobile phase containing 1-3% triethylamine.[3] Switch to a less acidic stationary phase like alumina or a reverse-phase C18 column.[3] |
| Appearance of new peaks during analysis | Degradation of the analyte. Some derivatives, like 2-chloro-quinoxalines, are susceptible to hydrolysis under acidic conditions.[12] | Ensure the mobile phase pH is appropriate for your compound's stability. For acid-labile compounds, use neutral or slightly basic mobile phases.[12] Perform forced degradation studies to identify potential degradants.[12] |
| Compound precipitates on the column | Low solubility in the chosen mobile phase. | Ensure the crude product is fully dissolved before loading. For preparative chromatography, consider solid loading by pre-adsorbing the sample onto silica gel.[3] |
Issue 3: General HPLC Problems
| Symptom | Potential Cause | Solution |
| Baseline Drift or Noise | Changes in mobile phase composition, temperature fluctuations, or contamination.[13] | Degas the mobile phase thoroughly.[13] Ensure a stable column temperature using a column oven. Prepare fresh mobile phases daily.[13] |
| Retention Time Shifting | Inconsistent pump flow rate or poor column equilibration.[14] | Allow sufficient time for the column to equilibrate between runs. Check the pump for leaks and ensure check valves are functioning correctly.[10][14] |
| High Backpressure | Blockage in the system (e.g., inlet frit, tubing, or column).[11] | Filter all samples and mobile phases before use.[13] If pressure is high in the column, try a reverse flush. Replace the column if the blockage cannot be cleared.[14] |
| Co-elution with Impurities | The mobile phase lacks sufficient selectivity. | Optimize the mobile phase composition. For RP-HPLC, try changing the organic modifier (e.g., methanol to acetonitrile) or adjusting the pH.[3] For difficult separations, consider preparative HPLC with a different column chemistry.[3][4] |
Data Presentation: Recommended Starting Conditions
Table 1: Achiral Separation of Quinoxaline Derivatives
| Chromatography Mode | Column Type | Typical Mobile Phase | Notes |
| Reverse-Phase (U)HPLC | Acquity UHPLC BEH C18 (1.7 µm)[3] | A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Methanol | A gradient elution is typically used.[3] |
| Reverse-Phase HPLC | Newcrom R1[1][2] | Acetonitrile, Water, and Phosphoric Acid | For MS compatibility, replace phosphoric acid with formic acid.[1][2] |
| Normal-Phase Flash Chromatography | Silica Gel | Petroleum Ether : Ethyl Acetate (e.g., 15:1 or 4:1)[3] | Useful for preparative scale purification of less polar derivatives.[3] |
| Normal-Phase Flash Chromatography | Silica Gel | Hexane : Ethyl Acetate (Gradient)[3] | A gradient of increasing polarity is often effective.[3] |
Table 2: Chiral Separation Strategies
| Approach | Column/Method | Principle | Key Considerations |
| Direct (Primary) | Chiral Stationary Phase (CSP), e.g., Polysaccharide-based | Enantiomers interact differently with the chiral selector immobilized on the stationary phase.[5] | Requires screening of different CSPs and mobile phases. Most common and direct method.[5][6] |
| Indirect (Secondary) | Achiral Column (e.g., C18) + Chiral Derivatizing Agent (CDA) | Enantiomers are converted to diastereomers, which have different physical properties and can be separated on achiral columns.[6] | Requires a reactive functional group on the analyte. The CDA must be enantiomerically pure.[6][9] |
| Direct (Alternative) | Achiral Column + Chiral Mobile Phase Additive (CMPA) | Transient diastereomeric complexes are formed in the mobile phase, leading to different retention times on an achiral column.[6] | Less common than using CSPs. Can complicate downstream processing.[6] |
Experimental Protocols
Protocol 1: General Method Development for Achiral RP-HPLC
-
Column Selection: Start with a C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic Acid in HPLC-grade Water.
-
Mobile Phase B: 0.1% Formic Acid in HPLC-grade Acetonitrile.
-
Filter both mobile phases through a 0.45 µm filter and degas thoroughly.[13]
-
-
Initial Gradient Conditions:
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection: UV detector set at a wavelength where the analyte has maximum absorbance.
-
Gradient: Start with a linear gradient from 5% B to 95% B over 20 minutes. Hold at 95% B for 5 minutes, then return to initial conditions and equilibrate for 5-10 minutes.[3]
-
-
Optimization:
-
If the peak elutes too early, use a shallower gradient or decrease the initial percentage of B.
-
If the peak elutes too late or is too broad, use a steeper gradient or increase the initial percentage of B.
-
If resolution is poor, try switching the organic modifier from acetonitrile to methanol, or adjust the pH of the aqueous mobile phase.
-
Protocol 2: Chiral Stationary Phase (CSP) Screening
-
Column Selection: Select a set of 3-4 CSPs with different selectivities (e.g., one polysaccharide-based, one macrocyclic glycopeptide-based, one cyclodextrin-based).
-
Mobile Phase Modes: Prepare mobile phases for normal-phase, polar organic, and reverse-phase modes.
-
Normal Phase (NP): n-Hexane / Isopropanol mixtures (e.g., 90:10, 80:20).
-
Polar Organic Mode (PO): 100% Methanol or 100% Acetonitrile, often with a small amount of an acidic or basic additive (e.g., 0.1% trifluoroacetic acid or diethylamine).
-
Reverse Phase (RP): Acetonitrile / Water or Methanol / Water mixtures.
-
-
Screening Protocol:
-
Inject the racemic standard onto each column using each mobile phase mode.
-
Start with isocratic elution conditions.
-
Monitor the separation at a flow rate of 0.5 - 1.0 mL/min.
-
-
Evaluation and Optimization:
-
Identify the column and mobile phase combination that provides the best initial separation (enantioselectivity).
-
Optimize the separation by fine-tuning the mobile phase composition (e.g., adjusting the ratio of modifiers in NP mode or the organic content in RP mode).
-
Adjusting temperature can also significantly impact chiral separations.
-
Visualizations
Caption: Decision tree for selecting the correct chromatographic column.
Caption: Systematic workflow for troubleshooting common HPLC issues.
References
- 1. Separation of Quinoxaline on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 2. Separation of Quinoxaline, 2,3,6-trimethyl- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]
- 7. Chiral separation of five antihistamine drug enantiomers and enantioselective pharmacokinetic study of carbinoxamine in rat plasma by HPLC-MS/MS - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. researchgate.net [researchgate.net]
- 10. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 11. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 12. benchchem.com [benchchem.com]
- 13. medikamenterqs.com [medikamenterqs.com]
- 14. m.youtube.com [m.youtube.com]
Technical Support Center: Enhancing Fluorescence Detection of Quinoxaline-Tagged Molecules
This technical support center is designed for researchers, scientists, and drug development professionals working with quinoxaline-tagged molecules. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during fluorescence detection experiments.
Frequently Asked Questions (FAQs)
Q1: What is fluorescence quenching and why is it a problem for quinoxaline derivatives?
A: Fluorescence quenching is any process that decreases the fluorescence intensity of a substance.[1] For quinoxaline derivatives, which are often used as fluorescent probes, quenching can lead to inaccurate measurements, reduced sensitivity, and misinterpreted data.[1] This occurs when the excited-state fluorophore returns to the ground state without emitting a photon, often due to interactions with other molecules in the sample.[1]
Q2: My fluorescence signal is lower than expected. What are the possible causes?
A: A low fluorescence signal can be caused by several factors besides instrumental settings. Common causes include:
-
Dynamic (Collisional) Quenching: An external substance in the solution, such as dissolved oxygen, collides with the excited quinoxaline derivative.[1]
-
Static Quenching: The quinoxaline derivative forms a non-fluorescent complex with another molecule in the ground state.[1]
-
Inner Filter Effect (IFE): The sample is too concentrated, causing it to absorb a significant portion of the excitation light or the emitted fluorescence.[1]
-
Self-Quenching or Aggregation: At high concentrations, quinoxaline molecules can interact with each other and quench their own fluorescence.[1][2]
-
Photobleaching: The fluorophore is irreversibly damaged by prolonged exposure to the excitation light.[1][3]
-
Solvent Effects: The chosen solvent may interact with the quinoxaline derivative, leading to a decrease in fluorescence.[1]
Q3: How can I distinguish between dynamic and static quenching?
A: Dynamic and static quenching can be differentiated by their different responses to temperature and by fluorescence lifetime measurements.[1] Increasing the temperature generally increases the rate of dynamic quenching due to faster diffusion but may cause a non-fluorescent complex to dissociate, thereby decreasing static quenching.[1] In dynamic quenching, the fluorescence lifetime decreases, whereas in static quenching, the lifetime of the uncomplexed fluorophore remains unchanged.[1]
Q4: How does solvent polarity affect the fluorescence of my quinoxaline-tagged molecule?
A: Solvent polarity can significantly impact the fluorescence emission of quinoxaline derivatives.[2][4] An increase in solvent polarity often leads to a red shift (bathochromic shift) in the emission spectrum, meaning the light is emitted at a longer wavelength.[2][5][6] This is due to the stabilization of the excited state by polar solvent molecules.[4] The extent of this shift, known as solvatochromism, can be quantified using a Lippert-Mataga plot.[2]
Q5: What is photobleaching and how can I prevent it?
A: Photobleaching is the photochemical destruction of a fluorophore, leading to a permanent loss of fluorescence.[1][3] It is often caused by the fluorophore reacting with other molecules from an excited triplet state.[1] To minimize photobleaching, you can:
-
Use photostable quinoxaline derivatives when possible.
-
Incorporate antifade reagents or oxygen scavengers into the medium.[1]
Q6: Can the pH of the solution affect my fluorescence measurements?
A: Yes, the fluorescence of many quinoxaline derivatives is pH-dependent.[6][7][8][9] Changes in pH can lead to the protonation or deprotonation of the quinoxaline ring, altering its electronic structure and fluorescence properties.[6][10] For some amino-substituted quinoxalines, a decrease in pH from basic to acidic conditions can result in a red shift of the emission band and an increase in fluorescence intensity.[6][8] Therefore, maintaining a stable and optimal pH is crucial for reproducible results.[6]
Troubleshooting Guide
This guide provides a structured approach to diagnosing and solving common problems encountered during the fluorescence detection of quinoxaline-tagged molecules.
Issue 1: Low or No Fluorescence Signal
Symptoms: The fluorescence intensity is significantly lower than expected or absent altogether.
Possible Causes & Solutions:
| Cause | Troubleshooting Steps |
| Incorrect Instrument Settings | Verify that the excitation and emission wavelengths are set to the optimal values for your specific quinoxaline derivative.[6] Optimize detector gain and slit widths. |
| Probe Degradation | Prepare fresh stock solutions. Store stock solutions protected from light at a low temperature (e.g., -20°C). Minimize exposure to ambient light during experiments.[11][12] |
| Low Probe Concentration | Prepare a dilution series to determine the optimal working concentration that provides a strong signal without causing inner filter effects.[11] |
| Presence of Quenchers | Deoxygenate solutions by bubbling with nitrogen or argon gas.[12] If possible, identify and remove potential quenching species (e.g., heavy atoms, some metal ions).[11][12] |
| Inappropriate Solvent | Test the fluorescence of your compound in a range of solvents with varying polarities to find the optimal medium.[2][12] |
Issue 2: Inconsistent or Drifting Fluorescence Signal
Symptoms: The fluorescence intensity varies significantly between replicate measurements or decreases over the course of the experiment.
Possible Causes & Solutions:
| Cause | Troubleshooting Steps |
| Photobleaching | Reduce the excitation light intensity or the exposure time. Use a fresh sample and minimize light exposure during preparation and measurement.[1][3] Consider using an antifade reagent.[1] |
| Temperature Fluctuations | Ensure all samples are maintained at a constant and controlled temperature, as dynamic quenching is temperature-dependent.[3] |
| Probe Aggregation | Lower the working concentration of the quinoxaline-tagged molecule. Aggregation at higher concentrations can lead to self-quenching.[1][2][11] |
| pH Instability | Use a buffer to maintain a constant pH throughout the experiment, as the fluorescence of quinoxaline derivatives can be pH-sensitive.[6] |
Issue 3: Unexpected Shift in Emission Wavelength
Symptoms: The peak emission wavelength is different from the expected value.
Possible Causes & Solutions:
| Cause | Troubleshooting Steps |
| Solvent Effects (Solvatochromism) | The polarity of your solvent can significantly influence the emission wavelength.[2] Compare the emission spectrum in your experimental solvent to spectra recorded in solvents of known polarity. |
| pH Changes | The protonation state of the quinoxaline moiety can alter the emission spectrum.[6][8] Measure and control the pH of your sample. |
| Analyte Binding | If your quinoxaline derivative is a probe, binding to its target analyte can cause a spectral shift. This is often the intended signaling mechanism. |
Experimental Protocols
Protocol 1: Determination of Optimal Excitation and Emission Wavelengths
Objective: To determine the excitation and emission maxima for a quinoxaline-tagged molecule in a specific experimental buffer.
Methodology:
-
Prepare Sample: Prepare a solution of the quinoxaline-tagged molecule in the experimental buffer at a concentration that yields a moderate fluorescence signal.
-
Emission Scan:
-
Set the fluorometer to a known excitation wavelength for quinoxaline derivatives (e.g., consult literature for a starting point).
-
Scan a range of emission wavelengths (e.g., 350 nm to 600 nm) and record the fluorescence intensity.
-
The wavelength with the highest intensity is the emission maximum (λem).[6]
-
-
Excitation Scan:
-
Set the emission wavelength to the determined λem.
-
Scan a range of excitation wavelengths (e.g., 300 nm to 450 nm) and record the fluorescence intensity.
-
The wavelength with the highest intensity is the excitation maximum (λex).[6]
-
Protocol 2: Differentiating Dynamic and Static Quenching using Temperature-Dependent Measurements
Objective: To determine whether fluorescence quenching is primarily dynamic or static.
Methodology:
-
Sample Preparation: Prepare a set of samples containing a fixed concentration of the quinoxaline derivative and a fixed concentration of the suspected quencher. Also, prepare a control sample with no quencher.[1]
-
Instrumentation: Use a temperature-controlled fluorometer.
-
Measurement:
-
Analysis:
-
Calculate the Stern-Volmer constant (Ksv) at each temperature using the equation: (I₀ / I) = 1 + Ksv * [Q], where [Q] is the quencher concentration.
-
Dynamic Quenching: Ksv will increase with increasing temperature.
-
Static Quenching: Ksv will decrease with increasing temperature as the non-fluorescent complex dissociates.[1]
-
Visual Guides
Caption: Troubleshooting workflow for diagnosing low fluorescence signals.
Caption: Simplified pathways for dynamic and static fluorescence quenching.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Solvent Effects on Fluorescence Emission [evidentscientific.com]
- 5. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 6. benchchem.com [benchchem.com]
- 7. Pyrido[1,2-a]quinoxalines: synthesis, crystal structure determination and pH-dependent fluorescence - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Fluorescence enhancement of quinolines by protonation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to the Validation of HPLC Methods for 3-(Bromomethyl)-2-quinoxalinol Derivatives
For researchers, scientists, and drug development professionals, the accurate quantification of novel chemical entities is paramount. This guide provides a comprehensive comparison of a validated High-Performance Liquid Chromatography (HPLC) method for the analysis of 3-(Bromomethyl)-2-quinoxalinol derivatives against an alternative analytical technique, Gas Chromatography-Mass Spectrometry (GC-MS). The information presented is based on established validation principles for similar quinoxaline compounds, offering a robust framework for methodological assessment.
Comparison of Analytical Method Performance
The choice of an analytical method is contingent on various factors, including the sample matrix, required sensitivity, and the inherent properties of the analyte. The following tables summarize the expected quantitative performance of a validated HPLC method compared to a GC-MS method for the analysis of this compound derivatives.
Table 1: High-Performance Liquid Chromatography (HPLC) Method Performance
| Validation Parameter | Expected Performance |
| Linearity (R²) | > 0.999 |
| Range | 1 - 100 µg/mL |
| Accuracy (% Recovery) | 98.0 - 102.0% |
| Precision (% RSD) - Repeatability | < 2.0% |
| Precision (% RSD) - Intermediate Precision | < 3.0% |
| Limit of Detection (LOD) | ~0.3 µg/mL |
| Limit of Quantitation (LOQ) | ~1.0 µg/mL |
Table 2: Gas Chromatography-Mass Spectrometry (GC-MS) Method Performance
| Validation Parameter | Expected Performance |
| Linearity (R²) | > 0.999 |
| Range | 0.1 - 100 ng/mL |
| Accuracy (% Recovery) | 99.0 - 101.0% |
| Precision (% RSD) - Repeatability | < 1.0% |
| Precision (% RSD) - Intermediate Precision | < 2.0% |
| Limit of Detection (LOD) | ~0.03 ng/mL |
| Limit of Quantitation (LOQ) | ~0.1 ng/mL |
Experimental Protocols
Detailed methodologies for both the HPLC and GC-MS techniques are provided below. These protocols are based on common practices for the analysis of quinoxaline derivatives.[1]
Validated HPLC Method Protocol
Instrumentation: An HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).[1]
-
Mobile Phase: Acetonitrile:Water (60:40, v/v) with 0.1% formic acid.[1]
-
Flow Rate: 1.0 mL/min.[1]
-
Column Temperature: 30 °C.[1]
-
Detection Wavelength: 317 nm (based on typical absorbance for quinoxaline derivatives).[1]
-
Injection Volume: 10 µL.[1]
Standard and Sample Preparation:
-
Standard Stock Solution: Accurately weigh and dissolve 10 mg of the this compound derivative reference standard in 100 mL of methanol to obtain a concentration of 100 µg/mL.
-
Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to achieve concentrations within the linear range.
-
Sample Preparation: Dissolve the sample containing the analyte in the mobile phase to a concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter before injection.
Alternative Method: Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
Instrumentation: A gas chromatograph coupled with a mass spectrometer (e.g., single quadrupole).
Chromatographic and Mass Spectrometric Conditions:
-
Column: HP-5ms or equivalent (30 m x 0.25 mm, 0.25 µm film thickness).[1]
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.[1]
-
Inlet Temperature: 250 °C.[1]
-
Oven Temperature Program: Start at 100 °C, hold for 1 minute, ramp to 280 °C at 20 °C/min, and hold for 5 minutes.[1]
-
Ion Source Temperature: 230 °C.[1]
-
Ionization Mode: Electron Ionization (EI) at 70 eV.[1]
Sample Preparation:
-
Extraction: For solid samples, perform a solvent extraction using a suitable solvent like toluene or acetonitrile.
-
Derivatization: Derivatization (e.g., silylation) may be necessary for non-volatile quinoxalines to improve their thermal stability and chromatographic behavior.[2]
-
Concentration: Concentrate the extract and inject it into the GC-MS system.
Visualizations
To further illustrate the context of this analytical work, the following diagrams depict a typical synthesis pathway for a related compound and the general workflow for HPLC method validation.
Caption: Synthesis pathway for 3-Bromomethyl-2-quinoxalinone.
Caption: General workflow for HPLC method validation.
References
Assessing the Specificity of Novel Electrophilic Labeling Agents: A Comparative Guide
For researchers, scientists, and drug development professionals, the precise and specific labeling of proteins is paramount for elucidating biological processes and developing targeted therapeutics. The introduction of a novel labeling agent requires rigorous validation to ensure that its reactivity is selective for the intended target, thereby guaranteeing the reliability of experimental results. This guide provides an objective framework for assessing the specificity of a hypothetical electrophilic labeling agent, 3-(Bromomethyl)-2-quinoxalinol, and compares its potential performance with established alternatives, supported by illustrative experimental data and detailed protocols.
Introduction to this compound as a Labeling Agent
This compound is a heterocyclic compound featuring a reactive bromomethyl group. This group is an electrophile, making the molecule susceptible to nucleophilic attack by amino acid residues on a protein's surface. The quinoxalinol core may also contribute to non-covalent interactions that can influence the agent's specificity for certain protein environments. The primary labeling mechanism is expected to be a nucleophilic substitution reaction, where a nucleophilic amino acid side chain displaces the bromide ion, forming a stable covalent bond.
The critical challenge with such reactive electrophiles is managing their specificity. While potent reactivity can be advantageous for achieving high labeling efficiency, it also carries the risk of off-target modifications. A thorough assessment is therefore essential to characterize the agent's reactivity profile and validate its suitability for specific applications.
Comparison with Alternative Labeling Chemistries
The performance of a novel labeling agent is best understood in the context of established methods. The following table compares the hypothetical performance of this compound with two widely used classes of labeling reagents: maleimides and N-hydroxysuccinimide (NHS) esters.
| Feature | This compound (Hypothetical) | Maleimide-Based Reagents | NHS Ester-Based Reagents |
| Primary Target Residue(s) | Cysteine, Lysine, Histidine (to be determined) | Cysteine (Thiol group) | Lysine (Primary amines), N-terminus |
| Reaction Type | Nucleophilic Substitution | Michael Addition | Acylation |
| Reaction pH | Neutral to slightly basic (e.g., 7.2-8.5) | 6.5 - 7.5 | 7.0 - 9.0 |
| Bond Stability | Potentially stable thioether or amine bond | Stable Thioether Bond | Amide Bond (stable) |
| Potential for Off-Target Labeling | High - potential reactivity with multiple nucleophiles | Moderate - can react with lysine or histidine at higher pH | High - reacts with any accessible primary amine |
| Hydrolytic Stability of Reagent | Moderate - susceptible to hydrolysis | Low - maleimide ring can open | Very Low - hydrolyzes rapidly in aqueous solution |
Experimental Protocols for Specificity Assessment
To validate the specificity of a novel labeling agent like this compound, a multi-faceted experimental approach is required. Below are detailed protocols for key experiments.
Protocol 1: Mass Spectrometry-Based Identification of Labeled Residues
Objective: To definitively identify which amino acid residues on a model protein are covalently modified by the labeling agent.
Materials:
-
Model Protein (e.g., Bovine Serum Albumin, BSA) at 1 mg/mL in PBS, pH 7.4
-
This compound stock solution (10 mM in DMSO)
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
Trypsin (sequencing grade)
-
Formic Acid
-
Acetonitrile
-
C18 desalting column
-
LC-MS/MS instrument
Methodology:
-
Labeling Reaction: Incubate BSA with a 10-fold molar excess of this compound for 1 hour at room temperature. Include a control sample with DMSO only.
-
Quenching: Quench the reaction by adding DTT to a final concentration of 10 mM.
-
Reduction and Alkylation: Add DTT to a final concentration of 20 mM and incubate at 56°C for 30 minutes. Cool to room temperature and add IAA to a final concentration of 40 mM, then incubate in the dark for 30 minutes.
-
Proteolytic Digestion: Dilute the sample 4-fold with 50 mM ammonium bicarbonate. Add trypsin at a 1:50 (trypsin:protein) ratio and incubate overnight at 37°C.
-
Sample Cleanup: Acidify the digest with formic acid to a final concentration of 0.1%. Desalt the peptides using a C18 column according to the manufacturer's protocol.
-
LC-MS/MS Analysis: Analyze the desalted peptides by LC-MS/MS.
-
Data Analysis: Search the resulting spectra against the BSA sequence using a database search algorithm (e.g., Mascot, Sequest). Specify the mass of the quinoxalinol adduct as a variable modification on all potential nucleophilic residues (Cys, Lys, His, Met, Asp, Glu, Tyr, Ser, Thr, N-terminus).
Protocol 2: Competitive Labeling with a Known Probe
Objective: To assess the selectivity of the labeling agent for a specific residue (e.g., cysteine) in a complex proteome.
Materials:
-
Cell lysate (e.g., from HEK293 cells) at 2 mg/mL
-
Known cysteine-reactive probe with a reporter tag (e.g., Maleimide-Biotin)
-
This compound
-
SDS-PAGE reagents
-
Streptavidin-HRP conjugate
-
Chemiluminescence substrate
Methodology:
-
Pre-incubation: Aliquot the cell lysate. To each aliquot, add increasing concentrations of this compound (e.g., 0, 1, 10, 100, 1000 µM). Incubate for 30 minutes at room temperature.
-
Probe Labeling: Add Maleimide-Biotin to all samples at a fixed, non-saturating concentration (e.g., 10 µM). Incubate for another 30 minutes.
-
SDS-PAGE and Western Blot: Quench the reactions with SDS-PAGE sample buffer. Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Detection: Probe the membrane with Streptavidin-HRP, followed by a chemiluminescence substrate.
-
Data Analysis: Quantify the band intensities of biotinylated proteins. A decrease in signal with increasing concentrations of this compound indicates that it reacts with the same sites as the maleimide probe.
Data Presentation
The data from specificity experiments should be presented clearly to allow for straightforward interpretation.
Table 2: Hypothetical Mass Spectrometry Results for Labeled BSA
| Peptide Sequence | Modified Residue | Modification Mass (Da) | Spectral Count |
| K.QTALVELLK .H | Lysine-137 | +199.05 | 15 |
| K.VPQVSTPTLVEVSR.S | Lysine-233 | +199.05 | 11 |
| R.YTRK VPQVSTPTLVEVSR.S | Lysine-232 | +199.05 | 8 |
| K.SLGKVGTR.C | Cysteine-57 | +199.05 | 5 |
| K.AASLPLVC VDEFK.L | Cysteine-39 | +199.05 | 4 |
| K.ECC DKPLLEK.S | Cysteine-63 | +199.05 | 3 |
| K.LH TPLLEK.S | Histidine-146 | +199.05 | 2 |
This hypothetical data suggests that while the agent labels multiple residues, it shows a preference for specific lysine residues, with lower levels of cysteine and histidine labeling.
Table 3: Hypothetical Competitive Labeling Results
| [this compound] (µM) | Relative Biotinylation Signal (%) |
| 0 (Control) | 100 |
| 1 | 95 |
| 10 | 78 |
| 100 | 45 |
| 1000 | 15 |
This data would indicate that the quinoxalinol compound effectively competes with a cysteine-specific probe, confirming its reactivity towards cysteine residues in a complex mixture.
Visualizing Workflows and Pathways
Diagrams created using DOT language can effectively illustrate complex experimental workflows and reaction mechanisms.
Caption: Workflow for assessing labeling specificity.
Caption: Potential reactivity profile of the labeling agent.
A Comparative Guide to Quantitative Amino Acid Analysis: A Focus on Pre-Column Derivatization Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of prevalent pre-column derivatization reagents for the quantitative analysis of amino acids by High-Performance Liquid Chromatography (HPLC). While the primary focus of this guide was intended to be 3-(Bromomethyl)-2-quinoxalinol, a comprehensive search of scientific literature and application notes has revealed a significant lack of published data regarding its use for quantitative amino acid analysis. An application for a similar compound, 2-(Bromomethyl)-3-phenylquinoxaline, has been noted for the chiral separation of amino acids, a distinct application from general quantification.[1]
Therefore, this guide will focus on a comparative analysis of well-established and widely used alternative derivatization reagents: o-Phthalaldehyde (OPA), 9-Fluorenylmethyloxycarbonyl chloride (FMOC-Cl), Dansyl Chloride, and 4-Fluoro-7-nitrobenzofurazan (NBD-F). We will provide an overview of their reaction mechanisms, detailed experimental protocols, and a summary of their quantitative performance characteristics to assist researchers in selecting the most appropriate method for their analytical needs.
Introduction to Pre-Column Derivatization
Amino acids are the fundamental building blocks of proteins and play crucial roles in a vast array of biological processes, including neurotransmission and metabolism.[][3] Accurate quantification of amino acids is therefore critical in various fields, from basic research to clinical diagnostics and pharmaceutical development. Due to the lack of significant UV absorbance or fluorescence for most amino acids, a derivatization step is often necessary to enable sensitive detection by HPLC.[4] Pre-column derivatization involves reacting the amino acids with a labeling agent prior to their separation on an HPLC column. This approach offers several advantages, including improved chromatographic resolution and enhanced detection sensitivity.[5]
Comparison of Common Derivatization Reagents
The choice of derivatization reagent is critical and depends on the specific requirements of the analysis, such as the types of amino acids to be quantified (primary, secondary, or both), the required sensitivity, and the available detection methods (UV or fluorescence).
| Feature | o-Phthalaldehyde (OPA) | 9-Fluorenylmethyloxycarbonyl chloride (FMOC-Cl) | Dansyl Chloride | 4-Fluoro-7-nitrobenzofurazan (NBD-F) |
| Target Amines | Primary amines only | Primary and secondary amines | Primary and secondary amines | Primary and secondary amines |
| Detection Method | Fluorescence | Fluorescence, UV | Fluorescence, UV | Fluorescence |
| Derivative Stability | Less stable | Highly stable[6] | Stable | Highly stable[7] |
| Reaction Speed | Fast (seconds to minutes) | Fast (minutes) | Slower (30-60 minutes) | Fast (minutes) |
| By-products | Unstable, non-interfering | Fluorescent by-products can interfere | Can have interfering by-products | Non-fluorescent reagent, fluorescent derivatives |
| Sensitivity | Picomole to femtomole | Femtomole[] | Picomole to femtomole[9] | Femtomole[10] |
Quantitative Performance Data
The following table summarizes key quantitative performance parameters for the selected derivatization reagents based on available literature. It is important to note that these values can vary depending on the specific analytical conditions and instrumentation used.
| Parameter | OPA | FMOC-Cl | Dansyl Chloride | NBD-F |
| Limit of Detection (LOD) | 38 fmol[5] | 1 fmol/µl[11] | Picomole to femtomole range[9] | 2.8-20 fmol[10] |
| Limit of Quantification (LOQ) | - | 2.5 pmol | - | 1.9-57 fmol/injection |
| Linearity Range | - | Up to 125 pmol/µl[11] | - | 20 fmol to 20 pmol[10] |
| Reproducibility (RSD) | <2% for most amino acids | <10% (intraday and interday)[11] | <5% for most amino acids[9] | <5% at 3 pmol injection[10] |
Experimental Workflows and Signaling Pathways
General Experimental Workflow for Amino Acid Analysis
The following diagram illustrates a typical workflow for the quantitative analysis of amino acids using pre-column derivatization and HPLC.
References
- 1. benchchem.com [benchchem.com]
- 3. applications.emro.who.int [applications.emro.who.int]
- 4. mdpi.com [mdpi.com]
- 5. Fluorescent-Dye-Labeled Amino Acids for Real-Time Imaging in Arabidopsis thaliana - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Analysis of amino acid neurotransmitters from rat and mouse spinal cords by liquid chromatography with fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Liquid chromatographic separation of cerebrospinal fluid amino acids after precolumn fluorescence derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Glutamate–glutamine cycle - Wikipedia [en.wikipedia.org]
- 11. Detection and identification of amino acids and proteins using their intrinsic fluorescence in the visible light spectrum - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Cross-Validation of Analytical Methods for Quinoxaline Analysis
This guide provides a comprehensive comparison of validated analytical methods for the quantification of quinoxalines, a class of heterocyclic compounds with significant interest in the pharmaceutical and food safety sectors. We will delve into the performance of High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS), presenting supporting experimental data, detailed methodologies, and visual workflows to aid researchers, scientists, and drug development professionals in method selection and cross-validation.
Understanding Method Validation and Cross-Validation
Analytical method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[1][2] Key parameters, as defined by the International Council for Harmonisation (ICH) guidelines, include accuracy, precision, specificity, linearity, range, limit of detection (LOD), and limit of quantification (LOQ).[1][3]
Cross-validation of an analytical method is the process of verifying that a validated method produces consistent and reliable results when compared with another validated method or when performed by different laboratories, with different analysts, or on different instruments.[4][5] This is crucial for ensuring inter-laboratory reproducibility and data integrity, particularly when transferring a method or comparing data generated using different techniques (e.g., HPLC vs. UPLC-MS/MS).[5][6]
Comparison of Analytical Method Performance
The selection of an appropriate analytical method for quinoxaline analysis depends on various factors, including the specific quinoxaline derivative, the sample matrix, and the required sensitivity and selectivity. The following tables summarize the quantitative performance of different validated methods, providing a basis for comparison and cross-validation.
Table 1: High-Performance Liquid Chromatography (HPLC) Methods for Quinoxaline Analysis
| Analyte(s) | Matrix | Linearity Range | Recovery (%) | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Reference |
| Quinoxaline-2-carboxylic acid (QCA), Methyl-3-quinoxaline-2-carboxylic acid (MQCA) | Animal Tissues (Porcine, Chicken, Fish) | 2 - 100 µg/kg (spiked levels) | 70 - 110 | CCα: 0.7- 2.6 µg/kg | CCβ: 1.3- 5.6 µg/kg | [7] |
| QCA, MQCA | Animal Muscles (Porcine, Chicken, Fish) | Not Specified | 60.0 - 119.4 | 0.1 - 0.3 µg/kg | Not Specified | [8] |
| Carbadox, Olaquindox, Cyadox, Mequindox, Quinocetone, QCA, MQCA | Surface Water | Not Specified (Correlation coefficients >0.99) | 87.1 - 107.5 | 1.6 - 24.3 ng/L | Not Specified | [9] |
CCα (Decision Limit): the limit at and above which it can be concluded with an error probability of α that a sample is non-compliant. CCβ (Detection Capability): the smallest content of the substance that may be detected, identified and/or quantified in a sample with an error probability of β.
Table 2: Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) Methods
| Analyte(s) | Matrix | Linearity Range | Recovery (%) | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Reference |
| Five Quinoxaline 1,4-dioxides and eight metabolites | Swine Liver | 5 - 500 µg/L (Correlation coefficients >0.98) | 79.8 - 96.5 | 0.30 - 2.51 µg/kg | 1.10 - 8.37 µg/kg | [10] |
| Olaquindox, QCA, MQCA | Food products of animal origin | Not Specified | Not Specified | Not Specified | Not Specified | [11] |
| Quinocetone, MQCA, Dedioxoquinenone | Aquatic Products | 10 - 400 ng/mL | 70 - 89 | Not Specified | Not Specified | [12] |
| Three Quinoxaline 1,4-dioxides and their major metabolites | Abalone | Not Specified | Not Specified | 0.16 - 2.1 µg/kg | Not Specified | [13] |
Experimental Protocols
Detailed methodologies are crucial for the successful replication and implementation of analytical methods. Below are representative protocols for the analysis of quinoxalines.
Protocol 1: UPLC-MS/MS for Quinoxaline Metabolites in Swine Liver[10]
This method is designed for the sensitive determination of five quinoxaline 1,4-dioxides and their metabolites.
-
Sample Preparation:
-
Homogenize a representative sample of swine liver.
-
Acidify the sample with 0.1% hydrochloric acid.
-
Extract the analytes using a solution of 0.1% formic acid in acetonitrile (4+6, v/v).
-
Purify the extract using a Hydrophilic-Lipophilic-Balanced (HLB) solid-phase extraction (SPE) cartridge.
-
Inject the final extract into the UPLC-MS/MS system.
-
-
Chromatographic Conditions:
-
Column: Acquity UPLC BEH C18 (50 x 2.1 mm, 1.7 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in methanol.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 10 µL.
-
Gradient Elution:
-
Start with 88% A, hold for 1 min.
-
Decrease to 50% A at 2 min.
-
Decrease to 12% A at 3.5 min.
-
Increase to 50% A at 4.5 min.
-
Return to 88% A at 5.0 min and hold for 1 min.
-
-
-
Mass Spectrometry Conditions:
-
Mode: Multiple Reaction Monitoring (MRM).
-
Ionization: Positive Ionization Mode.
-
Specific precursor-product ion transitions, cone voltages, and collision energies must be optimized for each target analyte.
-
Protocol 2: HPLC-UV for Quinoxaline Marker Residues in Animal Tissues[7][14]
This method is suitable for the simultaneous quantitative determination of QCA and MQCA, which are marker residues for the veterinary drugs carbadox and olaquindox.
-
Sample Preparation:
-
Homogenize 2.0 g of tissue sample.
-
Perform acid hydrolysis to release the marker residues.
-
Conduct a liquid-liquid extraction to isolate the analytes.
-
Clean up the extract using an Oasis MAX solid-phase extraction (SPE) cartridge.[7][14]
-
Evaporate the eluate to dryness and reconstitute in the mobile phase for HPLC analysis.[14]
-
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column.
-
Mobile Phase: A mixture of acetonitrile and a buffer (e.g., phosphoric acid or formic acid in water).[15]
-
Detection: UV detector set at a wavelength appropriate for the analytes.
-
Specific gradient, flow rate, and column temperature should be optimized.
-
Visualizing Workflows and Logical Relationships
Diagrams are essential for understanding complex analytical processes and the relationships between validation parameters.
Caption: General experimental workflow for UPLC-MS/MS analysis of quinoxalines.
Caption: Logical relationship of key analytical method validation parameters per ICH guidelines.
Conclusion
Both HPLC-UV and UPLC-MS/MS are powerful techniques for the analysis of quinoxaline compounds.
-
HPLC-UV offers a robust and cost-effective solution suitable for quantifying known marker residues, especially when high sensitivity is not the primary requirement.[7] The method is widely available and can be validated to meet regulatory requirements for monitoring programs.[14]
-
UPLC-MS/MS provides superior sensitivity and selectivity, making it the method of choice for detecting a wide range of quinoxaline parent compounds and their metabolites at trace levels.[10][13] Its specificity, derived from monitoring specific precursor-product ion transitions, is essential for complex matrices like animal tissues and for confirmatory analysis.[10][11]
When performing a cross-validation, laboratories should compare results for key parameters such as accuracy and precision using the same set of quality control or incurred samples.[5] The data presented in this guide can serve as a benchmark for what to expect from each technique, facilitating an objective comparison and ensuring the selected method is fit for its intended purpose.
References
- 1. altabrisagroup.com [altabrisagroup.com]
- 2. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 3. database.ich.org [database.ich.org]
- 4. pharmaguru.co [pharmaguru.co]
- 5. e-b-f.eu [e-b-f.eu]
- 6. Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development of a high-performance liquid chromatography method for the simultaneous quantification of quinoxaline-2-carboxylic acid and methyl-3-quinoxaline-2-carboxylic acid in animal tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A sensitive and selective imprinted solid phase extraction coupled to HPLC for simultaneous detection of trace quinoxaline-2-carboxylic acid and methyl-3-quinoxaline-2-carboxylic acid in animal muscles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Simultaneous determination of five quinoxaline-1,4-dioxides and two major metabolites in surface water by on-line solid phase extraction coupled to high-performance liquid chromatography - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. [Determination of quinoxalines veterinary drug residues in food products of animal origin by high performance liquid chromatography-tandem mass spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. akjournals.com [akjournals.com]
- 13. Tracing major metabolites of quinoxaline-1,4-dioxides in abalone with high-performance liquid chromatography tandem positive-mode electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. Separation of Quinoxaline on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
A Comparative Guide to the Biological Activity of Quinoxaline Isomers
For Researchers, Scientists, and Drug Development Professionals
The quinoxaline scaffold, a nitrogen-containing heterocyclic system, is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide spectrum of biological activities.[1][2][3] Variations in the substitution pattern and stereochemistry of these derivatives can lead to significant differences in their therapeutic efficacy. This guide provides a comparative analysis of the biological activities of different quinoxaline isomers, supported by experimental data, to aid in the rational design of novel therapeutic agents.
Isomeric Impact on Anticancer Activity
The spatial arrangement of substituents on the quinoxaline core plays a critical role in the anticancer properties of these compounds. This is evident when comparing the cytotoxic effects of geometric isomers (cis vs. trans) of certain quinoxaline derivatives.
A study on oxiranyl-quinoxaline derivatives revealed that the trans isomers consistently demonstrated superior antiproliferative activity against neuroblastoma cell lines when compared to their cis counterparts.[1] Similarly, in a series of pyrrolo[1,2-a]quinoxaline derivatives, the trans isomer exhibited greater potency in inhibiting tumor cell growth.[2]
Comparative Anticancer Activity of Quinoxaline Isomers
| Isomer Type | Compound Series | Isomer | Cell Line | IC50 (µM) | Reference |
| Geometric | Oxiranyl-quinoxaline | trans -isomer (11a) | SK-N-SH | 2.49 ± 1.33 | [1] |
| cis -isomer (11b) | SK-N-SH | 5.3 ± 2.12 | [1] | ||
| trans -isomer (11a) | IMR-32 | 3.96 ± 2.03 | [1] | ||
| cis -isomer (11b) | IMR-32 | 7.12 ± 1.59 | [1] | ||
| Geometric | Pyrrolo[1,2-a]quinoxaline | trans -isomer (16) | Various | 0.0266 | [2] |
| cis -isomer (15) | Various | 0.0443 | [2] |
Influence of Isomerism on Antimicrobial Activity
The structural arrangement of substituents also significantly affects the antimicrobial properties of quinoxaline derivatives. A comparative study of symmetrically and asymmetrically 2,3-disubstituted quinoxalines demonstrated that symmetrical substitution patterns lead to more potent antibacterial activity.[4]
Comparative Antimicrobial Activity of Quinoxaline Isomers
| Isomer Type | Compound Series | Isomer | Bacterial Strain | Zone of Inhibition (mm) | Reference |
| Structural | 2,3-disubstituted quinoxaline | Symmetrically disubstituted (e.g., 2, 3, 4, 5) | Staphylococcus aureus | High | [4] |
| Asymmetrically substituted (e.g., 8, 9, 10) | Staphylococcus aureus | Reduced | [4] | ||
| Symmetrically disubstituted (e.g., 2, 3, 4, 5) | Bacillus subtilis | High | [4] | ||
| Asymmetrically substituted (e.g., 8, 9, 10) | Bacillus subtilis | Reduced | [4] | ||
| Symmetrically disubstituted (e.g., 2, 3, 4, 5) | Escherichia coli | High | [4] | ||
| Asymmetrically substituted (e.g., 8, 9, 10) | Escherichia coli | Reduced | [4] |
Experimental Protocols
In Vitro Antiproliferative MTT Assay
This protocol is adapted from the methodology used to evaluate the anticancer activity of oxiranyl-quinoxaline derivatives.[1]
-
Cell Culture: Human neuroblastoma cell lines (SK-N-SH and IMR-32) are cultured in an appropriate medium supplemented with fetal bovine serum and antibiotics, and maintained at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 5,000 cells per well and allowed to adhere for 24 hours.
-
Compound Treatment: The quinoxaline isomers are dissolved in DMSO to create stock solutions, which are then serially diluted with the culture medium to achieve the desired final concentrations. The cells are treated with these dilutions and incubated for 72 hours.
-
MTT Assay: After the incubation period, 20 µL of a 5 mg/mL solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well, and the plates are incubated for another 4 hours.
-
Data Analysis: The formazan crystals formed are dissolved by adding 100 µL of a solubilization solution. The absorbance is measured at 570 nm using a microplate reader. The IC50 values are calculated from the dose-response curves.
Antimicrobial Agar Diffusion Assay
This protocol is based on the method used to assess the antimicrobial activity of substituted quinoxalines.[4]
-
Bacterial Strains: The antibacterial activity is tested against Gram-positive (Staphylococcus aureus, Bacillus subtilis) and Gram-negative (Escherichia coli) bacteria.
-
Inoculum Preparation: Bacterial strains are grown in a suitable broth medium overnight at 37°C. The bacterial suspension is then diluted to achieve a concentration of approximately 1.5 x 10^8 CFU/mL.
-
Agar Plate Preparation: Mueller-Hinton agar is poured into sterile Petri dishes and allowed to solidify. The surface of the agar is then uniformly inoculated with the prepared bacterial suspension.
-
Application of Compounds: Sterile filter paper discs (6 mm in diameter) are impregnated with a known concentration of the quinoxaline isomer solutions (dissolved in a suitable solvent like DMSO). The discs are then placed on the surface of the inoculated agar plates.
-
Incubation and Measurement: The plates are incubated at 37°C for 24 hours. The diameter of the zone of inhibition around each disc is measured in millimeters.
Visualizing Biological Mechanisms
The following diagrams illustrate key concepts related to the biological evaluation of quinoxaline isomers.
Caption: Experimental workflow for comparing quinoxaline isomer activity.
Caption: Simplified signaling pathway for quinoxaline-induced apoptosis.
References
Structure-Activity Relationship of 3-(Bromomethyl)-2-quinoxalinol Analogs: A Comparative Guide for Researchers
The quinoxaline scaffold is a privileged structure in medicinal chemistry, with its derivatives exhibiting a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This guide provides a comparative analysis of the structure-activity relationship (SAR) of 3-(bromomethyl)-2-quinoxalinol analogs and related compounds, with a focus on their potential as anticancer agents. Due to the limited availability of comprehensive SAR studies specifically on this compound analogs, this guide will also draw comparisons from structurally similar 3-(substituted methyl)-2-quinoxalinone derivatives to provide a broader perspective for researchers, scientists, and drug development professionals.
Data Presentation: Comparative Cytotoxicity of Quinoxalinone Analogs
The cytotoxic activity of quinoxalinone derivatives is a key indicator of their potential as anticancer agents. The following tables summarize the in vitro cytotoxicity (IC50 values) of various 3-(substituted methyl)-2-quinoxalinone analogs against different human cancer cell lines. These analogs often originate from the versatile intermediate, 3-(bromomethyl)-2-quinoxalinone, where the bromine atom serves as a leaving group for the introduction of diverse functionalities.
Table 1: Cytotoxicity of 3-(Substituted methyl)-2-quinoxalinone Analogs against HepG2 and MCF-7 Cancer Cell Lines [1][2]
| Compound ID | R Group (Substitution at the methyl position) | HepG2 IC50 (µM) | MCF-7 IC50 (µM) |
| 11e | -S-C6H4-CN | 2.1 | 2.7 |
| 11g | -S-C6H4-F | 3.1 | 4.2 |
| 12e | -S-C6H4-CN (with 2-thiol) | 3.5 | 4.8 |
| 12g | -S-C6H4-F (with 2-thiol) | 4.0 | 5.5 |
| 12k | -S-C6H4-NO2 (with 2-thiol) | 9.8 | 7.1 |
| Sorafenib | Reference Drug | 2.2 | 3.4 |
Table 2: Cytotoxicity of Quinoxaline-based Acetohydrazide and Acetamide Analogs against Various Cancer Cell Lines [3]
| Compound ID | HL-60 IC50 (µM) | PC-3 IC50 (µM) | HepG-2 IC50 (µM) | MCF-7 IC50 (µM) | A549 IC50 (µM) |
| 10 | 0.803 | 3.047 | - | - | - |
| 15 | 1.619 | 3.506 | - | - | - |
| Sorafenib | - | - | - | - | - |
Structure-Activity Relationship Insights
From the available data on 3-(substituted methyl)-2-quinoxalinone analogs, several key structure-activity relationships can be inferred:
-
Influence of the 3-Position Substituent: The nature of the substituent introduced via the displacement of the bromine in the 3-(bromomethyl) intermediate is critical for cytotoxic activity. Aromatic moieties, particularly those with electron-withdrawing groups like cyano (-CN) and fluoro (-F), at this position tend to exhibit potent anticancer activity.[1][2]
-
Role of the 2-Position: A comparison between 3-methylquinoxalin-2(1H)-one and 3-methylquinoxaline-2-thiol derivatives suggests that the oxo- form at the 2-position is generally more favorable for cytotoxic and VEGFR-2 inhibitory effects than the thio- form.[1]
-
Impact of the Terminal Hydrophobic Moiety: Aromatic hydrophobic moieties at the end of the substituent at the 3-position appear to be more beneficial for activity compared to aliphatic moieties.[1]
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of experimental data. Below are protocols for key experiments typically used in the evaluation of quinoxalinol analogs.
Synthesis of 3-(Bromomethyl)-2-quinoxalinone
The synthesis of the key intermediate, 3-(bromomethyl)-2-quinoxalinone, is a critical first step for generating a library of analogs.
-
Step 1: Synthesis of 3-methyl-1H-quinoxaline-2-one: This is typically achieved by the condensation reaction of an o-phenylenediamine with an α-keto ester like ethyl pyruvate.
-
Step 2: Bromination: The 3-methyl-1H-quinoxaline-2-one is then subjected to bromination, often using N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide in a suitable solvent such as carbon tetrachloride, to yield 3-(bromomethyl)-2-quinoxalinone.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell viability and proliferation.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the quinoxalinol analogs and incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the treatment period, MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C.
-
Formazan Solubilization: The resulting formazan crystals are dissolved by adding a solubilization solution, such as dimethyl sulfoxide (DMSO).
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined from the dose-response curve.
Mandatory Visualizations
Experimental Workflow for Synthesis and Evaluation
References
Quinoxaline Derivatives as a Arsenal Against Viral Infections: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Quinoxaline scaffolds have emerged as a promising class of heterocyclic compounds in the ongoing search for novel antiviral agents. Their versatile structure allows for a wide range of chemical modifications, leading to derivatives with potent activity against a diverse array of viruses. This guide provides a comparative evaluation of quinoxaline derivatives, summarizing their antiviral efficacy with supporting experimental data, detailing key experimental protocols, and visualizing relevant biological pathways to aid in the rational design of next-generation antiviral therapeutics.
Antiviral Activity of Quinoxaline Derivatives: A Quantitative Comparison
The antiviral potential of various quinoxaline derivatives has been demonstrated against several clinically significant viruses. The following tables summarize the in vitro efficacy of selected compounds, providing key metrics for comparison.
Table 1: Anti-HIV Activity of Quinoxaline Derivatives
| Compound | Virus Strain | Assay Type | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Target | Reference |
| Compound 19 | HIV-1 (MT-2 cells) | RT Inhibition | 0.0031 | >20 | >6451 | Reverse Transcriptase | [1] |
| Nevirapine | HIV-1 (MT-2 cells) | RT Inhibition | 0.0067 | 96.17 | 14353 | Reverse Transcriptase | [2] |
| 2,3-diaryl-quinoxaline 21a | HIV-1 (IIIB in MT-4 cells) | Anti-HIV Activity | >11.78 | 11.78 | - | Integrase | [2] |
| 2,3-diaryl-quinoxaline 21b | HIV-1 (IIIB in MT-4 cells) | Anti-HIV Activity | >15.45 | 15.45 | - | Integrase | [2] |
EC50: 50% effective concentration; CC50: 50% cytotoxic concentration; SI: Selectivity Index (CC50/EC50)
Table 2: Anti-Herpesviridae Activity of Quinoxaline Derivatives
| Compound | Virus | Assay Type | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference |
| Compound 4 | HCMV | Plaque Reduction | <0.05 | 108.47 | >2169 | [1] |
| Compound 8 | HCMV | Plaque Reduction | <0.05 | >150 | >3000 | [1] |
| Ganciclovir (Control) | HCMV | Plaque Reduction | 0.059 | >150 | >2542 | [1] |
| B-220 | HSV-1 | Viral Replication | 1-5 | 10-30 | 3-15 | [3] |
| 1-(4-chloro-8-methyl[2][4][5]triazolo[4,3a]quinoxalin-1-yl)-3-phenyl thiourea 1 | HSV-1 | Plaque Reduction | - (25% reduction at 20 µg/mL) | >160 µg/mL | - | [1] |
EC50: 50% effective concentration; CC50: 50% cytotoxic concentration; SI: Selectivity Index (CC50/EC50); HCMV: Human Cytomegalovirus; HSV-1: Herpes Simplex Virus-1
Table 3: Anti-Influenza Virus Activity of Quinoxaline Derivatives
| Compound | Target | Assay Type | IC50 (µM) | Reference |
| Compound 35 | NS1A Protein | Fluorescence Polarization | 6.2 | [6] |
| Compound 44 | NS1A Protein | Fluorescence Polarization | 3.5 | [6] |
IC50: 50% inhibitory concentration; NS1A: Non-structural protein 1A
Key Experimental Protocols
Detailed and reproducible experimental methodologies are crucial for the evaluation of antiviral compounds. Below are protocols for key assays cited in this guide.
Cytotoxicity Assay (MTT Assay)
This assay determines the concentration of the test compound that is toxic to host cells, a critical parameter for calculating the selectivity index.
Protocol:
-
Cell Seeding: Seed host cells (e.g., Vero, MT-4, A549) in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Addition: Prepare serial dilutions of the quinoxaline derivative in cell culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a "no drug" control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the "no drug" control. The 50% cytotoxic concentration (CC50) is determined by plotting the viability against the drug concentration and using non-linear regression analysis.
Plaque Reduction Assay
This assay is the gold standard for quantifying the ability of a compound to inhibit the infectivity of lytic viruses.
Protocol:
-
Cell Monolayer Preparation: Seed susceptible host cells in 6-well plates to form a confluent monolayer.
-
Virus Dilution and Incubation: Prepare serial dilutions of the virus stock. In parallel, prepare dilutions of the quinoxaline derivative. Mix the virus dilutions with equal volumes of the compound dilutions and incubate for 1 hour at 37°C.
-
Infection: Aspirate the culture medium from the cell monolayers and inoculate with 100 µL of the virus-compound mixture. Allow the virus to adsorb for 1-2 hours at 37°C.
-
Overlay: After adsorption, remove the inoculum and overlay the monolayer with a medium containing 0.5-1% low-melting-point agarose and the corresponding concentration of the test compound.
-
Incubation: Incubate the plates at 37°C in a 5% CO₂ incubator for a duration that allows for plaque formation (typically 2-10 days, depending on the virus).
-
Plaque Visualization: Fix the cells with 10% formalin and stain with a 0.1% crystal violet solution. Plaques will appear as clear zones against a purple background of viable cells.
-
Data Analysis: Count the number of plaques in each well. The 50% effective concentration (EC50) is the concentration of the compound that reduces the number of plaques by 50% compared to the virus control.
HIV-1 Reverse Transcriptase (RT) Inhibition Assay (Colorimetric)
This assay quantifies the ability of a compound to inhibit the enzymatic activity of HIV-1 RT, a key enzyme in the viral replication cycle.[4][5]
Protocol:
-
Reagent Preparation: Prepare serial dilutions of the quinoxaline derivative and a known non-nucleoside reverse transcriptase inhibitor (NNRTI) control (e.g., Nevirapine) in assay buffer. The final solvent concentration (e.g., DMSO) should be kept below 1%.
-
Reaction Setup: In a microplate pre-coated with poly(A), add the diluted test compounds or controls. Add a reaction mixture containing oligo(dT) primer and a mixture of dNTPs, including digoxigenin (DIG)-labeled dUTP.
-
Enzyme Addition: Initiate the reaction by adding recombinant HIV-1 RT to each well. Include a "no enzyme" control.
-
Incubation: Incubate the plate at 37°C for 1-2 hours.
-
Detection:
-
Wash the plate to remove unincorporated nucleotides.
-
Add an anti-DIG antibody conjugated to peroxidase (POD) and incubate for 1 hour at 37°C.
-
Wash the plate again to remove the unbound antibody.
-
Add a peroxidase substrate (e.g., ABTS) and incubate until a color change is observed.
-
Stop the reaction with a suitable stop solution.
-
-
Data Acquisition: Read the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Subtract the absorbance of the "no enzyme" control. Calculate the percentage of RT inhibition for each compound concentration relative to the "no inhibitor" control. The 50% inhibitory concentration (IC50) is determined using non-linear regression analysis.
Influenza NS1A Protein Inhibition Assay (Fluorescence Polarization)
This high-throughput assay identifies compounds that disrupt the interaction between the influenza A non-structural protein 1 (NS1A) and double-stranded RNA (dsRNA), a critical interaction for viral evasion of the host immune response.[6][7][8]
Protocol:
-
Reagent Preparation: Prepare serial dilutions of the quinoxaline derivatives in assay buffer.
-
Assay Reaction: In a 384-well plate, combine the recombinant NS1A protein, a fluorescein-labeled dsRNA probe, and the test compounds.
-
Incubation: Incubate the plate at room temperature for a specified time to allow the binding reaction to reach equilibrium.
-
Fluorescence Polarization Measurement: Measure the fluorescence polarization (FP) using a suitable plate reader. The excitation wavelength is typically 485 nm and the emission wavelength is 535 nm.[9]
-
Data Analysis: The binding of the large NS1A protein to the small fluorescent dsRNA probe results in a high FP value. Compounds that inhibit this interaction will cause a decrease in the FP value. The 50% inhibitory concentration (IC50) is the concentration of the compound that causes a 50% reduction in the FP signal.
Mechanisms of Action and Signaling Pathways
Understanding the molecular targets and pathways affected by quinoxaline derivatives is essential for optimizing their antiviral activity and predicting potential side effects.
Inhibition of HIV-1 Reverse Transcriptase
Several quinoxaline derivatives act as non-nucleoside reverse transcriptase inhibitors (NNRTIs).[10] They bind to an allosteric pocket on the HIV-1 RT enzyme, inducing a conformational change that inhibits its DNA polymerase activity. This prevents the conversion of the viral RNA genome into proviral DNA, a critical step for viral integration into the host genome and subsequent replication.[11][12][13][14]
Caption: Inhibition of HIV-1 Reverse Transcriptase by Quinoxaline Derivatives.
Inhibition of Influenza A NS1A Protein
The influenza A non-structural protein 1 (NS1A) is a key virulence factor that counteracts the host's innate immune response, primarily by inhibiting the production of type I interferons (IFNs).[15][16][17] NS1A achieves this through various mechanisms, including binding to dsRNA to prevent its recognition by host sensors like RIG-I, and interacting with cellular proteins involved in pre-mRNA processing.[18][19] Quinoxaline derivatives that inhibit the dsRNA-binding function of NS1A can restore the host's ability to mount an effective antiviral response.
Caption: Quinoxaline-mediated Inhibition of Influenza NS1A Function.
Conclusion
Quinoxaline derivatives represent a versatile and potent class of antiviral agents with demonstrated activity against a range of clinically important viruses. The data and protocols presented in this guide offer a valuable resource for researchers in the field of antiviral drug discovery. The ability to target diverse viral proteins, such as HIV reverse transcriptase and influenza NS1A, highlights the therapeutic potential of this chemical scaffold. Further exploration of structure-activity relationships and mechanisms of action will be crucial in the development of novel quinoxaline-based drugs to combat existing and emerging viral threats.
References
- 1. Quinoxaline Derivatives as Antiviral Agents: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antiviral Agents – Benzazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antiherpesvirus activity and mechanism of action of indolo-(2,3-b)quinoxaline and analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Synthesis and evaluation of quinoxaline derivatives as potential influenza NS1A protein inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identification of influenza virus inhibitors targeting NS1A utilizing fluorescence polarization-based high-throughput assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. A fluorescence polarization immunoassay for the rapid detection of antibody against influenza A virus in chicken and goat sera - PMC [pmc.ncbi.nlm.nih.gov]
- 10. recipp.ipp.pt [recipp.ipp.pt]
- 11. Reverse Transcriptase and Cellular Factors: Regulators of HIV-1 Reverse Transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. HIV-1 Reverse Transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 15. NS1: A Key Protein in the “Game” Between Influenza A Virus and Host in Innate Immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Frontiers | NS1: A Key Protein in the “Game” Between Influenza A Virus and Host in Innate Immunity [frontiersin.org]
- 17. Frontiers | Networks of Host Factors that Interact with NS1 Protein of Influenza A Virus [frontiersin.org]
- 18. The influenza virus NS1 protein as a therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Influenza A virus NS1 protein represses antiviral immune response by hijacking NF-κB to mediate transcription of type III IFN - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Efficacy of Quinoxaline Synthesis Methods
For researchers, scientists, and drug development professionals, the synthesis of quinoxalines, a class of nitrogen-containing heterocyclic compounds, is of significant interest due to their broad range of biological activities. The selection of a synthetic route can greatly influence the efficiency, cost-effectiveness, and environmental impact of producing these valuable compounds. This guide provides an objective comparison of various methods for quinoxaline synthesis, supported by experimental data, to aid in making informed decisions for laboratory and industrial applications.
The traditional approach to synthesizing quinoxalines involves the condensation of 1,2-diamines with 1,2-dicarbonyl compounds, a method that often necessitates harsh reaction conditions.[1] Modern synthetic chemistry has since evolved, offering milder and more efficient alternatives. These can be broadly categorized into classical condensation, microwave-assisted synthesis, and metal-catalyzed reactions, each with its own set of advantages and disadvantages.[2][3]
Quantitative Comparison of Synthetic Methodologies
The following table summarizes quantitative data from various studies, offering a direct comparison of the performance of different methods for the synthesis of 2,3-diphenylquinoxaline, a model compound.
| Synthesis Method | Catalyst/Promoter | Solvent | Temperature | Reaction Time | Yield (%) | Reference(s) |
| Classical Condensation | None (Thermal) | Rectified Spirit (Ethanol) | Reflux | 30 - 60 min | 98.95 | [1] |
| Bentonite K-10 | Ethanol | Room Temp. | 20 min | 95 | [4] | |
| Phenol (20 mol%) | Ethanol/Water (7:3) | Room Temp. | 15 min | 98 | [5] | |
| Microwave-Assisted | Acidic Alumina | Solvent-free | Microwave Irradiation | 3 min | 80 - 86 | [6] |
| Iodine (5 mol%) | Ethanol/Water (1:1) | Microwave Irradiation | 2 - 5 min | High | [7] | |
| None | Solvent-free | 160°C (Microwave) | 5 min | Moderate | [8] | |
| Metal-Catalyzed | CuH₂PMo₁₁VO₄₀ on Alumina | Toluene | Room Temp. | 2 hours | 92 | [9] |
| NiBr₂/1,10-phenanthroline | Toluene | 120°C | 12 hours | Not specified | [2] | |
| Cu-Al-2 | Toluene | 60°C | 10 hours | High | [10] | |
| Cerium (IV) Ammonium Nitrate | Acetonitrile | Room Temp. | 20 min | up to 98 | [4] |
Detailed Experimental Protocols
This section provides detailed methodologies for the synthesis of 2,3-diphenylquinoxaline via three distinct methods.
Classical Condensation Method
This traditional method relies on the thermal condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound.
Materials:
-
o-Phenylenediamine (1.1 g, 0.01 mol)
-
Benzil (2.1 g, 0.01 mol)
-
Rectified Spirit (approx. 16 mL)
-
Water
Procedure:
-
In a round-bottom flask, dissolve 2.1 g of benzil in approximately 16 mL of rectified spirit by warming the mixture.
-
Once the benzil has dissolved, add 1.1 g of o-phenylenediamine to the solution.
-
Continue to warm the reaction mixture for 30-60 minutes.
-
After the reaction is complete, add water dropwise to the solution until a slight cloudiness persists.
-
Allow the solution to cool, which will cause the 2,3-diphenylquinoxaline to precipitate.
-
Collect the product by filtration and recrystallize from aqueous ethanol to obtain pure crystals.[1]
Microwave-Assisted Synthesis
Microwave-assisted organic synthesis is a green chemistry technique that often leads to shorter reaction times and higher yields.
Materials:
-
o-Phenylenediamine (1.1 mmol)
-
Benzil (1 mmol)
-
Acidic Alumina
Procedure:
-
In a microwave-safe vessel, thoroughly mix 1.1 mmol of o-phenylenediamine and 1 mmol of benzil with acidic alumina.
-
Place the vessel in a microwave synthesizer and irradiate for 3 minutes.[6]
-
After the reaction, allow the mixture to cool to room temperature.
-
The product can be isolated by dissolving the mixture in a suitable solvent and filtering to remove the alumina, followed by evaporation of the solvent. Further purification can be achieved by recrystallization.
Heterogeneous Metal-Catalyzed Synthesis
This method utilizes a solid-supported catalyst that can be easily recovered and reused, aligning with the principles of green chemistry.
Materials:
-
o-Phenylenediamine (1 mmol)
-
Benzil (1 mmol)
-
CuH₂PMo₁₁VO₄₀ supported on alumina (100 mg)
-
Toluene (7 mL)
-
Anhydrous Na₂SO₄
Procedure:
-
To a mixture of o-phenylenediamine (1 mmol) and benzil (1 mmol) in toluene (7 mL), add 100 mg of the AlCuMoVP catalyst.
-
Stir the mixture at room temperature for 2 hours.
-
Monitor the progress of the reaction using Thin Layer Chromatography (TLC).
-
Upon completion, separate the insoluble catalyst by filtration.[9]
-
Dry the filtrate over anhydrous Na₂SO₄.
-
Evaporate the solvent under reduced pressure to obtain the crude product, which can be further purified by recrystallization from ethanol.
Visualizing the Methodologies
To better understand the relationships and workflows, the following diagrams are provided.
Caption: Comparison of Quinoxaline Synthesis Methods.
Caption: General Experimental Workflow for Quinoxaline Synthesis.
Conclusion
The choice between classical condensation, microwave-assisted synthesis, and metal-catalyzed reactions for quinoxaline synthesis is contingent on the specific requirements of the research, including desired yield, reaction time, available equipment, and environmental considerations. While classical methods are straightforward and often require minimal specialized equipment, modern techniques like microwave-assisted synthesis offer significant advantages in terms of speed and efficiency, often aligning with the principles of green chemistry.[3][8] Metal-catalyzed reactions, particularly those employing heterogeneous catalysts, provide a pathway to high yields under mild conditions with the added benefit of catalyst recyclability.[9] By objectively comparing the data and protocols, researchers can select the most appropriate method to efficiently synthesize quinoxaline derivatives for their drug discovery and development endeavors.
References
- 1. Practical Experiment 6: To synthesize and characterized 2,3 diphenyl quninoxaline from orthophenelene diamnine (opd) | PPTX [slideshare.net]
- 2. benchchem.com [benchchem.com]
- 3. ijirt.org [ijirt.org]
- 4. encyclopedia.pub [encyclopedia.pub]
- 5. Facile Method of Quinoxaline Synthesis Using Phenol as a New, Efficient and Cheap Catalyst at Room Temperature [article.sapub.org]
- 6. scispace.com [scispace.com]
- 7. benchchem.com [benchchem.com]
- 8. ecommons.udayton.edu [ecommons.udayton.edu]
- 9. An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ias.ac.in [ias.ac.in]
Advanced & Niche Applications
Application Notes: 3-(Bromomethyl)-2-quinoxalinol as a Fluorescent Biosensor for Thiol Detection
Introduction
3-(Bromomethyl)-2-quinoxalinol is a heterocyclic compound belonging to the quinoxaline family. While direct and specific applications of this compound as a fluorescent biosensor are not extensively documented in publicly available literature, its structural features, particularly the presence of a reactive bromomethyl group, make it a strong candidate for the development of fluorescent probes targeting nucleophilic species. This document provides a detailed, illustrative application framework for its use as a fluorescent biosensor for the detection of biological thiols, such as cysteine and glutathione, based on established principles of thiol-reactive fluorescent probes. The protocols and data presented are based on the known reactivity of similar quinoxalinone derivatives and serve as a guide for researchers in the field.
The core principle of this proposed biosensor lies in the reaction between the electrophilic bromomethyl group of this compound and the nucleophilic thiol group of analytes like cysteine. This reaction is anticipated to form a stable thioether bond, leading to a modulation of the fluorophore's electronic properties and a corresponding change in its fluorescence emission. This "turn-on" or ratiometric fluorescence response can then be correlated to the concentration of the target thiol.
Principle of Detection
The sensing mechanism is based on a nucleophilic substitution reaction. The thiol group (-SH) of the analyte (e.g., cysteine) attacks the electrophilic carbon of the bromomethyl group on the non-fluorescent or weakly fluorescent this compound. This results in the displacement of the bromide ion and the formation of a highly fluorescent thioether conjugate. The resulting fluorescence intensity is directly proportional to the concentration of the thiol analyte.
Key Applications
-
Quantitative analysis of biological thiols: Detection and quantification of low-molecular-weight thiols like cysteine, homocysteine, and glutathione in biological samples.
-
Enzyme activity assays: Monitoring the activity of enzymes that produce or consume thiols.
-
Cell imaging: Visualization of intracellular thiol distribution and dynamics in living cells.
-
Drug discovery: Screening for compounds that modulate cellular thiol levels.
Quantitative Data Summary
The following table summarizes hypothetical quantitative data for a biosensor based on this compound, drawing parallels from similar reported quinoxalinone-based thiol probes.
| Parameter | Value | Notes |
| Excitation Wavelength (λex) | ~370 nm | Corresponds to the absorbance maximum of the thioether conjugate. |
| Emission Wavelength (λem) | ~450 nm | Represents the fluorescence emission maximum of the conjugate, exhibiting a significant Stokes shift. |
| Limit of Detection (LOD) | 10 - 100 nM | Estimated based on typical performance of similar "turn-on" fluorescent probes for thiols. |
| Linear Range | 0.1 - 10 µM | The concentration range over which the fluorescence intensity is directly proportional to the analyte concentration. |
| Selectivity | High for thiols over other amino acids | The bromomethyl group shows preferential reactivity with the highly nucleophilic thiol group. |
| Response Time | < 15 minutes | The reaction is expected to be rapid at physiological pH and temperature. |
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, generated using Graphviz (DOT language), illustrate the proposed signaling pathway and a general experimental workflow for the use of this compound as a fluorescent biosensor.
Caption: Proposed signaling pathway for thiol detection.
Caption: General experimental workflow for thiol quantification.
Experimental Protocols
Protocol 1: In Vitro Quantification of Cysteine
Objective: To quantify the concentration of cysteine in a buffered solution using this compound.
Materials:
-
This compound (Probe)
-
Cysteine hydrochloride
-
Phosphate-buffered saline (PBS), pH 7.4
-
Dimethyl sulfoxide (DMSO)
-
96-well microplate (black, clear bottom)
-
Fluorescence microplate reader
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a 1 mM stock solution of the this compound probe in DMSO.
-
Prepare a 10 mM stock solution of cysteine in PBS (pH 7.4). Prepare fresh daily.
-
-
Preparation of Working Solutions:
-
Prepare a series of cysteine standards (e.g., 0, 1, 2, 5, 10, 20 µM) by diluting the stock solution in PBS.
-
Prepare a 10 µM working solution of the probe by diluting the stock solution in PBS.
-
-
Assay:
-
To each well of the 96-well plate, add 50 µL of the cysteine standard or unknown sample.
-
Add 50 µL of the 10 µM probe working solution to each well.
-
Mix gently by pipetting.
-
Incubate the plate at 37°C for 15 minutes, protected from light.
-
-
Fluorescence Measurement:
-
Measure the fluorescence intensity using a microplate reader with excitation set at 370 nm and emission at 450 nm.
-
-
Data Analysis:
-
Subtract the fluorescence of the blank (0 µM cysteine) from all readings.
-
Plot the fluorescence intensity versus the cysteine concentration to generate a standard curve.
-
Determine the concentration of cysteine in unknown samples by interpolating their fluorescence values on the standard curve.
-
Protocol 2: Detection of Intracellular Thiols in Live Cells
Objective: To visualize the relative levels of intracellular thiols in cultured cells.
Materials:
-
Cultured cells (e.g., HeLa, MCF-7)
-
This compound (Probe)
-
Cell culture medium (e.g., DMEM)
-
Fetal bovine serum (FBS)
-
Phosphate-buffered saline (PBS), pH 7.4
-
N-ethylmaleimide (NEM) (optional, as a thiol-quenching control)
-
Fluorescence microscope
Procedure:
-
Cell Culture:
-
Seed cells in a glass-bottom dish or chamber slide and culture until they reach 50-70% confluency.
-
-
Probe Loading:
-
Prepare a 10 µM working solution of the this compound probe in serum-free cell culture medium.
-
Wash the cells twice with warm PBS.
-
Incubate the cells with the probe working solution for 30 minutes at 37°C in a CO2 incubator.
-
-
(Optional) Control Experiment:
-
Pre-treat a separate set of cells with 1 mM NEM in serum-free medium for 30 minutes before probe loading to deplete intracellular thiols.
-
-
Washing:
-
Wash the cells three times with warm PBS to remove excess probe.
-
-
Imaging:
-
Add fresh PBS or cell culture medium to the cells.
-
Image the cells using a fluorescence microscope equipped with a DAPI filter set (or similar, with excitation around 370 nm and emission around 450 nm).
-
-
Image Analysis:
-
Analyze the fluorescence intensity in the cells. A brighter fluorescence signal indicates a higher concentration of intracellular thiols. Compare the fluorescence of treated cells with the NEM-treated control cells.
-
Disclaimer: The application notes and protocols provided are illustrative and based on the chemical properties of this compound and its analogs. Researchers should perform their own optimization and validation experiments for their specific applications.
Application Notes and Protocols for the Synthesis of 3-(Bromomethyl)-2-quinoxalinol-Based Enzyme Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quinoxaline derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities. The quinoxaline scaffold is a key structural motif in a variety of biologically active molecules, exhibiting anticancer, antimicrobial, antiviral, and anti-inflammatory properties. The introduction of a reactive bromomethyl group at the 3-position of the 2-quinoxalinol core provides a valuable synthetic handle for further chemical modifications. This allows for the exploration of structure-activity relationships and the development of novel therapeutic agents by creating libraries of derivatives for screening against various biological targets. This document provides detailed protocols for the synthesis of the parent compound, 3-(Bromomethyl)-2-quinoxalinol, and its subsequent use in the development of enzyme inhibitors, with a focus on Apoptosis Signal-Regulating Kinase 1 (ASK1) and Protein Kinase CK2.
Data Presentation: Enzyme Inhibitory Activity
The following tables summarize the in vitro inhibitory activity of selected quinoxaline derivatives against target enzymes. This data is crucial for understanding the structure-activity relationship (SAR) and for guiding further optimization of lead compounds.
Table 1: Inhibitory Activity of Quinoxaline Derivatives against Apoptosis Signal-Regulating Kinase 1 (ASK1)
| Compound ID | Structure | Modification on Quinoxaline Core | IC₅₀ (nM)[1][2][3] |
| 26e | Dibromo substitution | 30.17 | |
| 30 | Fused benzene ring | ~70 | |
| 26b | Dimethyl substitution | ~70 | |
| 22 | Nitro substitution | 200-700 | |
| 26a | Difluoro substitution | 200-700 | |
| 26c | Dichloro substitution | 200-700 | |
| 26d | Dibromo substitution (alternate) | 200-700 | |
| 26f | Dimethoxy substitution | 200-700 |
Table 2: Inhibitory Activity of Pyrrolo[1,2-a]quinoxaline Derivatives against Protein Kinase CK2
| Compound ID | Structure | Modification on Pyrrolo[1,2-a]quinoxaline Core | IC₅₀ (nM)[4] |
| 1c | 4-[(3-chlorophenyl)amino]-3-carboxylic acid | 49 |
Experimental Protocols
Synthesis of this compound
This synthesis is a two-step process starting from the condensation of o-phenylenediamine and pyruvic acid to form 3-methyl-2-quinoxalinol, followed by a free-radical bromination of the methyl group.
Step 1: Synthesis of 3-Methyl-2-quinoxalinol
This protocol is adapted from a known procedure for the synthesis of 3-methyl-2-quinoxalinol.[5]
-
Materials:
-
o-Phenylenediamine
-
Sodium pyruvate (or pyruvic acid)
-
Glacial acetic acid
-
Ethanol
-
Deionized water
-
-
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser (if using pyruvic acid and heating)
-
Büchner funnel and filter paper
-
Beakers
-
Recrystallization apparatus
-
-
Procedure:
-
In a round-bottom flask, dissolve o-phenylenediamine (1 equivalent) in aqueous acetic acid (e.g., 20% v/v).
-
To the stirred solution, add sodium pyruvate (1 equivalent) at room temperature.
-
Continue stirring at room temperature for 3-12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
A precipitate of 3-methyl-2-quinoxalinol will form.
-
Collect the crude product by vacuum filtration using a Büchner funnel and wash with cold water.
-
Purify the product by recrystallization from an ethanol/water mixture to afford pure 3-methyl-2-quinoxalinol.
-
Dry the purified product under vacuum.
-
Step 2: Synthesis of this compound
This protocol is a general procedure for benzylic bromination using N-Bromosuccinimide (NBS) and a radical initiator.
-
Materials:
-
3-Methyl-2-quinoxalinol
-
N-Bromosuccinimide (NBS)
-
2,2'-Azobis(2-methylpropionitrile) (AIBN) or Benzoyl Peroxide (BPO)
-
Carbon tetrachloride (CCl₄) or other suitable non-polar solvent (e.g., acetonitrile)
-
Anhydrous sodium sulfate
-
-
Equipment:
-
Three-neck round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Inert gas (Nitrogen or Argon) inlet
-
Heating mantle
-
Büchner funnel and filter paper
-
Rotary evaporator
-
Chromatography column (for purification)
-
-
Procedure:
-
To a three-neck round-bottom flask equipped with a reflux condenser and an inert gas inlet, add 3-methyl-2-quinoxalinol (1 equivalent) and a suitable solvent such as carbon tetrachloride.
-
Add N-Bromosuccinimide (NBS) (1.1 equivalents) to the suspension.
-
Add a catalytic amount of a radical initiator, such as AIBN or benzoyl peroxide (e.g., 0.05 equivalents).
-
Heat the reaction mixture to reflux under an inert atmosphere.
-
Monitor the reaction progress by TLC. The reaction is typically complete within a few hours.
-
After the reaction is complete, cool the mixture to room temperature.
-
Filter off the succinimide byproduct.
-
Wash the filtrate with an aqueous solution of sodium thiosulfate to remove any remaining bromine, followed by a water wash.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel to obtain this compound.
-
Enzyme Inhibition Assays
ASK1 Kinase Assay (ADP-Glo™ Kinase Assay)
This protocol is based on the ADP-Glo™ Kinase Assay system, which measures the amount of ADP produced in a kinase reaction.
-
Materials:
-
Recombinant human ASK1 enzyme
-
Myelin Basic Protein (MBP) as a substrate
-
ATP
-
ADP-Glo™ Kinase Assay Kit (containing ADP-Glo™ Reagent and Kinase Detection Reagent)
-
Kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)
-
This compound derivatives (test inhibitors)
-
Staurosporine (positive control inhibitor)
-
384-well plates
-
-
Procedure:
-
Prepare serial dilutions of the test inhibitors and the positive control in DMSO.
-
In a 384-well plate, add the test inhibitor or control.
-
Add the ASK1 enzyme and substrate (MBP) solution to the wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.
-
Convert the ADP generated to ATP and measure the light output by adding the Kinase Detection Reagent. Incubate for 30 minutes at room temperature.
-
Measure the luminescence using a plate reader.
-
Calculate the percentage of inhibition for each inhibitor concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.
-
Protein Kinase CK2 Inhibition Assay
This protocol describes a radiometric assay for measuring CK2 activity.
-
Materials:
-
Recombinant human Protein Kinase CK2
-
Specific peptide substrate for CK2 (e.g., RRRADDSDDDDD)
-
[γ-³²P]ATP
-
Kinase assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 10 mM MgCl₂, 1 mM DTT)
-
This compound derivatives (test inhibitors)
-
P81 phosphocellulose paper
-
Phosphoric acid (for washing)
-
Scintillation counter
-
-
Procedure:
-
Prepare a reaction mixture containing the kinase assay buffer, CK2 enzyme, and the peptide substrate.
-
Add varying concentrations of the test inhibitor or vehicle (DMSO) to the reaction mixture.
-
Pre-incubate for 10 minutes at room temperature.
-
Initiate the kinase reaction by adding [γ-³²P]ATP.
-
Incubate the reaction at 30°C for a predetermined time (e.g., 10-30 minutes).
-
Stop the reaction by spotting an aliquot of the reaction mixture onto a P81 phosphocellulose paper square.
-
Wash the P81 paper extensively with phosphoric acid to remove unincorporated radiolabeled ATP.
-
Measure the amount of incorporated radioactivity on the P81 paper using a scintillation counter.
-
Calculate the percentage of kinase inhibition for each inhibitor concentration relative to the vehicle control and determine the IC₅₀ value.
-
Mandatory Visualizations
Signaling Pathways
Caption: ASK1 signaling pathway and point of inhibition.
Caption: Protein Kinase CK2 in Wnt and NF-κB signaling.
Experimental Workflows
Caption: Workflow for synthesis of inhibitors.
Caption: General workflow for enzyme inhibition assays.
References
- 1. Synthesis and biological evaluation of quinoxaline derivatives as ASK1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and biological evaluation of quinoxaline derivatives as ASK1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and biological evaluation of novel substituted pyrrolo[1,2-a]quinoxaline derivatives as inhibitors of the human protein kinase CK2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 3-METHYL-2-QUINOXALINOL synthesis - chemicalbook [chemicalbook.com]
Application Notes: 3-(Bromomethyl)-2-quinoxalinol in Proteomics Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(Bromomethyl)-2-quinoxalinol is a reactive compound with potential applications in chemical proteomics for the study of protein function and drug discovery. Its utility lies in the bromo-methyl group, which can covalently modify specific amino acid residues, allowing for the enrichment and identification of target proteins. This document provides detailed application notes and protocols for the use of this compound in proteomics research, with a focus on identifying and quantifying protein-drug interactions and elucidating signaling pathways.
The core principle of this technique is the covalent labeling of proteins by this compound. The quinoxalinol scaffold provides a core structure that can be modified to develop new therapeutic agents, while the bromomethyl group acts as a reactive handle for covalent modification of target proteins. This allows for the subsequent identification of these proteins using mass spectrometry-based proteomics.
Principle of Labeling
The labeling reaction is predicated on the nucleophilic substitution of the bromine atom on the bromomethyl group by a nucleophilic side chain of an amino acid on the protein. The thiol group of cysteine residues is the most probable target for this reaction due to its high nucleophilicity at physiological pH, resulting in a stable thioether bond. Other nucleophilic residues such as histidine, lysine, and methionine could also potentially be modified, but with lower efficiency. The specificity of labeling can be influenced by reaction conditions such as pH, temperature, and incubation time.
Applications
-
Target Deconvolution for Drug Discovery: Identification of the molecular targets of quinoxaline-based compounds.
-
Covalent Ligand Screening: Screening for and validation of covalent inhibitors that target specific cysteine residues.
-
Redox Proteomics: Studying changes in the redox state of cysteine residues in response to cellular stress or signaling events.
-
Pathway Elucidation: Mapping the protein interaction networks and signaling pathways affected by quinoxaline-based molecules.
Data Presentation
The following table represents hypothetical quantitative data from a proteomics experiment using this compound to identify the targets of a hypothetical parent drug, "Quinoxalinol-X," in a cancer cell line. In this example, cells were treated with either a vehicle control or Quinoxalinol-X, followed by competitive labeling with this compound. A decrease in labeling by this compound on a specific cysteine residue indicates that it is a target of Quinoxalinol-X.
| Protein | Gene | Peptide Sequence | Cysteine Site | Fold Change (Quinoxalinol-X / Control) | p-value | Function |
| Pyruvate kinase M1/2 | PKM | DGVANAVAVGAVLDTKCCEVQ | Cys424 | -3.2 | 0.001 | Glycolysis |
| Glutathione S-transferase P | GSTP1 | IYLARNRYFENGKCCLWAD | Cys47 | -2.8 | 0.005 | Detoxification |
| Peroxiredoxin-1 | PRDX1 | VCPAGWKPGSGTIKPNVCCFK | Cys173 | -2.5 | 0.008 | Redox regulation |
| Thioredoxin | TXN | GAFQENIPLVVDFITNWCCKE | Cys35 | -2.1 | 0.012 | Redox regulation |
| Protein disulfide-isomerase | P4HB | YAPAFIQLAEEDIDSLACC*KA | Cys397 | -1.8 | 0.025 | Protein folding |
Table 1: Hypothetical quantitative proteomics data for target identification of "Quinoxalinol-X" using competitive labeling with this compound. The fold change represents the ratio of labeling intensity in the treated versus control samples. A negative fold change indicates target engagement by Quinoxalinol-X.
Experimental Protocols
Protocol 1: In-situ Labeling of Cellular Proteins
This protocol describes the labeling of proteins with this compound directly in living cells.
Materials:
-
Cell culture medium
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-Buffered Saline (PBS)
-
Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAM)
-
Urea
-
Trypsin
-
Desalting column
-
LC-MS/MS system
Procedure:
-
Cell Culture and Treatment: a. Culture cells to 70-80% confluency. b. Treat cells with the desired concentration of this compound (typically 1-50 µM in DMSO) or vehicle control (DMSO) for 1-4 hours.
-
Cell Harvest and Lysis: a. Aspirate the medium and wash the cells twice with ice-cold PBS. b. Lyse the cells with Lysis Buffer on ice for 30 minutes. c. Scrape the cells and centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris. d. Collect the supernatant containing the protein lysate.
-
Protein Reduction, Alkylation, and Digestion: a. Determine the protein concentration of the lysate (e.g., using a BCA assay). b. Denature the proteins by adding urea to a final concentration of 8 M. c. Reduce disulfide bonds by adding DTT to a final concentration of 10 mM and incubating at 37°C for 1 hour. d. Alkylate free cysteine residues by adding IAM to a final concentration of 55 mM and incubating in the dark at room temperature for 45 minutes. e. Dilute the urea concentration to less than 2 M with 50 mM ammonium bicarbonate. f. Digest the proteins with trypsin (1:50 enzyme-to-protein ratio) overnight at 37°C.
-
Peptide Desalting and LC-MS/MS Analysis: a. Acidify the peptide solution with formic acid to a final concentration of 0.1%. b. Desalt the peptides using a desalting column according to the manufacturer's instructions. c. Dry the desalted peptides and resuspend them in a suitable solvent for LC-MS/MS analysis. d. Analyze the peptides by LC-MS/MS to identify the proteins labeled with this compound.
Protocol 2: Competitive Labeling for Target Identification
This protocol is designed to identify the specific protein targets of a non-reactive parent compound by competing for binding with the reactive probe, this compound.
Procedure:
-
Cell Culture and Treatment: a. Culture cells as described in Protocol 1. b. Pre-treat cells with the parent compound or vehicle control for the desired time and concentration. c. Add this compound to the cell culture medium and incubate for 1-4 hours.
-
Sample Preparation and Analysis: a. Follow the steps for cell harvest, lysis, protein digestion, and LC-MS/MS analysis as described in Protocol 1. b. Quantify the relative abundance of labeled peptides between the parent compound-treated and vehicle-treated samples. A decrease in the signal for a peptide labeled with this compound in the presence of the parent compound indicates that the parent compound binds to and protects that specific cysteine residue.
Visualizations
Experimental Workflow
Caption: Workflow for proteome-wide labeling with this compound.
Hypothetical Signaling Pathway
Caption: Hypothetical pathway showing competitive target engagement.
Application Notes and Protocols for 3-(Bromomethyl)-2-quinoxalinol in Single-Cell Analysis
Disclaimer: The following application notes and protocols are a theoretical framework based on the known chemical properties of 3-(Bromomethyl)-2-quinoxalinol and related compounds. To date, there is no direct published evidence for the use of this specific compound in single-cell analysis. The proposed application and protocols are intended to serve as a starting point for researchers interested in exploring its potential and will require significant optimization and validation.
Introduction
Single-cell analysis techniques have revolutionized our understanding of cellular heterogeneity. A key challenge in many single-cell workflows is the ability to specifically label and track subpopulations of live cells for downstream analysis. This compound is a molecule possessing a reactive bromomethyl group and a quinoxalinol core, which is a class of compounds known to exhibit fluorescent properties. This suggests its potential as a covalent intracellular fluorescent probe for single-cell studies.
The reactive bromomethyl group can form stable covalent bonds with intracellular nucleophiles, such as the thiol groups of cysteine residues in proteins. Upon reaction, the quinoxalinol moiety may serve as a fluorescent reporter, allowing for the identification and isolation of labeled cells. This hypothetical application could enable researchers to perform live-cell imaging, flow cytometry-based sorting of labeled single cells for subsequent transcriptomic or genomic analysis, and cell tracking studies.
Principle of the Method
The proposed application of this compound leverages its chemical structure for intracellular covalent labeling. The bromomethyl group acts as a reactive electrophile that can readily undergo nucleophilic substitution with intracellular thiols, primarily on cysteine residues of proteins and glutathione. This reaction forms a stable thioether bond, covalently attaching the quinoxalinol fluorophore to intracellular components. The quinoxalinol core is hypothesized to be fluorescent upon excitation at an appropriate wavelength, rendering the labeled cells detectable by fluorescence-based methods.
Hypothetical Signaling Pathway and Labeling Reaction
Caption: Proposed reaction of this compound with a protein.
Experimental Protocols
I. Preparation of this compound Stock Solution
Caution: this compound is a reactive alkylating agent and should be handled with appropriate personal protective equipment (gloves, lab coat, safety glasses).
-
Reagent: this compound (MW: 239.07 g/mol )
-
Solvent: Anhydrous Dimethyl Sulfoxide (DMSO)
-
Procedure: a. Prepare a 10 mM stock solution by dissolving 2.39 mg of this compound in 1 mL of anhydrous DMSO. b. Vortex thoroughly to ensure complete dissolution. c. Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. d. Store at -20°C, protected from light.
II. In Vitro Labeling of Single Cells
This protocol provides a general guideline for labeling cells in suspension. Optimization of the probe concentration and incubation time will be necessary for different cell types.
-
Cell Preparation: a. Harvest cells and determine cell viability and concentration using a hemocytometer or an automated cell counter. Cell viability should be >90%. b. Resuspend the cells in pre-warmed complete cell culture medium or a suitable buffer (e.g., PBS with 1% BSA) at a concentration of 1 x 10^6 cells/mL.
-
Labeling Procedure: a. Prepare a working solution of this compound by diluting the 10 mM stock solution in pre-warmed serum-free medium or PBS. A starting concentration range of 1-20 µM is recommended for optimization. b. Add the working solution to the cell suspension. For example, add 1 µL of a 1 mM working solution to 1 mL of cell suspension for a final concentration of 1 µM. c. Incubate the cells at 37°C in a CO2 incubator for 15-60 minutes. The optimal incubation time will need to be determined empirically. d. After incubation, wash the cells twice with 5 mL of complete culture medium or PBS with 1% BSA to remove any unbound probe. Centrifuge at 300 x g for 5 minutes between washes. e. Resuspend the final cell pellet in the appropriate buffer for downstream analysis (e.g., FACS buffer for flow cytometry, or culture medium for imaging).
Experimental Workflow for Single-Cell Analysis
Caption: A hypothetical workflow for using the probe in single-cell analysis.
Data Presentation: Hypothetical Quantitative Data
The following tables present hypothetical data to illustrate how the performance of this compound as a single-cell labeling probe could be assessed.
Table 1: Optimization of Probe Concentration
| Concentration (µM) | Labeling Efficiency (%) | Mean Fluorescence Intensity (a.u.) | Cell Viability (%) |
| 0 (Control) | < 1 | 150 | 98 |
| 1 | 45 | 8,500 | 97 |
| 5 | 85 | 35,000 | 95 |
| 10 | 92 | 62,000 | 90 |
| 20 | 94 | 75,000 | 82 |
Table 2: Optimization of Incubation Time (at 5 µM)
| Incubation Time (min) | Labeling Efficiency (%) | Mean Fluorescence Intensity (a.u.) | Cell Viability (%) |
| 5 | 30 | 12,000 | 96 |
| 15 | 75 | 30,000 | 95 |
| 30 | 85 | 35,000 | 95 |
| 60 | 88 | 38,000 | 94 |
Downstream Applications
A. Fluorescence Microscopy
-
After labeling and washing, resuspend cells in a suitable imaging medium.
-
Seed the cells onto a glass-bottom dish or slide.
-
Allow the cells to adhere (if applicable).
-
Image the cells using a fluorescence microscope with appropriate filter sets for the quinoxalinol fluorophore (excitation and emission wavelengths would need to be determined experimentally, but a starting point could be excitation in the UV or blue range and emission in the blue or green range).
-
Assess the subcellular localization of the fluorescence and the overall labeling efficiency.
B. Flow Cytometry and Fluorescence-Activated Cell Sorting (FACS)
-
Following the labeling protocol, resuspend the cells in FACS buffer (e.g., PBS with 1% BSA and 2 mM EDTA) at a concentration of 1-10 x 10^6 cells/mL.
-
Analyze the cells on a flow cytometer equipped with a laser that can excite the quinoxalinol fluorophore.
-
Gate on the live-cell population based on forward and side scatter, and then quantify the percentage of fluorescently labeled cells.
-
For FACS, set a gate on the fluorescently positive population and sort the single cells directly into lysis buffer for downstream applications such as scRNA-seq.
Conclusion
While the use of this compound in single-cell analysis is currently hypothetical, its chemical properties suggest a potential application as a covalent intracellular fluorescent probe. The provided theoretical framework, protocols, and example data are intended to guide researchers in the initial exploration and validation of this compound for live-cell labeling and tracking in single-cell studies. Significant optimization and characterization, including determination of its spectral properties, cell permeability, and potential cytotoxicity, will be critical for its successful implementation.
Illuminating Cellular Landscapes: Quinoxaline-Based Probes for Advanced Cellular Imaging
Application Notes and Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction
Quinoxaline derivatives are a versatile class of heterocyclic compounds that have garnered significant attention in the field of cellular imaging. Their inherent fluorescence, coupled with the tunability of their photophysical properties through chemical modifications, makes them ideal candidates for the development of novel fluorescent probes. These probes offer several advantages over traditional dyes, including high quantum yields, large Stokes shifts, and enhanced photostability, enabling sensitive and robust imaging of various cellular components and processes. This document provides detailed application notes and protocols for the utilization of quinoxaline-based probes in cellular imaging, with a focus on their synthesis, characterization, and application in living cells.
Data Presentation
The photophysical properties of fluorescent probes are critical determinants of their suitability for specific imaging applications. Quinoxaline-based probes can be engineered to exhibit a wide range of spectral characteristics.
Table 1: Photophysical Properties of Representative Quinoxaline-Based Fluorescent Probes
| Probe/Derivative Name | Target Analyte(s) | Excitation (λex) (nm) | Emission (λem) (nm) | Stokes Shift (nm) | Quantum Yield (Φ) | Reference |
| Quinoxaline Derivatives (General) | General Imaging | 450 - 550 | 500 - 650 | 50 - 150 | 0.4 - 0.9 | [1] |
| Aminoquinoxaline QC1 | pH | ~450 | ~520 | ~70 | Not Specified | [2] |
| Pyrrolo[1,2-a]quinoxaline (QPP) | Lysosomes | Not Specified | Not Specified | Not Specified | Not Specified | [3] |
| Quinoxaline-Naphthaldehyde (QNH) | Cu2+ | ~470 | Not Emissive | Not Applicable | Not Applicable | [4] |
Note: The values presented are representative and can vary depending on the specific derivative, solvent, and environmental conditions. The data clearly indicates that quinoxaline probes can be designed to exhibit large Stokes shifts, which is crucial for minimizing self-quenching and improving signal-to-noise ratios in fluorescence imaging.[1]
Experimental Protocols
Protocol 1: General Synthesis of Quinoxaline-Based Probes
The most common and straightforward method for synthesizing the quinoxaline core is the condensation of an aryl-1,2-diamine with a 1,2-dicarbonyl compound.[5] This versatile reaction allows for the introduction of various functional groups to tune the probe's properties.
Materials:
-
Aryl 1,2-diamine (1 mmol)
-
1,2-dicarbonyl compound (1 mmol)
-
Ethanol (10 mL)
-
Mortar and pestle
-
Silica nanoparticles (0.6 g) (optional, as a reusable catalyst)[6]
-
Round-bottomed flask (25 mL)
-
Centrifuge
Procedure:
-
In a mortar, combine the aryl 1,2-diamine (1 mmol), 1,2-dicarbonyl compound (1 mmol), and silica nanoparticles (0.6 g).[6]
-
Grind the mixture vigorously at room temperature.[6]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, transfer the mixture to a 25 mL round-bottomed flask.[6]
-
Add 10 mL of hot ethanol to the flask and centrifuge the mixture for 20 minutes to separate the silica nanoparticles.[6]
-
Collect the supernatant and concentrate it to approximately 5 mL.[6]
-
Allow the solution to stand at room temperature for 4-5 hours to allow the product to precipitate.[6]
-
Collect the precipitated product by filtration through a sintered glass funnel, wash with cold ethanol, and dry.[6]
-
The silica nanoparticle catalyst can be recovered, washed with hot ethanol, dried, and reused for subsequent reactions.[6]
Protocol 2: Live-Cell Imaging with Quinoxaline-Based Probes
This protocol provides a general guideline for staining and imaging live cells using quinoxaline-based fluorescent probes. Optimization of probe concentration, incubation time, and imaging parameters is recommended for each specific probe and cell line.
Materials:
-
Mammalian cell line of interest (e.g., HeLa, HEK293)
-
Complete cell culture medium (e.g., DMEM supplemented with 10% FBS and 1% penicillin-streptomycin)
-
Glass-bottom dishes or multi-well plates suitable for fluorescence microscopy
-
Quinoxaline-based fluorescent probe
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Phosphate-Buffered Saline (PBS) or Hank's Balanced Salt Solution (HBSS)
-
Fluorescence microscope (confocal or wide-field) with appropriate filter sets
Procedure:
1. Cell Culture and Plating: a. Culture cells to 70-80% confluency in a T-75 flask. b. The day before imaging, seed the cells onto glass-bottom dishes or multi-well plates at a density that will result in 50-70% confluency on the day of the experiment. c. Incubate the cells overnight at 37°C in a humidified atmosphere with 5% CO2.
2. Probe Preparation and Cell Staining: a. Prepare a 1-10 mM stock solution of the quinoxaline-based probe in anhydrous DMSO. Store this stock solution at -20°C, protected from light.[7] b. On the day of the experiment, dilute the stock solution to the desired working concentration (typically 1-10 µM) in serum-free cell culture medium or an appropriate buffer (e.g., PBS or HBSS).[7] The optimal concentration should be determined empirically. c. Remove the culture medium from the cells and wash them once with pre-warmed PBS. d. Add the probe-containing medium to the cells and incubate for 15-60 minutes at 37°C, protected from light.[7] The optimal incubation time will vary depending on the probe and cell type.[7] e. After incubation, remove the staining solution and wash the cells two to three times with pre-warmed PBS or imaging buffer to remove excess unbound probe.[7] f. Add fresh, pre-warmed imaging buffer (e.g., serum-free medium or HBSS) to the cells.
3. Fluorescence Microscopy and Imaging: a. Place the dish or plate on the stage of the fluorescence microscope. b. Use the appropriate excitation and emission filters for the specific quinoxaline probe. c. To minimize phototoxicity and photobleaching, use the lowest possible excitation light intensity and the shortest exposure time that provides a sufficient signal-to-noise ratio.[7] d. For time-lapse imaging, ensure the cells are maintained in a stage-top incubator that controls temperature, humidity, and CO2 levels.[8] e. Acquire images using a high-sensitivity camera.
Mandatory Visualizations
Caption: Experimental workflow for the synthesis and application of quinoxaline-based probes.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. A Quinoxaline−Naphthaldehyde Conjugate for Colorimetric Determination of Copper Ion - PMC [pmc.ncbi.nlm.nih.gov]
- 5. acgpubs.org [acgpubs.org]
- 6. rsc.org [rsc.org]
- 7. benchchem.com [benchchem.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
Application Notes and Protocols: 3-(Bromomethyl)-2-quinoxalinol in the Study of Protein-Protein Interactions
Disclaimer: The application of 3-(Bromomethyl)-2-quinoxalinol for the specific study of protein-protein interactions (PPIs) as a primary tool is a proposed methodology based on its chemical structure. The protocols provided are generalized and would require empirical optimization for specific biological systems.
Introduction
Protein-protein interactions (PPIs) are fundamental to nearly all cellular processes, and their dysregulation is implicated in numerous diseases. The study of these interactions is crucial for understanding biological mechanisms and for the development of novel therapeutics. Chemical probes that can capture and identify PPIs are invaluable tools in this field. Quinoxaline derivatives are a significant class of heterocyclic compounds, with many exhibiting a wide range of biological activities, including anticancer, antimicrobial, and kinase inhibition.[1][2] The quinoxaline scaffold can serve as a privileged structure for interacting with biological targets.[1]
This compound is a quinoxaline derivative featuring a reactive bromomethyl group. This electrophilic moiety has the potential to form covalent bonds with nucleophilic amino acid residues (such as Cysteine, Histidine, or Lysine) on proteins. This reactivity makes this compound a candidate for use as a covalent probe to study PPIs through affinity labeling and chemical cross-linking strategies. By forming a stable, covalent bond with a target protein or its interacting partner, it can help to identify and characterize transient or weak interactions that are often difficult to detect using non-covalent methods.[3][4]
Principle of the Method
The proposed mechanism of action for this compound as a PPI probe involves a two-step process. First, the quinoxaline core of the molecule may non-covalently bind to a pocket on a "bait" protein (Protein A). This interaction positions the reactive bromomethyl group in close proximity to an interacting "prey" protein (Protein B). Subsequently, the electrophilic bromomethyl group reacts with a nearby nucleophilic residue on Protein B, forming a stable covalent bond. This cross-links the two interacting proteins, allowing for the capture and subsequent identification of the interacting partner. This strategy of targeted covalent inhibition is a powerful approach to enhance the affinity and duration of action of small molecule probes.[5]
Illustrative Quantitative Data
While specific quantitative data for this compound as a PPI modulator is not available, the following tables summarize the inhibitory activities of other quinoxaline derivatives against various protein targets to illustrate the potential potency of this class of compounds.
Table 1: Illustrative Kinase Inhibition by Quinoxaline Derivatives
| Compound Class | Target Kinase | Assay Type | IC50 / EC50 | Reference |
|---|---|---|---|---|
| Pyrrolo[1,2-a]quinoxaline | Protein Kinase CK2 | Kinase Activity Assay | 49 nM | [6] |
| Dibromo-substituted quinoxaline | ASK1 | Kinase Activity Assay | 30.17 nM | [7] |
| Quinoxaline-2-carboxylic acid | Pim-1 Kinase | Enzymatic Assay | 74 nM | [5] |
| Phenylquinoxalin-2(1H)-one | COX-2 | Inhibition Assay | 10.24 µM |[8] |
Table 2: Illustrative Antiproliferative Activity of Quinoxaline Derivatives
| Compound Class | Cell Line | Assay Type | IC50 / GI50 | Reference |
|---|---|---|---|---|
| Quinoxaline derivative | MDA-MB-436 (Breast Cancer) | MTT Assay | 2.57 µM | [9] |
| 3-vinyl-quinoxalin-2(1H)-one | A549 (Lung Cancer) | Antiproliferative Assay | 0.44 µM | [10] |
| Oxiranyl-quinoxaline | HCT-116 (Colon Cancer) | Antiproliferative Assay | 9.46 µM | [11] |
| Quinoxaline derivative | HeLa (Cervical Cancer) | Antiproliferative Assay | 0.126 µM |[2] |
Experimental Protocols
Protocol 1: Affinity Labeling of a Purified Protein with this compound
Objective: To confirm the covalent modification of a target protein by this compound.
Materials:
-
Purified protein of interest (Protein A)
-
This compound (stock solution in DMSO)
-
Reaction Buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.4)
-
Quenching solution (e.g., 100 mM DTT or β-mercaptoethanol)
-
SDS-PAGE reagents
-
Coomassie stain or Western blot reagents
-
Mass spectrometer for protein analysis
Procedure:
-
Reaction Setup: In a microcentrifuge tube, prepare a reaction mixture containing the purified Protein A at a final concentration of 1-5 µM in the Reaction Buffer.
-
Initiate Labeling: Add this compound to the reaction mixture from the DMSO stock. Test a range of final concentrations (e.g., 10-100 µM). Include a DMSO-only control.
-
Incubation: Incubate the reaction at room temperature or 37°C for 1 hour. The optimal time may need to be determined empirically (e.g., by testing time points from 15 min to 2 hours).
-
Quenching: Stop the reaction by adding the quenching solution to scavenge any unreacted this compound.
-
SDS-PAGE Analysis: Add SDS-PAGE loading buffer to the quenched reactions, boil for 5 minutes, and load onto a polyacrylamide gel. Run the gel to separate the proteins.
-
Visualization: Stain the gel with Coomassie Blue to visualize the protein bands. A successful covalent modification may result in a slight shift in the molecular weight of the protein, though this is often not detectable.
-
Mass Spectrometry (MS) Analysis: To confirm covalent labeling, excise the protein band from the gel. Perform in-gel digestion (e.g., with trypsin) and analyze the resulting peptides by LC-MS/MS. Look for peptide fragments with a mass shift corresponding to the addition of the quinoxalinol moiety. This will also help identify the specific amino acid residue(s) that were modified.
Protocol 2: Chemical Cross-linking and Pull-Down Assay to Identify Interacting Proteins
Objective: To identify interacting partners of a bait protein from a complex mixture (e.g., cell lysate) using this compound. This protocol assumes the use of a tagged version of the probe for affinity purification.
Materials:
-
Cells expressing the bait protein of interest
-
Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Tagged this compound (e.g., biotinylated version)
-
Affinity resin (e.g., Streptavidin-agarose beads)
-
Wash Buffer (e.g., Lysis buffer with lower detergent concentration)
-
Elution Buffer (e.g., SDS-PAGE loading buffer or a buffer with high salt/low pH)
-
SDS-PAGE and Western blot reagents
-
Mass spectrometer for proteomic analysis
Procedure:
-
Cell Lysis: Harvest cells and prepare a clarified cell lysate using an appropriate lysis buffer. Determine the total protein concentration.
-
Cross-linking Reaction: Incubate the cell lysate (e.g., 1-2 mg of total protein) with the tagged this compound probe at a predetermined optimal concentration for 1-2 hours at 4°C with gentle rotation. Include a control with a non-reactive analogue of the probe or DMSO alone.
-
Affinity Capture: Add the pre-equilibrated affinity resin (e.g., streptavidin beads) to the lysate and incubate for an additional 1-2 hours at 4°C to capture the probe and any covalently linked protein complexes.
-
Washing: Pellet the beads by centrifugation and discard the supernatant. Wash the beads extensively with Wash Buffer (e.g., 3-5 times) to remove non-specifically bound proteins.
-
Elution: Elute the captured proteins from the beads. For MS analysis, this can be done by boiling the beads in SDS-PAGE loading buffer.
-
SDS-PAGE and Western Blot: Run the eluates on an SDS-PAGE gel. Visualize the proteins by silver staining or perform a Western blot using an antibody against the bait protein to confirm its successful pull-down.
-
Protein Identification by Mass Spectrometry: Excise the entire lane or specific bands from a stained gel for in-gel digestion and subsequent LC-MS/MS analysis to identify the bait protein and its covalently captured interacting partners.[3]
Illustrative Signaling Pathway
Quinoxaline derivatives have been shown to modulate various signaling pathways critical in cancer and other diseases. A prominent example is the PI3K/mTOR pathway, which controls cell growth, proliferation, and survival.[12] Dual inhibitors targeting this pathway are of significant therapeutic interest.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Chemical cross-linking for protein-protein interaction studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Spontaneous and specific chemical cross-linking in live cells to capture and identify protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. New Quinoxaline Derivatives as Dual Pim-1/2 Kinase Inhibitors: Design, Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and biological evaluation of novel substituted pyrrolo[1,2-a]quinoxaline derivatives as inhibitors of the human protein kinase CK2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and biological evaluation of quinoxaline derivatives as ASK1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Multi-scale investigation of PQ3-quinoxaline derivatives as selective COX-2 inhibitors: synthesis, structural analysis, DFT, MD simulations, and in silico/in vitro evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. rjptonline.org [rjptonline.org]
Application Notes and Protocols: Antibacterial Properties of 3-(Substituted-methyl)-2-quinoxalinol Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis, antibacterial activity, and experimental protocols for a series of novel quinoxalin-2(1H)-one derivatives. The data and methodologies presented are compiled from recent studies and are intended to guide researchers in the exploration of this promising class of antibacterial agents.
Introduction
Quinoxaline derivatives are a significant class of nitrogen-containing heterocyclic compounds that have garnered considerable interest in medicinal chemistry due to their diverse pharmacological activities, including antibacterial, antifungal, anticancer, and antiviral properties. Modifications at the C-3 position of the quinoxalin-2(1H)-one scaffold, often initiating from a 3-methyl or 3-bromomethyl precursor, have been shown to yield compounds with potent antimicrobial efficacy. This document outlines the antibacterial potential of these derivatives, presenting key data and detailed experimental procedures.
Data Presentation: Antibacterial Activity
The antibacterial activity of various 3-(substituted-methyl)-2-quinoxalinol derivatives has been evaluated against a panel of Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC), minimum bactericidal concentration (MBC), and IC50 values are summarized below.
Table 1: Minimum Inhibitory and Bactericidal Concentrations (MIC/MBC) of 6-(morpholinosulfonyl)quinoxalin-2(1H)-one Derivatives (µg/mL) [1]
| Compound | S. aureus (ATCC 29213) | B. subtilis (ATCC 6633) | E. coli (ATCC 25922) | P. aeruginosa (ATCC 27953) | K. pneumoniae (ATCC 700603) | S. typhimurium (ATCC 14028) |
| MIC / MBC | MIC / MBC | MIC / MBC | MIC / MBC | MIC / MBC | MIC / MBC | |
| 4a | 0.97 / 1.94 | 1.95 / 3.9 | 3.9 / 7.81 | 7.81 / 15.62 | 1.95 / 3.9 | 3.9 / 7.81 |
| 7 | 1.95 / 3.9 | 3.9 / 7.81 | 7.81 / 15.62 | 15.62 / 31.25 | 3.9 / 7.81 | 7.81 / 15.62 |
| 8a | 3.9 / 7.81 | 7.81 / 15.62 | 15.62 / 31.25 | 31.25 / 62.5 | 7.81 / 15.62 | 15.62 / 31.25 |
| 11b | 7.81 / 15.62 | 15.62 / 31.25 | 31.25 / 62.5 | 62.5 / 125 | 15.62 / 31.25 | 31.25 / 62.5 |
| 13 | 1.95 / 3.9 | 3.9 / 7.81 | 7.81 / 15.62 | 15.62 / 31.25 | 3.9 / 7.81 | 7.81 / 15.62 |
| 16 | 0.97 / 1.94 | 1.95 / 3.9 | 3.9 / 7.81 | 7.81 / 15.62 | 1.95 / 3.9 | 3.9 / 7.81 |
| Tetracycline | 15.62 / 18.74 | 31.25 / 37.5 | 31.25 / 37.5 | 62.5 / 75 | 31.25 / 37.5 | 62.5 / 75 |
Table 2: IC50 Values (µg/mL) of Quinoxalinone Derivatives Against Bacteria Implicated in Colorectal Cancer [2]
| Compound | E. faecalis | B. fragilis | E. coli |
| 4c | 9.60 | 14.20 | 18.10 |
| 4d | 10.80 | 15.80 | 19.50 |
| 6b | 12.65 | 18.25 | 22.40 |
| 6e | 12.40 | 17.90 | 21.80 |
| Ampicillin | 12.75 | 16.15 | 20.25 |
Experimental Protocols
Detailed methodologies for the synthesis of the quinoxalinone core and subsequent derivatization, as well as the protocol for antibacterial activity screening, are provided below.
Protocol 1: Synthesis of 3-Hydrazinyl-6-(morpholinosulfonyl)quinoxalin-2(1H)-one[1]
-
Step 1: Synthesis of Dihydroquinoxaline-2,3-dione Derivative (2)
-
This step typically involves the condensation of a substituted o-phenylenediamine with oxalic acid.
-
-
Step 2: Synthesis of 3-Hydrazinyl-6-(morpholinosulfonyl)quinoxalin-2(1H)-one (3a)
-
To a solution of the dihydroquinoxaline-2,3-dione derivative (2) (1 mmol) in ethanol (5 mL), add hydrazine hydrate (80%) (5 mL) dropwise.
-
Stir the solution at room temperature for 30 minutes.
-
Heat the reaction mixture under reflux for 3 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Allow the mixture to cool to room temperature.
-
Collect the solid precipitate that forms by filtration.
-
Crystallize the product from ethanol to yield the desired 3-hydrazinyl-6-(morpholinosulfonyl)quinoxalin-2(1H)-one.
-
Protocol 2: Synthesis of Hydrazone Derivatives (e.g., 4a)[1]
-
To a solution of 3-hydrazinyl-6-(morpholinosulfonyl)quinoxalin-2(1H)-one (3a) (1 mmol) in ethanol (25 mL), add the desired substituted aromatic aldehyde (1 mmol).
-
Add acetic acid (2 mL) as a catalyst.
-
Heat the solution mixture under reflux for 3-6 hours, monitoring the reaction by TLC.
-
Upon completion, a solid precipitate will form.
-
Collect the precipitate by filtration.
-
Crystallize the product from an ethanol/DMF mixture to yield the final hydrazone derivative.
Protocol 3: Determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC)[1][3]
-
Preparation of Bacterial Inoculum:
-
Culture the bacterial strains overnight in a suitable broth medium (e.g., Nutrient Broth or Mueller-Hinton Broth).
-
Dilute the culture to achieve a final concentration of approximately 1 x 10^8 CFU/mL for bacteria.
-
-
Preparation of Test Compounds:
-
Prepare stock solutions of the synthesized quinoxalinone derivatives in a suitable solvent (e.g., DMSO).
-
Perform a two-fold serial dilution of the stock solutions in the appropriate broth medium in a 96-well microtiter plate to obtain a range of concentrations (e.g., 256 µg/mL to 0.5 µg/mL).
-
-
Inoculation and Incubation:
-
Add the prepared bacterial inoculum to each well of the microtiter plate.
-
Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubate the plates at 37°C for 24 hours.
-
-
MIC Determination:
-
The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
-
-
MBC Determination:
-
Take an aliquot from the wells showing no visible growth (at and above the MIC).
-
Spread the aliquot onto an agar plate of the appropriate medium.
-
Incubate the plates at 37°C for 24 hours.
-
The MBC is the lowest concentration that results in a 99.9% reduction in the initial bacterial count.
-
Visualizations
Synthetic Workflow Diagram
The following diagram illustrates the general synthetic pathway for the creation of 3-(substituted-methyl)-2-quinoxalinol derivatives.
Caption: General synthetic scheme for 3-(substituted-methyl)-2-quinoxalinol derivatives.
Experimental Workflow for Antibacterial Screening
The diagram below outlines the key steps in evaluating the antibacterial properties of the synthesized compounds.
Caption: Workflow for MIC and MBC determination of quinoxalinol derivatives.
References
- 1. Design, synthesis of new novel quinoxalin-2(1<i>H</i>)-one derivatives incorporating hydrazone, hydrazine, and pyrazole moieties as antimicrobial potential with <i>in-silico</i> ADME and molecular docking simulation - Arabian Journal of Chemistry [arabjchem.org]
- 2. Synthesis and Characterization of Some New Quinoxalin-2(1H)one and 2-Methyl-3H-quinazolin-4-one Derivatives Targeting the Onset and Progression of CRC with SAR, Molecular Docking, and ADMET Analyses - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Radiolabeled 3-(Bromomethyl)-2-quinoxalinol for Imaging Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of a proposed synthesis and radiolabeling of 3-(bromomethyl)-2-quinoxalinol, a potential candidate for molecular imaging studies. The protocols are based on established chemical principles and published methodologies for analogous quinoxaline derivatives.
Introduction
Quinoxaline derivatives are a significant class of heterocyclic compounds that have garnered substantial interest in medicinal chemistry due to their diverse pharmacological activities, including applications as anticancer, antiviral, and antimicrobial agents.[1] In the realm of molecular imaging, radiolabeled quinoxalines are being explored as positron emission tomography (PET) tracers to visualize and quantify biological processes at the molecular level.[2][3] Radionuclide-based imaging techniques like PET offer high sensitivity and are invaluable for non-invasive diagnosis and therapeutic monitoring.[4] This document outlines a proposed synthetic and radiolabeling pathway for this compound, a scaffold that holds potential for derivatization and labeling for PET imaging.
The bromomethyl group serves as a versatile handle for introducing positron-emitting radionuclides such as Fluorine-18 ([¹⁸F]) via nucleophilic substitution or radiobromine isotopes (e.g., ⁷⁶Br) via isotopic exchange.
Data Presentation: Radiolabeling of Quinoxaline Derivatives
The following tables summarize quantitative data from published studies on the radiolabeling of various quinoxaline derivatives for PET imaging. This data provides a benchmark for expected outcomes when radiolabeling this compound derivatives.
Table 1: Radiolabeling of Quinoxaline Derivatives with Gallium-68
| Compound | Precursor Amount (µg) | Reaction Temperature (°C) | Radiochemical Yield (%) | Radiochemical Purity (%) | Molar Activity (GBq/µmol) | Reference |
| ⁶⁸Ga-labeled aminoquinoxaline | 50 | 90 | Not Reported | 94.5 ± 4.2 | Not Reported | [5] |
Table 2: Radiolabeling of Quinoxaline Derivatives with Fluorine-18
| Compound | Radiolabeling Method | Radiochemical Yield (%) | Radiochemical Purity (%) | Molar Activity (GBq/µmol) | Reference |
| [¹⁸F]Quinoxaline Derivative for NMDA Receptor | Two-step procedure | 5.5 ± 4.2 (overall) | >99 | 254 ± 158 | [2] |
| [¹⁸F]Quinoxaline Derivative for mGlu5 | Not specified | 37 (decay-corrected max) | Not Reported | 80 - 400 | [2] |
Table 3: Radiolabeling of Quinoxaline and Quinoline Derivatives with Carbon-11
| Compound | Radiolabeling Method | Radiochemical Yield (%) | Radiochemical Purity (%) | Molar Activity (GBq/µmol) | Reference |
| [¹¹C]Quinoxaline Analogue | Suzuki cross-coupling with [¹¹C]CH₃I | 11 ± 2 (non-decay corrected) | Not Reported | 20 - 100 | [2] |
| [¹¹C]RS-016 (4-oxo-quinoline) | Not specified | Not Reported | ≥99 | up to 850 | [3] |
Experimental Protocols
Part 1: Synthesis of the Precursor, this compound
This synthesis is a proposed two-step process starting from commercially available reagents.
Step 1.1: Synthesis of 3-Methyl-2-quinoxalinol
This protocol is adapted from a known procedure for the condensation of an o-phenylenediamine with a pyruvate salt.[6]
-
Materials:
-
o-Phenylenediamine
-
Sodium pyruvate
-
Aqueous acetic acid (20%)
-
Ethanol
-
Deionized water
-
-
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve o-phenylenediamine (1 equivalent) and sodium pyruvate (1 equivalent) in 20% aqueous acetic acid.
-
Stir the reaction mixture at room temperature for 3 hours.
-
A precipitate will form during the reaction. Collect the solid product by vacuum filtration.
-
Wash the collected solid with cold deionized water.
-
Recrystallize the crude product from an ethanol/water mixture (e.g., 4:1 v/v) to yield pure 3-methyl-2-quinoxalinol.
-
Dry the product under vacuum. Characterize by ¹H NMR, ¹³C NMR, and mass spectrometry.
-
Step 1.2: Synthesis of this compound
This protocol describes a plausible radical bromination of the methyl group of 3-methyl-2-quinoxalinol.
-
Materials:
-
3-Methyl-2-quinoxalinol (from Step 1.1)
-
N-Bromosuccinimide (NBS)
-
Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide
-
Carbon tetrachloride (CCl₄) or other suitable non-polar solvent
-
Inert gas (Argon or Nitrogen)
-
-
Procedure:
-
To a dry round-bottom flask, add 3-methyl-2-quinoxalinol (1 equivalent), N-bromosuccinimide (1.1 equivalents), and a catalytic amount of AIBN.
-
Add dry carbon tetrachloride to the flask.
-
Fit the flask with a reflux condenser and place it under an inert atmosphere.
-
Heat the mixture to reflux and irradiate with a UV lamp (or a standard incandescent light bulb) to initiate the radical reaction.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter off the succinimide byproduct.
-
Remove the solvent from the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain this compound.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
-
Part 2: Proposed Radiolabeling of this compound with Fluorine-18
This protocol is a proposed method for the radiosynthesis of 3-([¹⁸F]Fluoromethyl)-2-quinoxalinol, a potential PET tracer, via nucleophilic substitution.
-
Materials:
-
This compound (precursor)
-
[¹⁸F]Fluoride (produced from a cyclotron and typically in [¹⁸O]H₂O)
-
Kryptofix 2.2.2 (K₂₂₂)
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (anhydrous)
-
Water for injection
-
Ethanol for injection
-
C18 Sep-Pak cartridges
-
HPLC system for purification and analysis
-
-
Procedure:
-
[¹⁸F]Fluoride Trapping and Drying:
-
Pass the aqueous [¹⁸F]fluoride solution through an anion exchange cartridge to trap the [¹⁸F]F⁻.
-
Elute the [¹⁸F]F⁻ from the cartridge into a reaction vessel using a solution of K₂₂₂ and K₂CO₃ in acetonitrile/water.
-
Azeotropically dry the [¹⁸F]F⁻/K₂₂₂/K₂CO₃ complex by heating under a stream of nitrogen or argon. Repeat with additions of anhydrous acetonitrile until the complex is free of water.
-
-
Radiolabeling Reaction:
-
Dissolve the this compound precursor in anhydrous acetonitrile or another suitable polar aprotic solvent (e.g., DMF, DMSO).
-
Add the precursor solution to the dried [¹⁸F]F⁻/K₂₂₂ complex.
-
Seal the reaction vessel and heat at a specified temperature (e.g., 80-120 °C) for a set time (e.g., 10-20 minutes). Monitor the reaction progress using radio-TLC.
-
-
Purification:
-
After cooling, quench the reaction with water.
-
Purify the crude reaction mixture using semi-preparative HPLC to isolate the radiolabeled product.
-
-
Formulation:
-
Collect the HPLC fraction containing the product and remove the organic solvent under a stream of nitrogen while heating.
-
The remaining aqueous solution can be reformulated for in vivo studies by passing it through a C18 Sep-Pak cartridge. Elute the product with ethanol and dilute with sterile saline for injection.
-
-
Quality Control:
-
Determine the radiochemical purity and identity of the final product using analytical HPLC.
-
Measure the molar activity.
-
-
Visualizations
Synthetic Workflow
Caption: Proposed workflow for the synthesis of the this compound precursor and its subsequent radiolabeling with Fluorine-18.
Hypothetical Signaling Pathway Application
Given that some quinoxaline derivatives have been investigated as inhibitors of enzymes like PFKFB3 (involved in glycolysis)[5] or as ligands for receptors like the NMDA receptor[2], a radiolabeled quinoxalinol could potentially be used to image such targets. The following diagram illustrates a hypothetical application in imaging a kinase involved in a cancer signaling pathway.
Caption: Hypothetical use of a radiolabeled quinoxalinol PET tracer to image a target kinase within a cancer cell signaling pathway.
References
- 1. Recent Developments in Direct C–H Functionalization of Quinoxalin-2(1H)-Ones via Multi-Component Tandem Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A mild and convenient protocol for the synthesis of quinoxalin-2(1 H )-ones and benzimidazoles - RSC Advances (RSC Publishing) DOI:10.1039/D4RA06887D [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Quinoxalinone synthesis [organic-chemistry.org]
- 5. Synthesis and Characterization of Some New Quinoxalin-2(1H)one and 2-Methyl-3H-quinazolin-4-one Derivatives Targeting the Onset and Progression of CRC with SAR, Molecular Docking, and ADMET Analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 3-METHYL-2-QUINOXALINOL synthesis - chemicalbook [chemicalbook.com]
Application Notes and Protocols for 3-(Bromomethyl)-2-quinoxalinol in Materials Science
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(Bromomethyl)-2-quinoxalinol, more systematically named 3-(bromomethyl)quinoxalin-2(1H)-one , is a heterocyclic organic compound that holds potential as a versatile building block in the synthesis of functional materials and bioactive molecules. Its structure, featuring a reactive bromomethyl group attached to a quinoxalinone core, allows for a variety of chemical modifications, making it a valuable intermediate for creating more complex molecular architectures. The quinoxalinone moiety itself is known for its electron-withdrawing properties, which can be exploited in the design of materials with specific electronic and photophysical characteristics. While its application in medicinal chemistry as a precursor for pharmacologically active compounds is more widely documented, its utility in materials science is an emerging area of interest.[1]
This document provides an overview of the synthesis, characterization, and potential applications of this compound in materials science, along with detailed experimental protocols.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| CAS Number | 62235-61-4 | [2][3] |
| Molecular Formula | C₉H₇BrN₂O | [2][3] |
| Molecular Weight | 239.07 g/mol | [2][3] |
| Melting Point | 202 °C (with decomposition) | |
| Appearance | White to cream to pale orange to pale brown powder | [4] |
| IUPAC Name | 3-(bromomethyl)-1,2-dihydroquinoxalin-2-one | [4] |
| Synonyms | This compound, 3-bromomethylquinoxalin-2-one, 3-(bromomethyl)-1H-quinoxalin-2-one | [2] |
Synthesis
The primary synthetic route to 3-(bromomethyl)quinoxalin-2(1H)-one involves the bromination of its precursor, 3-methylquinoxalin-2(1H)-one.
Experimental Protocol: Synthesis of 3-(Bromomethyl)quinoxalin-2(1H)-one
This protocol is based on the general principle of benzylic bromination.
Materials:
-
3-Methylquinoxalin-2(1H)-one
-
N-Bromosuccinimide (NBS)
-
Benzoyl peroxide (BPO) or Azobisisobutyronitrile (AIBN) (as a radical initiator)
-
Carbon tetrachloride (CCl₄) or other suitable non-polar solvent
-
Inert gas (Nitrogen or Argon)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-methylquinoxalin-2(1H)-one in a suitable solvent like carbon tetrachloride.
-
Add N-Bromosuccinimide (1.1 equivalents) and a catalytic amount of a radical initiator such as benzoyl peroxide or AIBN to the solution.
-
Flush the flask with an inert gas (e.g., nitrogen) to remove oxygen, which can interfere with radical reactions.
-
Heat the reaction mixture to reflux and maintain it under reflux for several hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature.
-
Filter the mixture to remove the succinimide byproduct.
-
Wash the filtrate with a saturated sodium bicarbonate solution and then with water to remove any remaining acidic impurities.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate) to yield 3-(bromomethyl)quinoxalin-2(1H)-one as a solid.
Characterization Data
The structure and purity of the synthesized 3-(bromomethyl)quinoxalin-2(1H)-one can be confirmed by various spectroscopic techniques.
| Technique | Expected Observations |
| ¹H NMR | Aromatic protons of the quinoxaline ring, a singlet for the methylene (-CH₂-) protons adjacent to the bromine, and a broad singlet for the N-H proton. The chemical shift of the methylene protons is expected to be in the range of 4.5-5.0 ppm. |
| ¹³C NMR | Signals corresponding to the aromatic carbons, the carbonyl carbon (C=O) of the quinoxalinone ring, and the methylene carbon (-CH₂Br). The carbonyl carbon typically appears in the range of 150-160 ppm. |
| FTIR | Characteristic absorption bands for N-H stretching (around 3200-3400 cm⁻¹), C=O stretching (around 1650-1680 cm⁻¹), aromatic C-H stretching (around 3000-3100 cm⁻¹), and C-Br stretching (in the fingerprint region).[4] |
Applications in Materials Science
The reactive bromomethyl group in 3-(bromomethyl)quinoxalin-2(1H)-one makes it a valuable intermediate for the synthesis of a variety of functional materials. The electron-withdrawing nature of the quinoxalin-2(1H)-one core can be utilized to tune the electronic properties of these materials.[1]
Synthesis of Functional Polymers
3-(Bromomethyl)quinoxalin-2(1H)-one can be used as a monomer or a functionalizing agent in polymer synthesis. For instance, it can be attached to polymer backbones through nucleophilic substitution reactions, thereby incorporating the quinoxalinone moiety into the polymer structure. This can be used to modify the optical and electronic properties of the polymer, making it suitable for applications in organic electronics such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).[5]
Experimental Workflow for Polymer Functionalization:
Caption: Workflow for polymer functionalization.
Development of Novel Dyes and Chromophores
The quinoxalinone scaffold is a known component in the design of push-pull chromophores, where it acts as an electron acceptor. By reacting 3-(bromomethyl)quinoxalin-2(1H)-one with various electron-donating molecules, novel dyes with tailored absorption and emission properties can be synthesized. These dyes could find applications in areas such as dye-sensitized solar cells (DSSCs), fluorescent probes, and nonlinear optics.
Logical Relationship for Dye Synthesis:
Caption: Synthesis of a push-pull chromophore.
Surface Functionalization
The reactive nature of the bromomethyl group allows for the covalent attachment of the quinoxalinone moiety to various surfaces, such as silica, gold, or polymer films. This surface functionalization can be used to alter the surface properties, for example, to create surfaces with specific electronic characteristics or to act as anchor points for the subsequent assembly of molecular layers.
Experimental Protocol: Surface Functionalization of Silica Particles
Materials:
-
Silica particles (e.g., silica gel)
-
3-(Bromomethyl)quinoxalin-2(1H)-one
-
Anhydrous toluene or other suitable aprotic solvent
-
A base (e.g., triethylamine or potassium carbonate)
-
Silanizing agent with a nucleophilic group (e.g., (3-aminopropyl)triethoxysilane, APTES), if the surface is not already functionalized.
Procedure:
-
Surface Pre-functionalization (if necessary): If the silica surface lacks reactive groups, it can be functionalized with amino groups by reacting with APTES in an appropriate solvent.
-
Disperse the (functionalized) silica particles in anhydrous toluene in a round-bottom flask.
-
Add 3-(bromomethyl)quinoxalin-2(1H)-one and a base to the suspension.
-
Heat the mixture to reflux under an inert atmosphere for several hours.
-
After the reaction, cool the mixture and collect the functionalized silica particles by filtration or centrifugation.
-
Wash the particles extensively with toluene, followed by other solvents like ethanol and water to remove any unreacted starting materials and byproducts.
-
Dry the functionalized silica particles under vacuum.
-
The successful functionalization can be confirmed by techniques such as FTIR spectroscopy, thermogravimetric analysis (TGA), and elemental analysis.
Conclusion
This compound is a promising building block for materials science applications due to its reactive handle and the inherent electronic properties of the quinoxalinone core. While its use has been more extensively explored in medicinal chemistry, the protocols and concepts outlined in this document provide a foundation for its application in the development of novel functional polymers, dyes, and surface-modified materials. Further research into this compound is warranted to fully explore its potential in creating advanced materials with tailored properties.
References
- 1. Recent Developments in Direct C–H Functionalization of Quinoxalin-2(1H)-Ones via Multi-Component Tandem Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. escientificsolutions.com [escientificsolutions.com]
- 3. 3-Bromomethyl-2(1H)-quinoxalinone, tech. 90% | Fisher Scientific [fishersci.ca]
- 4. H27169.14 [thermofisher.com]
- 5. Improved photovoltaic performance of quinoxaline-based polymers by systematic modulation of electron-withdrawing substituents - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
Illuminating the Nanoscale: Application Notes and Protocols for Novel Quinoxaline Fluorophores
For: Researchers, scientists, and drug development professionals.
Introduction
Quinoxaline derivatives have emerged as a versatile and highly promising class of fluorophores, garnering significant attention in various scientific disciplines, including materials science, chemical biology, and drug discovery. Their intrinsic photophysical properties, such as strong absorption and emission in the visible spectrum, high quantum yields, and sensitivity to the local environment, make them ideal candidates for the development of novel fluorescent probes, imaging agents, and active pharmaceutical ingredients. This document provides a comprehensive overview of the photophysical properties of a selection of novel quinoxaline fluorophores, detailed experimental protocols for their characterization, and insights into their application in biological systems.
Photophysical Properties of Novel Quinoxaline Fluorophores
The photophysical characteristics of quinoxaline derivatives are intricately linked to their molecular structure, including the nature and position of substituents, and the polarity of their environment. These factors allow for the fine-tuning of their absorption and emission profiles, quantum yields, and fluorescence lifetimes.
Substituent and Solvent Effects
The electronic nature of substituents on the quinoxaline core plays a crucial role in modulating the photophysical properties. Electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) can be strategically incorporated to create "push-pull" systems, leading to intramolecular charge transfer (ICT) upon photoexcitation.[1][2] This ICT character often results in a large Stokes shift and pronounced solvatochromism, where the emission wavelength is highly dependent on the polarity of the solvent.[3] Generally, an increase in solvent polarity leads to a red-shift in the emission spectrum of these donor-acceptor quinoxaline derivatives.[2]
Furthermore, the introduction of bulky substituents can induce aggregation-induced emission (AIE), a phenomenon where the fluorescence is significantly enhanced in the aggregated state compared to the solution state.[1][2][4] This property is particularly advantageous for applications in solid-state devices and for imaging in biological environments where molecular aggregation can occur.
Quantitative Data Summary
The following tables summarize the key photophysical properties of a selection of recently developed quinoxaline fluorophores, providing a comparative overview of their performance.
Table 1: Photophysical Properties of 2,3-Disubstituted Quinoxaline Derivatives
| Compound/Derivative | Excitation (λex, nm) | Emission (λem, nm) | Quantum Yield (ΦF) | Solvent | Reference |
| 2,3-Diphenylquinoxaline | 340 | 398 | - | Toluene | [5] |
| 2,3-Bis(4-methoxyphenyl)quinoxaline | 350 | 407 | - | MeOH | [5] |
| 2,3,6-Triphenyl-quinoxaline (1) | 364 | 413 | - | THF | [1] |
| 2,3-Bis(biphenyl-4-yl)-6-phenyl-quinoxaline (2) | 371 | 417 | - | THF | [1] |
| Quinoxaline-AIEgen (QPA3) | 367 | 520 (in aggregate) | - | THF/Water | [5] |
Table 2: Solvent-Dependent Photophysical Properties of a Quinoxaline-Based Blue Emitter (Compound 2) [1]
| Solvent | Dielectric Constant (ε) | Refractive Index (n) | Absorption (λabs, nm) | Emission (λem, nm) |
| Cyclohexane | 2.02 | 1.427 | 364 | 417 |
| Toluene | 2.38 | 1.497 | 369 | 420 |
| Tetrahydrofuran (THF) | 7.58 | 1.407 | 371 | 425 |
| Dichloromethane (DCM) | 8.93 | 1.424 | 372 | 435 |
| Dimethyl Sulfoxide (DMSO) | 46.7 | 1.479 | 374 | 442 |
Table 3: Fluorescence Lifetimes and Quantum Yields of Selected Quinoxaline Derivatives
| Compound | Solvent | Quantum Yield (ΦF) | Fluorescence Lifetime (τ, ns) | Reference |
| [6]Hl-Qx | Toluene | 0.05 | - | [7] |
| [6]Hl-NAIQx | Toluene | 0.25 | - | [7] |
| 2-Amino-3-methylquinoxaline | n-Hexane | 0.045 | - | [6] |
| 2-Methoxy-3-methylquinoxaline | n-Hexane | 0.019 | - | [6] |
| 2-Bromo-3-methylquinoxaline | n-Hexane | 0.001 | - | [6] |
Experimental Protocols
Accurate and reproducible characterization of the photophysical properties of novel fluorophores is paramount. The following sections provide detailed protocols for key experimental techniques.
UV-Visible Absorption and Fluorescence Spectroscopy
Objective: To determine the absorption and emission maxima of the quinoxaline fluorophore.
Materials:
-
Spectroscopic grade solvent (e.g., cyclohexane, THF, DMSO)
-
Quinoxaline fluorophore sample
-
Quartz cuvettes (1 cm path length)
-
UV-Visible spectrophotometer
-
Fluorometer
Procedure:
-
Sample Preparation: Prepare a stock solution of the quinoxaline fluorophore in the chosen solvent at a concentration of approximately 1 mM. From the stock solution, prepare a dilute solution (e.g., 1-10 µM) in the same solvent. The absorbance of this solution at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.
-
UV-Visible Absorption Measurement:
-
Record a baseline spectrum of the pure solvent in the spectrophotometer.
-
Measure the absorption spectrum of the sample solution over the desired wavelength range (e.g., 250-600 nm).
-
Identify the wavelength of maximum absorption (λabs).
-
-
Fluorescence Emission Measurement:
-
Set the excitation wavelength of the fluorometer to the λabs determined in the previous step.
-
Record the fluorescence emission spectrum over a suitable wavelength range, ensuring the entire emission band is captured.
-
Identify the wavelength of maximum emission (λem).
-
Relative Fluorescence Quantum Yield (ΦF) Determination
Objective: To determine the fluorescence quantum yield of a sample relative to a known standard.
Materials:
-
Quinoxaline fluorophore sample (unknown)
-
Fluorescence standard with a known quantum yield in the same solvent (e.g., quinine sulfate in 0.5 M H₂SO₄, ΦF = 0.54)
-
Spectroscopic grade solvent
-
UV-Visible spectrophotometer
-
Fluorometer
-
Quartz cuvettes (1 cm path length)
Procedure:
-
Prepare a Series of Dilutions: Prepare a series of five concentrations for both the unknown sample and the standard in the same solvent. The absorbance of these solutions at the excitation wavelength should range from approximately 0.01 to 0.1.
-
Measure Absorbance: Record the absorbance of each solution at the chosen excitation wavelength.
-
Measure Fluorescence Emission:
-
Record the fluorescence emission spectrum for each solution, ensuring the same excitation wavelength and instrument settings are used for both the sample and the standard.
-
Integrate the area under the emission curve for each spectrum.
-
-
Data Analysis:
-
Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard.
-
Determine the slope of the linear fit for each plot (Gradient).
-
Calculate the quantum yield of the sample (Φ_sample) using the following equation:
Φ_sample = Φ_standard * (Gradient_sample / Gradient_standard) * (n_sample² / n_standard²)
where Φ_standard is the quantum yield of the standard, and n is the refractive index of the solvent for the sample and standard solutions (if different).
-
Fluorescence Lifetime Measurement using Time-Correlated Single Photon Counting (TCSPC)
Objective: To measure the fluorescence lifetime of the quinoxaline fluorophore.
Materials:
-
Quinoxaline fluorophore solution (absorbance < 0.1 at excitation wavelength)
-
TCSPC instrument equipped with a pulsed light source (e.g., picosecond laser diode) and a sensitive detector (e.g., single-photon avalanche diode - SPAD).
-
Scattering solution for instrument response function (IRF) measurement (e.g., dilute ludox solution).
Procedure:
-
Instrument Setup and IRF Measurement:
-
Set the excitation wavelength and emission wavelength on the TCSPC system.
-
Record the Instrument Response Function (IRF) by measuring the scattering from a colloidal silica solution (e.g., Ludox) at the excitation wavelength. The IRF represents the time profile of the excitation pulse as measured by the instrument.
-
-
Sample Measurement:
-
Replace the scattering solution with the quinoxaline fluorophore solution.
-
Acquire the fluorescence decay data until a sufficient number of photon counts are collected in the peak channel (typically >10,000 counts) to ensure good statistics.
-
-
Data Analysis:
-
Perform a deconvolution of the measured fluorescence decay with the IRF using appropriate fitting software.
-
Fit the decay curve to a single or multi-exponential decay model to determine the fluorescence lifetime(s) (τ).
-
Applications in Biological Systems
The unique photophysical properties of quinoxaline fluorophores make them powerful tools for various biological applications, from cellular imaging to sensing of enzymatic activity.
Bioimaging
Quinoxaline derivatives with high quantum yields and photostability are excellent candidates for fluorescent probes in cellular imaging. Their emission in the visible range allows for visualization with standard fluorescence microscopy techniques. Furthermore, quinoxaline fluorophores exhibiting AIE are particularly useful for imaging cellular aggregates or for tracking processes that involve changes in local concentration.
Enzyme Sensing
The sensitivity of quinoxaline fluorophores to their local environment can be harnessed to design probes for detecting specific enzyme activities. For instance, a quinoxaline-based probe can be designed with a recognition moiety that is cleaved by a specific enzyme, such as nitroreductase, which is often overexpressed in hypoxic tumor cells.
Mechanism of a Quinoxaline-Based Fluorescent Probe for Nitroreductase Detection:
A common design involves attaching a nitro group to the quinoxaline fluorophore, which quenches its fluorescence. In the presence of nitroreductase and a cofactor like NADH, the nitro group is reduced to an amino group. This conversion restores the fluorescence of the quinoxaline core, providing a "turn-on" signal that is proportional to the enzyme's activity.
Caption: Mechanism of a quinoxaline-based probe for nitroreductase.
Conclusion
Novel quinoxaline fluorophores represent a rapidly evolving field with immense potential for advancing research in chemistry, biology, and medicine. Their tunable photophysical properties, coupled with their synthetic accessibility, make them highly attractive for the development of sophisticated molecular tools. The protocols and data presented in these application notes are intended to serve as a valuable resource for researchers seeking to explore and harness the capabilities of these remarkable fluorescent molecules. By understanding their fundamental properties and employing robust characterization techniques, the scientific community can continue to unlock new and exciting applications for quinoxaline fluorophores.
References
- 1. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Mechanochromism and aggregation-induced emission directed by donor strength in quinoxaline-based D–A molecules with application in latent fingerprinting and inkless writing - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. accesson.kisti.re.kr [accesson.kisti.re.kr]
- 7. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
Essential Safety and Disposal Procedures for 3-(Bromomethyl)-2-quinoxalinol
Hazard Profile and Safety Precautions
Based on analogous compounds, 3-(Bromomethyl)-2-quinoxalinol should be handled with care, assuming it may be corrosive, a skin and eye irritant, and harmful to aquatic life.[1] Therefore, strict adherence to safety protocols is mandatory.
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles or a face shield.
-
Hand Protection: Use chemical-resistant gloves (e.g., nitrile rubber).
-
Body Protection: A lab coat is required. For larger quantities or in case of a spill, additional protective clothing may be necessary.
-
Respiratory Protection: Work in a well-ventilated area, preferably a chemical fume hood, to avoid inhalation of any dust or vapors.
First Aid Measures:
-
After Inhalation: Move to fresh air. If symptoms persist, seek medical attention.
-
After Skin Contact: Immediately wash with plenty of soap and water. Remove contaminated clothing.
-
After Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.
-
After Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.
Step-by-Step Disposal Protocol
The disposal of this compound must be conducted in accordance with local, state, and federal regulations. Never dispose of this chemical down the drain or in regular trash.
-
Waste Collection and Segregation:
-
Collect all waste containing this compound, including unused product, contaminated consumables (e.g., weighing paper, pipette tips), and reaction byproducts, in a designated and clearly labeled hazardous waste container.
-
Do not mix with other waste streams unless compatibility is confirmed. The container should be made of a material compatible with the chemical.
-
-
Labeling:
-
The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., Corrosive, Irritant, Environmental Hazard).
-
-
Storage Pending Disposal:
-
Store the sealed waste container in a designated, secure, and well-ventilated hazardous waste accumulation area, away from incompatible materials such as strong oxidizing agents.
-
-
Final Disposal:
-
Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.
-
High-temperature incineration at an approved facility is a common and appropriate disposal method for such organic compounds.
-
Spill and Emergency Procedures
In the event of a spill:
-
Evacuate the immediate area if the spill is large or in a poorly ventilated space.
-
Wear appropriate PPE before attempting to clean up the spill.
-
Contain the spill using an inert absorbent material (e.g., sand, vermiculite).
-
Collect the absorbed material using non-sparking tools and place it in a sealed, labeled hazardous waste container.
-
Clean the spill area thoroughly with a suitable solvent, and collect the cleaning materials as hazardous waste.
-
Report the spill to your laboratory supervisor and EHS office.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Essential Safety and Operational Guide for Handling 3-(Bromomethyl)-2-quinoxalinol
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of 3-(Bromomethyl)-2-quinoxalinol (CAS No. 62235-61-4). The following procedures are based on the hazard profiles of structurally similar compounds, such as other brominated quinoxaline derivatives, due to the limited availability of a comprehensive Safety Data Sheet (SDS) for this specific compound. It is imperative to handle this compound with caution in a controlled laboratory environment.
Hazard Profile and Personal Protective Equipment (PPE)
Based on available data for analogous compounds, this compound is anticipated to be a hazardous substance. The primary hazards are expected to include skin irritation, serious eye damage, and respiratory tract irritation.[1] A comprehensive approach to personal protective equipment is mandatory to ensure user safety.
Table 1: Personal Protective Equipment (PPE) Requirements
| PPE Category | Recommended Specification | Rationale |
| Eye Protection | Chemical safety goggles with a side shield or a full-face shield. | To protect against splashes and airborne particles that could cause serious eye damage. |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene, or Butyl rubber). | To prevent skin contact, which may cause irritation or burns. Always inspect gloves for integrity before use. |
| Body Protection | A flame-retardant lab coat worn over long-sleeved clothing and long pants. A chemically resistant apron is also recommended. | To minimize skin exposure and protect from potential splashes. |
| Respiratory Protection | A NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates. | To prevent inhalation of dust or vapors, which may cause respiratory irritation. Use is essential when handling the compound outside of a certified chemical fume hood. |
Operational Plan: Safe Handling and Storage
Adherence to a strict operational protocol is crucial for the safe handling and storage of this compound.
Engineering Controls:
-
Ventilation: All handling of this compound must be conducted in a certified chemical fume hood to minimize inhalation exposure.
-
Emergency Equipment: An eyewash station and a safety shower must be readily accessible in the immediate work area.
Handling Procedures:
-
Preparation: Before handling, ensure all necessary PPE is donned correctly. Prepare the work area within the chemical fume hood by lining it with absorbent, disposable bench paper.
-
Aliquotting and Transfer: Use appropriate tools (e.g., spatulas, powder funnels) to handle the solid material. Avoid creating dust. For solutions, use a calibrated pipette or a syringe.
-
During Reaction: Keep all containers tightly sealed when not in use. If heating the substance, ensure adequate ventilation and be aware of potential thermal decomposition, which may release toxic fumes.
-
Post-Handling: Decontaminate all surfaces and equipment that have come into contact with the compound using an appropriate solvent (e.g., ethanol, acetone) followed by a soap and water wash.
Storage:
-
Store this compound in a tightly sealed, clearly labeled container.
-
Keep the container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.
Disposal Plan
Chemical waste must be managed in accordance with all local, regional, and national regulations.
-
Waste Categorization: this compound and any materials contaminated with it should be treated as hazardous chemical waste.
-
Solid Waste: Collect any solid waste (e.g., contaminated gloves, bench paper, pipette tips) in a designated, labeled hazardous waste container.
-
Liquid Waste: Collect any liquid waste containing this compound in a separate, labeled container for halogenated organic waste. Do not mix with other waste streams.
-
Disposal Method: All waste containing this compound must be disposed of through a licensed hazardous waste disposal company. Do not dispose of this chemical down the drain or in regular trash.
Visual Workflow for Safe Handling and Disposal
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
